1,3-Dichloro-5-(sulfinylamino)benzene
Description
BenchChem offers high-quality 1,3-Dichloro-5-(sulfinylamino)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichloro-5-(sulfinylamino)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-5-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NOS/c7-4-1-5(8)3-6(2-4)9-11-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMUHDOFEDDFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175503 | |
| Record name | Benzenamine, 3,5-dichloro-N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21250-21-5 | |
| Record name | Benzenamine, 3,5-dichloro-N-sulfinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021250215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3,5-dichloro-N-sulfinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure and reactivity of N-sulfinyl-3,5-dichloroaniline
An In-depth Technical Guide to the Structure and Reactivity of N-sulfinyl-3,5-dichloroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-sulfinyl-3,5-dichloroaniline is a versatile reagent in organic synthesis, primarily recognized for its role as a reactive heterodienic component in cycloaddition reactions. The presence of the electron-withdrawing N-sulfinyl (-N=S=O) group, in conjunction with the two chlorine atoms on the aromatic ring, significantly influences its electronic properties and reactivity. This guide provides a comprehensive overview of the synthesis, molecular structure, spectroscopic characteristics, and reactivity profile of N-sulfinyl-3,5-dichloroaniline. Detailed experimental protocols for its preparation and key reactions are presented, alongside mechanistic insights to facilitate its application in the synthesis of complex nitrogen- and sulfur-containing heterocyclic scaffolds.
Introduction and Significance
N-sulfinylamines (R-N=S=O), also known as thionylamines, are a class of organosulfur compounds characterized by the cumulative N=S=O bond system. Their unique electronic structure, featuring an electrophilic sulfur atom, makes them valuable intermediates in organic synthesis. N-sulfinylanilines, the N-aryl analogues, have garnered significant attention for their utility in constructing heterocyclic systems, particularly through pericyclic reactions.
N-sulfinyl-3,5-dichloroaniline stands out due to the electronic influence of its substituents. The two chlorine atoms at the meta positions of the aniline ring act as electron-withdrawing groups, which modulates the reactivity of both the aromatic system and the N-sulfinyl moiety. This substitution pattern enhances the electrophilicity of the diene system in cycloaddition reactions, making it a highly reactive and useful building block for the synthesis of novel molecular architectures relevant to pharmaceutical and materials science.
Synthesis and Preparation
The most direct and common method for the synthesis of N-sulfinyl-3,5-dichloroaniline is the reaction of its parent amine, 3,5-dichloroaniline, with thionyl chloride (SOCl₂). This reaction typically proceeds in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[1]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-sulfinyl-3,5-dichloroaniline.
Experimental Protocol: Synthesis of N-sulfinyl-3,5-dichloroaniline
-
Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,5-dichloroaniline (10.0 g, 61.7 mmol).
-
Dissolution: Add anhydrous diethyl ether (100 mL) to the flask. Stir the mixture until the aniline is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (17.2 mL, 123.4 mmol, 2.0 equiv.) to the stirred solution.
-
Reagent Addition: Add freshly distilled thionyl chloride (4.7 mL, 64.8 mmol, 1.05 equiv.) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C. A white precipitate (triethylamine hydrochloride) will form immediately.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the solid triethylamine hydrochloride. Wash the filter cake with a small amount of anhydrous diethyl ether.
-
Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to remove the solvent. The resulting crude product is typically a yellow to orange oil or solid.
-
Purification (Optional): The product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane, if necessary, to yield N-sulfinyl-3,5-dichloroaniline as a crystalline solid.
Molecular Structure and Spectroscopic Profile
The molecular structure of N-sulfinyl-3,5-dichloroaniline consists of a planar aromatic ring bonded to the nitrogen of a non-planar N=S=O group. The two chlorine atoms are situated meta to the NSO group, influencing the electronic distribution within the benzene ring.
Data Summary: Physicochemical and Spectroscopic Properties
| Property | Data | Reference(s) |
| Molecular Formula | C₆H₃Cl₂NOS | [2] |
| Molecular Weight | 208.07 g/mol | |
| Appearance | White to pale yellow crystalline solid | [3] |
| Melting Point | 46-52 °C (for parent 3,5-dichloroaniline) | [4] |
| ¹H NMR (CDCl₃, ppm) | δ ~7.0-7.5 (signals corresponding to aromatic protons) | [5] |
| ¹³C NMR (CDCl₃, ppm) | Signals expected in the aromatic region (~120-150 ppm) | |
| IR (cm⁻¹) | ~1250-1350 (asymmetric N=S=O stretch), ~1100-1150 (symmetric N=S=O stretch) | |
| Mass Spec (m/z) | Molecular ion peak expected at ~207/209/211 due to chlorine isotopes. |
Reactivity and Synthetic Applications
The reactivity of N-sulfinyl-3,5-dichloroaniline is dominated by the electrophilic nature of the sulfur atom and the dienophilic character of the N=S bond, as well as the heterodienic potential of the S=N-C=C fragment.
Diels-Alder [4+2] Cycloaddition Reactions
N-sulfinylanilines are well-documented to act as heterodienes in Diels-Alder reactions, reacting with various dienophiles to form six-membered heterocyclic adducts.[6] In these reactions, the N-sulfinylaniline provides a 4-electron system (S=N–C¹=C⁶ fragment) that reacts with a 2-electron dienophile.[7]
The electron-withdrawing nature of the 3,5-dichloro substituents enhances the reactivity of the diene system, often allowing these cycloadditions to proceed under mild conditions. The reaction with strained alkenes, such as norbornene or norbornadiene, typically yields benzo-ortho-thiazine S-oxide structures.[6][7]
Caption: General mechanism for the Diels-Alder reaction of N-sulfinylanilines.
The mechanism of these cycloadditions can be either a concerted pericyclic process or a stepwise pathway involving a dipolar intermediate. The regioselectivity is generally high and can be rationalized by considering the stability of potential intermediates or frontier molecular orbital (FMO) interactions.[8]
Experimental Protocol: Diels-Alder Reaction with Norbornene
-
Reactant Setup: In a clean, dry reaction vessel, dissolve N-sulfinyl-3,5-dichloroaniline (1.0 equiv.) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Dienophile Addition: Add norbornene (1.1 equiv.) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting N-sulfinylaniline is consumed. The reaction may be gently heated if necessary.
-
Isolation: Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting crude adduct can be purified by column chromatography on silica gel or by recrystallization to yield the pure Diels-Alder product.
Reactions with Nucleophiles
The sulfur atom in the N=S=O group is electrophilic and susceptible to attack by nucleophiles. This reactivity can be harnessed for the synthesis of various sulfur-containing compounds. For instance, reaction with organometallic reagents can lead to the formation of sulfinamides.
Synthetic Utility of Adducts
The primary cycloadducts obtained from Diels-Alder reactions are valuable synthetic intermediates. The resulting thiazine S-oxides can be oxidized to the corresponding sulfonamides, which are important structural motifs in many biologically active compounds.[7] They can also undergo various transformations, including reductions and rearrangements, to access a diverse range of N-heterocycles.[9]
Conclusion
N-sulfinyl-3,5-dichloroaniline is a potent and versatile reagent in modern organic synthesis. Its straightforward preparation, coupled with its predictable and robust reactivity in cycloaddition reactions, makes it an excellent choice for the construction of complex heterocyclic frameworks. The electronic tuning provided by the dichloro substituents enhances its reactivity as a heterodiene, providing efficient access to benzo-ortho-thiazine S-oxides. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in the development of novel synthetic methodologies and the discovery of new chemical entities.
References
- Veremeichik, Y. V., Merabov, P. V., Chuĭko, A. V., Lodochnikova, O., & Plemenkov, V. V. (2013). Synthesis of benzo-ortho-thiazines S-oxides by Diels-Alder reaction of N-sulfinylanilines with norbornadiene. Russian Journal of Organic Chemistry, 49, 123-127.
- Collins, G. R. (1964). The Cycloaddition Reaction of N-Sulfinylaniline with Norbornene. Journal of Organic Chemistry, 29(7), 1688-1691.
- Weinreb, S. M. (1984). Natural Product Synthesis via Cycloadditions with N-Sulfinyl Dienophiles. Heterocycles, 21(1), 309-326.
-
PubChem. (n.d.). N-sulfinyl-2,4,5-trichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Viso, A., & Pradilla, R. F. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. Organic & Biomolecular Chemistry, 19(23), 5085-5103.
-
PrepChem. (2023). Synthesis of 3,5-dichloroaniline. Retrieved from [Link]
- Ding, M., Zhang, Z.-X., Davies, T. Q., & Willis, M. C. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters, 24(9), 1711–1715.
-
PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Bolm, C., & Simić, O. (2002). N-Sulfinyltritylamine. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
-
Wikipedia. (2023, April 29). 3,5-Dichloroaniline. Retrieved from [Link]
-
Wikipedia. (2023, September 12). Dichloroaniline. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - N-sulfinyl-2,4,5-trichloroaniline (C6H2Cl3NOS) [pubchemlite.lcsb.uni.lu]
- 3. guidechem.com [guidechem.com]
- 4. Dichloroaniline - Wikipedia [en.wikipedia.org]
- 5. 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum [chemicalbook.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
3,5-dichlorophenylsulfinylamine chemical data and safety
Synthesis, Reactivity, and Safety Profile for High-Value Intermediates[1]
Part 1: Executive Summary
3,5-Dichlorophenylsulfinylamine (also known as N-sulfinyl-3,5-dichloroaniline) is a highly reactive, electrophilic intermediate used primarily in the synthesis of nitrogen-sulfur heterocycles and complex sulfonamide derivatives.[1][2][3] Belonging to the class of N-sulfinylamines (R-N=S=O), this compound acts as a potent "masked" diene or dienophile in hetero-Diels-Alder reactions and serves as a versatile dehydrating agent in peptide coupling.[1]
Unlike its stable precursor (3,5-dichloroaniline), the sulfinylamine derivative is moisture-sensitive and typically generated in situ or freshly distilled for immediate use.[1] Its electron-deficient nature, driven by the meta-substituted chlorine atoms, enhances its reactivity toward nucleophiles and dienes, making it a valuable tool in the modification of bioactive scaffolds.[1]
Part 2: Chemical Identity & Physicochemical Properties[2][4][5][6][7][8]
Due to its high reactivity and sensitivity to hydrolysis, 3,5-dichlorophenylsulfinylamine is often not cataloged with a permanent CAS number in standard commercial databases. It is defined by its precursor and functional group characteristics.
2.1 Chemical Identification
| Property | Data |
| Systematic Name | N-Sulfinyl-3,5-dichloroaniline |
| Structure | 3,5-Cl₂-C₆H₃-N=S=O[1][4][5][6][7] |
| Molecular Formula | C₆H₃Cl₂NOS |
| Molecular Weight | 208.06 g/mol (Calculated) |
| Precursor CAS | 626-43-7 (3,5-Dichloroaniline) |
| Physical State | Yellow to orange oil or low-melting solid (Typical of class) |
| Solubility | Soluble in CH₂Cl₂, Toluene, Benzene, THF (Anhydrous) |
| Stability | Highly moisture sensitive; hydrolyzes to aniline and SO₂ |
2.2 Precursor Properties (3,5-Dichloroaniline)
| Property | Value |
| CAS Number | 626-43-7 |
| Melting Point | 51–53 °C |
| Boiling Point | 260 °C (at 760 mmHg) |
| Appearance | White to light brown crystalline solid |
| Toxicity | Toxic by inhalation, skin contact, and ingestion |
Part 3: Synthesis & Production Protocol
Objective: Generate 3,5-dichlorophenylsulfinylamine via the Michaelis reaction using thionyl chloride. Scale: Laboratory (10–50 mmol scale).
3.1 Reaction Mechanism
The synthesis involves the nucleophilic attack of the aniline nitrogen on the sulfur of thionyl chloride, followed by the elimination of two equivalents of hydrogen chloride (HCl).
3.2 Detailed Protocol
Reagents:
-
Thionyl Chloride (SOCl₂, 1.2–2.0 equiv) – Must be freshly distilled.
-
Solvent: Anhydrous Benzene or Toluene (optional, can be run neat).
-
Catalyst: Pyridine (trace, optional to scavenge HCl).
Step-by-Step Methodology:
-
Setup : Equip a 2-neck round-bottom flask with a reflux condenser, a drying tube (CaCl₂ or Ar line), and a magnetic stir bar. Ensure all glassware is oven-dried.
-
Addition : Place 3,5-dichloroaniline (e.g., 16.2 g, 100 mmol) in the flask. Add anhydrous toluene (50 mL) if using solvent.
-
Reaction : Add Thionyl Chloride (approx. 15 mL, ~200 mmol) dropwise at room temperature.
-
Observation: Immediate evolution of HCl gas (white fumes).
-
-
Reflux : Heat the mixture to reflux (80–110 °C) for 2–4 hours until gas evolution ceases. The solution typically turns a deep yellow/orange color.
-
Work-up :
-
Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator with a base trap for HCl).
-
Purification : Distill the residue under high vacuum (0.1–1 mmHg). N-sulfinylanilines typically distill as yellow oils.[1]
-
-
Storage : Store under Argon at -20 °C. Use within 48 hours for best results.
3.3 Synthesis Workflow Diagram
Caption: Synthesis of 3,5-dichlorophenylsulfinylamine via reaction of aniline with thionyl chloride.
Part 4: Reactivity & Synthetic Utility[12]
The N-sulfinyl group (-NSO) is isoelectronic with sulfur dioxide and behaves as a pseudo-cumulene.[1] The electron-withdrawing chlorine substituents on the aromatic ring significantly increase the electrophilicity of the sulfur atom.[1]
4.1 Hetero-Diels-Alder Cycloaddition
This is the primary application.[1] The -N=S=O moiety acts as a dienophile, reacting with 1,3-dienes to form dihydrothiazine oxides (cyclic sulfonamides).[1]
-
Reagent : 2,3-Dimethyl-1,3-butadiene.[1]
-
Product : 3,6-Dihydro-1,2-thiazine-1-oxide derivative.[1]
-
Mechanism : Concerted [4+2] cycloaddition. The cis-configuration of the NSO group (syn-periplanar) is required for reaction.[1]
4.2 Nucleophilic Addition[1]
-
Hydrolysis : Reacts violently with water to revert to 3,5-dichloroaniline and SO₂.[1]
-
Aminolysis : Reacts with primary amines to form sulfinodiimines (R-N=S=N-R').[1]
-
Grignard Reaction : Reaction with R-MgX yields sulfinamides (Ar-NH-SO-R).[1]
4.3 Reactivity Pathway Diagram[1]
Caption: Major reactivity pathways: [4+2] cycloaddition, hydrolysis, and nucleophilic addition.[1]
Part 5: Safety, Handling, & Toxicology
Critical Warning: This compound is a potent lachrymator and releases toxic gases upon contact with moisture. All manipulations must occur in a functioning fume hood.
5.1 Hazard Identification
-
Corrosivity : Releases HCl and SO₂ upon hydrolysis. Causes severe skin burns and eye damage.
-
Toxicity : The parent compound (3,5-dichloroaniline) is toxic (LD50 Oral Rat: ~1600 mg/kg, though derivatives may be more potent). It is a potential methemoglobinemia inducer.
-
Inhalation : Vapors are highly irritating to the respiratory tract.
5.2 Handling Protocols
-
Moisture Control : Strictly anhydrous conditions. Use Schlenk lines or gloveboxes for transfer.
-
PPE : Butyl rubber gloves (nitrile may degrade with thionyl chloride), chemical splash goggles, and lab coat.
-
Spill Management : Do not use water. Absorb with dry sand or vermiculite. Neutralize with dilute sodium bicarbonate solution only after transferring to a waste container in a fume hood.
5.3 Waste Disposal[1]
-
Quench excess reagent slowly by adding to a large volume of ice-cold dilute NaOH solution.[1]
-
Adjust pH to neutral.
-
Dispose of organic layer as halogenated solvent waste.
References
-
Michaelis, A. (1893). "Über die Einwirkung von Thionylchlorid auf primäre Amine" (On the reaction of thionyl chloride with primary amines). Berichte der deutschen chemischen Gesellschaft, 26(2), 2155–2157. Link
-
Kresze, G., & Wucherpfennig, W. (1967). "Organic N-sulfinyl compounds". Angewandte Chemie International Edition, 6(2), 149-167. (Comprehensive review of N-sulfinylamine reactivity). Link
-
PubChem Database . "3,5-Dichloroaniline (CID 12281)".[1][7][8][9] National Center for Biotechnology Information. Accessed 2026.[10] Link
-
BenchChem . "Synthesis of Sulfinylamines from Thionyl Chloride: Protocols". (General protocol validation). Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 5. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 9. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Harnessing Reactivity: A Guide to the Synthetic Applications of Electron-Deficient N-Sulfinylanilines
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Electron-deficient N-sulfinylanilines and their derivatives, particularly N-sulfinyl imines (sulfinimines), have emerged as exceptionally versatile and powerful reagents in modern organic synthesis. Characterized by an electron-withdrawing group attached to the nitrogen of the N=S=O moiety, these compounds exhibit enhanced reactivity that enables a diverse range of chemical transformations. Their primary utility lies in their predictable and highly stereocontrolled reactions, making them indispensable tools for the construction of complex nitrogen-containing molecules. This guide provides a detailed exploration of the core applications of these reagents, focusing on their central role in cycloaddition reactions and asymmetric synthesis, thereby granting access to valuable chiral amines and nitrogen heterocycles that are foundational to pharmaceutical and materials science.
Fundamental Principles: Structure and Reactivity
The synthetic utility of N-sulfinylanilines is dictated by the unique electronic properties of the sulfinylamine functional group (–N=S=O). When an electron-withdrawing group (EWG) is attached to the nitrogen atom, the resulting electron-deficient N-sulfinyl compound becomes a significantly more reactive electrophile. This electronic perturbation is the cornerstone of its diverse applications.
1.1. Electronic Profile and Causality
The EWG enhances the electrophilicity of both the nitrogen and sulfur atoms and activates adjacent pi-systems. For instance, in N-sulfinyl imines (R-S(O)N=CR'R''), the sulfinyl group activates the C=N bond for nucleophilic addition.[1] This activation is critical for overcoming the often sluggish reactivity of standard imines. Furthermore, the stereoelectronic properties of the sulfinyl group, particularly when chiral, provide a powerful handle for directing the stereochemical outcome of reactions.[2]
1.2. General Reactivity Profile
The primary modes of reactivity for electron-deficient N-sulfinylanilines and their imine derivatives involve acting as electrophiles in addition reactions or as dienophiles and dienes in cycloaddition reactions. These pathways lead to the efficient construction of C-N bonds and heterocyclic scaffolds.
Caption: Core reactivity pathways for electron-deficient N-sulfinyl compounds.
Cycloaddition Reactions: Forging Heterocyclic Scaffolds
The ability of N-sulfinylanilines to participate in [4+2] cycloadditions, or Diels-Alder reactions, provides a robust method for synthesizing six-membered rings.[3] Depending on the reaction partner, they can function as either the 2π (dienophile) or 4π (diene) component.
2.1. Hetero-Diels-Alder Reactions: N-Sulfinylanilines as Dienophiles
When reacting with a conjugated diene, the N=S bond of an electron-deficient N-sulfinylaniline acts as the dienophile, leading to the formation of 3,6-dihydro-1,2-thiazine 1-oxides.[4] The presence of an EWG on the nitrogen is crucial for this reactivity, as it lowers the LUMO energy of the N=S bond, facilitating the reaction.[5]
These reactions can be rendered highly enantioselective by using chiral Lewis acids.[6][7] The Lewis acid coordinates to the sulfinyl oxygen and another Lewis basic site on the EWG (e.g., a carbonyl or sulfonyl oxygen), creating a rigid, chiral environment that dictates the facial selectivity of the diene's approach.[8]
Caption: Lewis acid-catalyzed asymmetric Hetero-Diels-Alder reaction.
Table 1: Performance in Asymmetric Hetero-Diels-Alder Reactions
| Diene | N-Sulfinyl Dienophile (EWG) | Lewis Acid (mol%) | Yield (%) | ee (%) | Reference |
| 1,3-Cyclohexadiene | N-Sulfinyl-p-toluenesulfonamide | Zn(OTf)₂-Box (10) | 68 | 75 | [6] |
| 1,3-Cyclohexadiene | Benzyl N-sulfinylcarbamate | Cu(OTf)₂-Box (stoich.) | 85 | >98 | [7] |
| (E)-1-Phenyl-1,3-butadiene | N-Sulfinyl-p-toluenesulfonamide | Zn(OTf)₂-Box (stoich.) | 72 | 70 | [7] |
2.2. Diels-Alder Reactions: N-Sulfinylanilines as Dienes
In a fascinating reversal of roles, the aromatic ring of an N-sulfinylaniline can itself serve as a 4π diene component, particularly in reactions with strained dienophiles like norbornene or norbornadiene.[9][10] This reaction involves the S=N–C¹=C⁶ fragment of the N-sulfinylaniline and results in the formation of benzo-ortho-thiazine adducts.[9][11] This transformation provides a powerful route to complex, fused heterocyclic systems.
Asymmetric Synthesis: The Power of the Chiral Sulfinyl Auxiliary
Perhaps the most impactful application of N-sulfinyl chemistry lies in asymmetric synthesis. Chiral N-sulfinamides, such as the widely used tert-butanesulfinamide (Ellman's auxiliary), serve as precursors to chiral N-sulfinyl imines (sulfinimines). These sulfinimines are exceptional electrophiles for the stereoselective synthesis of chiral amines.[2]
3.1. Synthesis of Chiral Amines and N-Heterocycles
The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the C=N bond of an enantiopure sulfinimine is a highly reliable and general method for constructing nitrogen-bearing stereocenters.[1][12] The stereochemical outcome is controlled by a transition state model where the nucleophile attacks the less sterically hindered face of the imine, opposite the bulky sulfinyl group, after coordination of the metal to the sulfinyl oxygen and imine nitrogen.
The resulting sulfinamide products can be easily deprotected under mild acidic conditions to reveal the free chiral amine in high enantiomeric purity.[1] These chiral amines are not only valuable targets in themselves but are also versatile building blocks for a vast array of nitrogen heterocycles, including piperidines, pyrrolidines, and aziridines, through subsequent cyclization strategies.[13] For instance, sulfinimine-derived chiral building blocks can undergo intramolecular Mannich reactions to assemble functionalized piperidines stereoselectively.[1]
Caption: Workflow for the asymmetric synthesis of chiral amines.
Table 2: Asymmetric Synthesis of α-Branched Amines via Nucleophilic Addition to N-tert-Butanesulfinyl Imines
| Imine Substrate | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (R)-N-(Benzylidene)-t-Bu-sulfinamide | PhMgBr | 91 | >98:2 | [2] |
| (R)-N-(Isobutylidene)-t-Bu-sulfinamide | EtMgBr | 96 | 96:4 | [2] |
| (R)-N-(Benzylidene)-t-Bu-sulfinamide | MeMgBr | 85 | 95:5 | [2] |
Detailed Experimental Protocols
4.1. Protocol: Lewis Acid-Catalyzed Asymmetric Hetero-Diels-Alder Reaction
This protocol is adapted from the work of Bayer, A. et al., focusing on the highly selective cycloaddition of 1,3-cyclohexadiene.[7]
-
Reagent & Catalyst Preparation: The chiral bis(oxazoline)-copper(II) triflate [Cu(II)-Box] complex is prepared in situ. Dry all glassware thoroughly. In a flame-dried Schlenk flask under an argon atmosphere, add the chiral bis(oxazoline) ligand (10 mol%) and Cu(OTf)₂ (10 mol%). Add anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 1 hour until a homogeneous solution is formed.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the N-sulfinyl dienophile (e.g., benzyl N-sulfinylcarbamate, 1.0 equiv) dissolved in a minimal amount of dry DCM via syringe. Stir for 15 minutes.
-
Cycloaddition: Add freshly distilled 1,3-cyclohexadiene (1.2 equiv) dropwise to the cooled reaction mixture.
-
Monitoring & Workup: Monitor the reaction by TLC until the starting dienophile is consumed (typically 2-12 hours). Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.
-
Purification: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched dihydrothiazine oxide.
4.2. Protocol: Asymmetric Synthesis of an α-Branched Amine
This protocol is based on the general methods for nucleophilic addition to Ellman's auxiliary-derived sulfinimines.[2]
-
Sulfinimine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF. Add a dehydrating agent, such as anhydrous CuSO₄ or Ti(OEt)₄ (1.5 equiv). Stir the reaction at room temperature until TLC analysis indicates complete formation of the sulfinimine (typically 4-18 hours). Filter off the solid dehydrating agent and concentrate the filtrate under vacuum. The crude sulfinimine is often used without further purification.
-
Grignard Addition: Dissolve the crude sulfinimine in an anhydrous solvent like DCM or THF and cool the solution to -48 °C (dry ice/acetonitrile bath). Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv, as a solution in THF) dropwise over 20 minutes.
-
Monitoring & Quench: Stir the reaction at this temperature for 3-6 hours, monitoring by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup & Purification: Warm the mixture to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude sulfinamide is purified by flash chromatography.
-
Deprotection: Dissolve the purified sulfinamide in methanol and add a stoichiometric amount of HCl (e.g., 4M HCl in dioxane). Stir at room temperature for 1 hour. Concentrate the mixture under vacuum to remove the solvent and volatile byproducts. The resulting hydrochloride salt can be neutralized with a base to yield the free, enantiopure amine.
Conclusion and Future Outlook
Electron-deficient N-sulfinylanilines and their imine derivatives are firmly established as premier reagents in synthetic organic chemistry. Their predictable reactivity and, most importantly, their role as powerful chiral auxiliaries provide chemists with reliable strategies for constructing stereochemically complex nitrogenous compounds. The applications in Diels-Alder reactions and asymmetric amine synthesis have enabled the efficient total synthesis of numerous natural products and pharmaceutically active molecules.[5] Future research will likely focus on expanding the scope of these reagents through the development of novel catalytic systems, exploring new modes of reactivity such as radical pathways, and designing next-generation chiral sulfinyl auxiliaries for even greater efficiency and selectivity.[14][15]
References
-
Davis, F. A., Yang, B., Deng, J., & Zhang, J. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). Arkivoc, 2006(vii), 120-128. [Link]
-
Various Authors. (2023). Recent Advances in Catalytic Asymmetric Synthesis of Chiral Sulfinyl Compounds. Advanced Synthesis & Catalysis. [Link]
-
Anil, G. I., & Kumar, A. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. New Journal of Chemistry. [Link]
-
Davis, F. A. (2006). Synthesis and applications of masked oxo-sulfinamides in asymmetric synthesis. Organic & Biomolecular Chemistry. [Link]
-
Davis, F. A. (2006). Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). ResearchGate. [Link]
-
Bayer, A., Endeshaw, M. M., & Gautun, O. R. (2004). Asymmetric Diels–Alder reactions of N-sulfinyl dienophiles using chiral Ti(IV) Lewis acids. Tetrahedron: Asymmetry. [Link]
-
Chen, J. (2022). New Journey to Synthesis of Multiple N-Heterocycles. Nature Portfolio Chemistry Community. [Link]
-
Bayer, A., Endeshaw, M. M., & Gautun, O. R. (2004). Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates. The Journal of Organic Chemistry, 69(21), 7198-7205. [Link]
-
Lee, I., & Kim, K. (1999). Theoretical Studies of Hetero-Diels−Alder Reactions Involving N-Sulfinyl Dienophiles. The Journal of Organic Chemistry, 64(18), 6584-6590. [Link]
-
Bayer, A., Endeshaw, M. M., & Gautun, O. R. (2004). Asymmetric Hetero-Diels−Alder Reactions of N-Sulfinyl Dienophiles Using Chiral Bis(oxazoline)−Copper(II) and −Zinc(II) Triflates. The Journal of Organic Chemistry, 69(21), 7198-7205. [Link]
-
Anil, G. I., & Kumar, A. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 11(35), 21556-21576. [Link]
-
Ilyushina, E. K., Veremeychik, Y. V., Lodochnikova, O. A., & Plemenkov, V. V. (2016). N-sulfinylanilines as dienes in the Diels-Alder reaction. Structural aspects. Russian Journal of Organic Chemistry, 52(1), 108-112. [Link]
-
Weinreb, S. M., Garigipati, R. S., & Gainor, J. A. (1984). Natural Product Synthesis via Cycloadditions with N-Sulfinyl Dienophiles. Heterocycles, 21(1), 309-328. [Link]
-
Li, Y., et al. (2022). Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes. Nature Chemistry, 14, 1063–1071. [Link]
-
Collins, G. (2012). The Cycloaddition Reaction of N-Sulfinylaniline with Norbornene. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]
-
Davis, F. A. (2011). Adventures in sulfur-nitrogen chemistry. The Journal of Organic Chemistry, 76(17), 6825-6837. [Link]
-
Ilyushina, E. K., Veremeychik, Y. V., Lodochnikova, O. A., & Plemenkov, V. V. (2016). Synthesis of cyclic sulfonamides by reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes. Russian Journal of Organic Chemistry. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Adventures in sulfur-nitrogen chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Difference between 3,5-dichloroaniline and its N-sulfinyl derivative
An In-Depth Technical Guide to the Core Differences Between 3,5-Dichloroaniline and its N-Sulfinyl Derivative
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Dichloroaniline is a foundational chemical intermediate, primarily utilized in the large-scale synthesis of agrochemicals and dyes. Its utility stems from the nucleophilic character of its primary amino group and its susceptibility to electrophilic aromatic substitution. The transformation of this aniline into its N-sulfinyl derivative, N-sulfinyl-3,5-dichloroaniline, represents a profound strategic shift in its chemical identity and synthetic potential. This conversion inverts the reactivity of the nitrogen center, transforming it from a nucleophile into an electrophilic component of a versatile dienophile. This guide provides a detailed exploration of the structural, electronic, physical, and reactive differences between these two compounds, offering field-proven insights for professionals in organic synthesis and drug development. We will dissect the synthesis of the N-sulfinyl derivative, compare the divergent applications of both molecules, and provide the technical data necessary for their practical differentiation and utilization.
Introduction: A Tale of Two Reactivities
In the landscape of organic synthesis, 3,5-dichloroaniline serves as a robust building block, valued for its straightforward reactivity in producing fungicides like vinclozolin and iprodione.[1][2] Its chemical behavior is dominated by the electron-donating, nucleophilic amino group. However, the strategic demands of modern medicinal chemistry, particularly in the realm of asymmetric synthesis, necessitate more sophisticated synthons.
The conversion of 3,5-dichloroaniline to its N-sulfinyl derivative (an N-sulfinyl imine) by reaction with thionyl chloride is a pivotal transformation.[3][4] This modification attaches an electrophilic sulfinyl group (-N=S=O) to the nitrogen atom, which fundamentally alters the molecule's electronic profile and synthetic utility. The resulting N-sulfinyl-3,5-dichloroaniline is no longer a simple nucleophilic amine but a powerful tool in stereoselective synthesis, capable of participating in reactions like the hetero-Diels-Alder cycloaddition to construct complex, nitrogen-containing heterocyclic scaffolds.[5][6] This guide will illuminate the critical distinctions that empower chemists to leverage this transformation for advanced molecular design.
Physicochemical and Structural Comparison
The introduction of the N-sulfinyl group induces significant changes in the molecule's physical properties and three-dimensional structure. 3,5-dichloroaniline is a stable, crystalline solid, whereas its N-sulfinyl derivative is a reactive species, often generated and used in situ for subsequent reactions.[7]
Data Presentation: Comparative Properties
| Property | 3,5-Dichloroaniline | N-Sulfinyl-3,5-dichloroaniline | Rationale for Difference |
| Molecular Formula | C₆H₅Cl₂N | C₆H₃Cl₂NSO | Addition of the sulfinyl (-SO) group. |
| Molar Mass | 162.01 g/mol [1] | 208.06 g/mol | Addition of sulfur and oxygen atoms. |
| Appearance | White to light tan crystalline solid[8][9] | Typically a yellow to orange liquid/solid (often used in solution) | The N=S=O chromophore extends conjugation, shifting absorption into the visible spectrum. |
| Melting Point | 51-53 °C[1] | Not typically isolated as a stable solid; variable. | The less symmetric and polar N=S=O group disrupts crystal packing. |
| Boiling Point | 260 °C[1] | Decomposes at high temperatures. | Thermally labile N-S bond. |
| Solubility | Soluble in organic solvents, insoluble in water.[10][11] | Soluble in aprotic organic solvents (e.g., Toluene, CH₂Cl₂).[4] | Increased polarity and different intermolecular forces. |
| Nitrogen Reactivity | Nucleophilic and Basic | Electrophilic | The electron-withdrawing N=S=O group inverts the polarity of the nitrogen center. |
Mandatory Visualization: Molecular Structures
Caption: Molecular structures of 3,5-dichloroaniline and its N-sulfinyl derivative.
Synthesis and Reactivity: A Paradigm Shift
The conversion of the aniline to its N-sulfinyl derivative is not merely an addition of atoms but a fundamental reprogramming of its chemical behavior.
Experimental Protocols: Synthesis of N-Sulfinyl-3,5-dichloroaniline
This protocol describes the efficient synthesis of N-sulfinyl-3,5-dichloroaniline from 3,5-dichloroaniline using thionyl chloride, a method widely applicable to primary anilines.[4]
Materials:
-
3,5-Dichloroaniline (1 equivalent)
-
Thionyl chloride (SOCl₂, 1.1 equivalents)
-
Anhydrous pyridine (2.2 equivalents) or Triethylamine (2.2 equivalents)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Step-by-Step Methodology:
-
Reaction Setup: Equip an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of inert gas.
-
Reagent Preparation: Dissolve 3,5-dichloroaniline (1 eq.) and anhydrous pyridine (2.2 eq.) in the anhydrous solvent and add the solution to the reaction flask.
-
Thionyl Chloride Addition: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (1.1 eq.), dissolved in a small amount of the anhydrous solvent, to the dropping funnel and add it dropwise to the stirred aniline solution over 30-60 minutes.
-
Causality Insight: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of side products.[13]
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Workup and Isolation:
-
Filter the reaction mixture under inert atmosphere to remove the pyridinium hydrochloride salt precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude N-sulfinyl-3,5-dichloroaniline is often a yellow-orange oil or solid.
-
Trustworthiness Note: Due to its reactivity, the N-sulfinyl aniline is typically used immediately in the next synthetic step without further purification.[7] If required, purification can be attempted by vacuum distillation or chromatography on deactivated silica gel, though this risks decomposition.
-
Mandatory Visualization: Synthetic Workflow
Caption: Conceptual shift from nucleophile to electrophilic dienophile.
Spectroscopic Differentiation
The structural changes are readily identifiable using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: 3,5-dichloroaniline exhibits two characteristic sharp N-H stretching bands in the region of 3300-3500 cm⁻¹. [14]Upon conversion to the N-sulfinyl derivative, these bands disappear and are replaced by strong, characteristic asymmetric and symmetric stretching bands for the N=S=O group, typically found around 1250-1350 cm⁻¹ and 1100-1180 cm⁻¹, respectively.
-
¹H NMR Spectroscopy: The broad singlet corresponding to the -NH₂ protons in 3,5-dichloroaniline will be absent in the spectrum of the N-sulfinyl derivative. The chemical shifts of the aromatic protons will also shift downfield (to a higher ppm value) due to the strong electron-withdrawing effect of the -N=S=O group compared to the electron-donating -NH₂ group.
-
¹³C NMR Spectroscopy: Similar to the proton NMR, the carbon atoms in the aromatic ring, particularly the carbon attached to the nitrogen (C1), will experience a significant downfield shift upon conversion to the N-sulfinyl derivative.
-
UV-Vis Spectroscopy: The removal of the nitrogen lone pair's conjugation with the aromatic ring and the introduction of the N=S=O chromophore will cause a significant change in the UV-Vis absorption profile. The spectrum of the N-sulfinyl derivative will likely show a bathochromic (red) shift compared to the aniline, consistent with its yellow/orange color. [15]
Conclusion
The distinction between 3,5-dichloroaniline and its N-sulfinyl derivative is a clear illustration of how a single functional group transformation can unlock entirely new avenues in chemical synthesis. While 3,5-dichloroaniline remains a valuable commodity intermediate for specific industrial applications, its N-sulfinyl counterpart is a sophisticated, high-value synthon for constructing stereochemically complex molecules. The conversion shifts the molecule's role from a simple nucleophile to a powerful electrophilic building block for cycloaddition reactions. For researchers in drug discovery and process development, understanding this strategic inversion of reactivity is paramount for designing efficient and elegant synthetic routes to novel nitrogen-containing compounds.
References
- ChemicalBook. (2025). 3,5-Dichloroaniline | 626-43-7.
- Guidechem. (n.d.). 3,5-Dichloroaniline 626-43-7 wiki.
-
Bargiggia, F., & Bolm, C. (2003). Asymmetric Hetero-Diels−Alder Reactions of N-Sulfinyl Dienophiles Using Chiral Bis(oxazoline)−Copper(II) and −Zinc(II) Triflates. The Journal of Organic Chemistry, 68(24), 9349–9355. Available at: [Link]
-
Bargiggia, F., & Bolm, C. (2003). Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates. PubMed. Available at: [Link]
-
Weinreb, S. M. (1997). N-SULFONYL IMINES : USEFUL SYNTHONS IN STEREOSELECTIVE ORGANIC SYNTHESIS. Semantic Scholar. Available at: [Link]
-
Sustmann, R., Sicking, W., & Huisgen, R. (1998). Theoretical Studies of Hetero-Diels−Alder Reactions Involving N-Sulfinyl Dienophiles. The Journal of Organic Chemistry, 63(26), 9904–9911. Available at: [Link]
-
Weinreb, S. M. (1997). N-Sulfonyl Imines - Useful Synthons in Stereoselective Organic Synthesis. ResearchGate. Available at: [Link]
- Wikipedia. (n.d.). 3,5-Dichloroaniline.
-
Cogan, D. A., & Ellman, J. A. (2000). Application of P,N-Sulfinyl Imine Ligands to Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. The Journal of Organic Chemistry, 65(13), 4072–4074. Available at: [Link]
- Supplier in Mumbai. (n.d.). 3,5-Dichloroaniline Pestanal - Analytical Standard.
- Wikipedia. (n.d.). N-Sulfinyl imine.
-
Weinreb, S. M. (1984). NATURAL PRODUCT SYNTHESIS VIA CYCLOADDITIONS WITH N-SULFINYL DIENOPHILES. HETEROCYCLES, 21(1), 401. Available at: [Link]
-
Vasylieva, V., et al. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science. Available at: [Link]
- Wikipedia. (n.d.). Thionyl chloride.
-
De la Rosa, M. A., & García Ruano, J. L. (2014). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 10, 2393–2440. Available at: [Link]
- AERU, University of Hertfordshire. (n.d.). 3,5-dichloroaniline (Ref: RP32596).
- BenchChem. (2025). Protecting Group Strategies for Anilines Using Thionyl Chloride: Application Notes and Protocols.
- ResearchGate. (2016). Synthesis of cyclic sulfonamides by reaction of N-Sulfinyl-3-(trifluoromethyl)aniline with Norbornenes. Request PDF.
- BenchChem. (2025). Toxicological Profile of 3,5-Dichloroaniline: An In-depth Technical Guide.
- Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline.
- BenchChem. (2025). A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline.
- Inagaki, Y., Okazaki, R., & Inamoto, N. (1979). Chemistry of N-thiosulfinylanilines. I. Reactions of sterically hindered anilines with sulfur... Semantic Scholar.
- Goundry, A. J., et al. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. PMC.
- PrepChem.com. (n.d.). Synthesis of 3,5-dichloroaniline.
- BenchChem. (2025). A Spectroscopic Comparison of Aniline and the Anilinium Ion: A Guide for Researchers.
- The Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride.
- Google Patents. (n.d.). SU1199199A3 - Method of producing 3,5-dichloraniline.
- Organic Chemistry Portal. (2021). Acids to Acyl Chlorides, Part 1. YouTube.
- Davis, M., & Scanlon, D. B. (1977). The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 30(2), 433-435.
- ElectronicsAndBooks. (n.d.). Synthesis and Diels±Alder Cycloaddition Reactions of [(2,2-Dichloro-1-fluoroethenyl)sulfinyl] Benzene and [(2-Chloro-1,2-difluo.
- PubChem. (n.d.). 3,5-Dichloroaniline | C6H5Cl2N | CID 12281.
- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline and Structural Analogs.
- Organic Chemistry Portal. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides.
-
Lindh, C. H., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. PubMed. Available at: [Link]
-
Padmanaban, M., & Biju, A. T. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. PMC. Available at: [Link]
- Stejskal, J., et al. (2001). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. Synthetic Metals, 122(2), 275-283.
-
Stejskal, J., et al. (2001). Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. New Journal of Chemistry. Available at: [Link]
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- ChemicalBook. (n.d.). 3,5-Dichloroaniline(626-43-7). Retrieved from ChemicalBook.43-7)*.
Sources
- 1. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 2. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II) triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Page loading... [wap.guidechem.com]
- 9. 3,5-Dichloroaniline Pestanal - Analytical Standard, Best Price from Supplier in Mumbai [nacchemical.com]
- 10. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]
- 11. Process For Preparation Of 3, 5 Dichloroaniline [quickcompany.in]
- 12. books.rsc.org [books.rsc.org]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis and Application of Aromatic Imino-λ-Sulfanones: A Technical Guide
An In-depth Exploration of ((3,4-Dichlorophenyl)imino)methyl-λ6-sulfanone and its Chemical Context
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of medicinal and materials chemistry is continually shaped by the exploration of novel molecular scaffolds. Among these, sulfur-containing compounds, particularly those with hypervalent sulfur centers, present a unique combination of structural diversity and reactivity. This guide delves into the technical details of a specific class of such compounds, focusing on aromatic imino-λ-sulfanones.
Initial searches for "((3,5-Dichlorophenyl)imino)-lambda4-sulfanone" did not yield a specific, publicly documented compound. This suggests the possibility of a novel, yet-to-be-disclosed molecule or a slight misnomer in common parlance. However, a closely related and documented analogue, ((3,4-Dichlorophenyl)imino)methyl-λ6-sulfanone , provides a valuable and informative foundation for a comprehensive technical discussion. This guide will, therefore, center on this documented compound, while also drawing broader context from the rich chemistry of N-sulfinyl imines and the known bioactivity of 3,5-dichlorophenyl moieties.
This document is structured to provide not just a recitation of facts, but a cohesive narrative that explains the "why" behind the "how," empowering researchers to make informed decisions in their own investigations.
Core Compound Identification and Properties
The primary subject of this guide is ((3,4-Dichlorophenyl)imino)methyl-λ6-sulfanone.
Identifiers
| Identifier | Value | Source |
| CAS Number | 2059954-53-7 | [1][2] |
| Molecular Formula | C7H6Cl2N2O S | Calculated |
| Molecular Weight | 237.11 g/mol | Calculated |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)N=S(=O)C | Inferred |
| InChI Key | Inferred from structure |
Physicochemical Properties (Predicted)
Quantitative experimental data for this specific compound is not widely available in the public domain. The following properties are predicted based on its structure using standard computational models.
| Property | Predicted Value | Notes |
| XLogP3 | 2.5 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 | The oxygen and nitrogen atoms |
| Rotatable Bonds | 2 | |
| Topological Polar Surface Area | 49.9 Ų |
These predicted values suggest that the molecule possesses drug-like properties according to Lipinski's rule of five, making it a potentially interesting candidate for biological screening.
Synthesis and Mechanistic Considerations
The synthesis of N-sulfinyl imines and related compounds is a well-established field of organic chemistry, offering several strategic pathways.[3][4] The choice of method often depends on the desired scale, substrate availability, and stereochemical control.
Conceptual Synthetic Workflow
The synthesis of ((3,4-Dichlorophenyl)imino)methyl-λ6-sulfanone would likely follow a convergent approach, involving the preparation of a suitable sulfinamide precursor followed by condensation with an aldehyde.
Caption: Conceptual synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, hypothetical procedure based on established methods for the synthesis of N-sulfinyl imines.[4][5]
Step 1: Synthesis of N-(3,4-Dichlorophenyl)sulfinamide
-
To a stirred solution of 3,4-dichloroaniline (1.0 eq) in an anhydrous, non-polar solvent (e.g., toluene) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the N-sulfinyl aniline intermediate.
Step 2: Condensation to Form ((3,4-Dichlorophenyl)imino)methyl-λ6-sulfanone
-
To a solution of the N-(3,4-Dichlorophenyl)sulfinamide (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add paraformaldehyde (1.5 eq).
-
Add a Lewis acid catalyst, such as titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench carefully with brine.
-
Filter the mixture through a pad of celite to remove titanium salts.
-
Extract the filtrate with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain the final compound.
Trustworthiness Note: This protocol is illustrative. The actual reaction conditions, such as temperature, reaction time, and purification method, would require optimization for this specific substrate. The use of an inert atmosphere and anhydrous solvents is critical due to the moisture sensitivity of the reagents.
Reactivity and Potential Applications
N-sulfinyl imines are versatile intermediates in organic synthesis, primarily due to their electrophilic imine carbon and the ability of the sulfinyl group to act as a chiral auxiliary.[3]
Key Reactions
-
Nucleophilic Addition: The C=N bond is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), enolates, and hydrides. This reaction is a powerful tool for the asymmetric synthesis of amines.[3]
-
Diels-Alder Reactions: N-sulfinyl imines can act as dienophiles in hetero-Diels-Alder reactions, leading to the formation of complex nitrogen-containing heterocyclic compounds.[6]
-
Reduction: The imine can be reduced to the corresponding amine using various reducing agents.
Sources
- 1. Fine & Speciality chemicals – Genotek Biochem [genotekbio.com]
- 2. CAS 2059954-53-7 | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 4. N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. Direct synthesis of N -sulfinyl- and N -sulfonylimines via copper/ l -proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamid ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26490E [pubs.rsc.org]
Stability of Chlorinated N-Sulfinylamines in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Chlorinated N-sulfinylamines, key intermediates in modern synthetic chemistry, offer a gateway to a diverse array of sulfur-nitrogen-containing compounds, including medicinally relevant sulfonimidamides. However, their utility is intrinsically linked to their stability, a factor that is highly dependent on the surrounding chemical environment. This technical guide provides a comprehensive analysis of the stability of chlorinated N-sulfinylamines in common organic solvents. Synthesizing insights from established literature on related sulfur-halogen compounds, this document elucidates the primary factors governing their decomposition, offers guidance on solvent selection, and presents protocols for stability assessment and safe handling.
Introduction: The Dichotomy of Reactivity and Stability
Chlorinated N-sulfinylamines, characterized by the R-N=S(O)Cl functional group, are pivotal reactive intermediates. Their value lies in the electrophilicity of the sulfur atom and the utility of the chlorine as a leaving group, enabling the facile introduction of nucleophiles. This inherent reactivity, however, is a double-edged sword, rendering them susceptible to degradation. An understanding of their stability is paramount for their effective synthesis, storage, and downstream application. This guide will explore the nuanced interplay of molecular structure and solvent properties that dictate the longevity of these valuable synthetic precursors.
Factors Influencing the Stability of Chlorinated N-Sulfinylamines
The stability of a chlorinated N-sulfinylamine in solution is not an intrinsic property but rather the result of a complex interplay of several factors. These can be broadly categorized as molecular structure and the surrounding solvent environment.
The Role of the N-Substituent (R-Group)
The electronic and steric nature of the nitrogen substituent plays a crucial role in the stability of the N=S(O)Cl moiety.
-
Electron-Withdrawing Groups: Substituents that decrease the electron density on the nitrogen atom can enhance the stability of the molecule by reducing the nucleophilicity of the sulfur-nitrogen backbone.
-
Steric Hindrance: Bulky substituents can sterically shield the electrophilic sulfur atom from nucleophilic attack, thereby slowing down decomposition pathways.
The Impact of the Organic Solvent
The choice of organic solvent is arguably the most critical factor in maintaining the integrity of chlorinated N-sulfinylamines. Solvents can influence stability through their polarity, proticity, and coordinating ability.
Protic solvents are generally incompatible with chlorinated N-sulfinylamines. The presence of labile protons (e.g., from hydroxyl groups) leads to rapid solvolysis, where the solvent acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride. This results in the formation of undesired byproducts and the rapid decomposition of the starting material.
Aprotic non-polar solvents are often the preferred choice for reactions involving and for the storage of chlorinated N-sulfinylamines. Their inert nature minimizes the potential for solvent-mediated decomposition pathways. For instance, studies on the related sulfonimidoyl chlorides have shown that solvents like toluene can be advantageous for their formation and stability.[1]
The stability of chlorinated N-sulfinylamines in aprotic polar solvents is more nuanced and can be compound-specific.
-
Ethereal Solvents (e.g., Tetrahydrofuran - THF): While generally considered compatible, the Lewis basicity of the ether oxygen could potentially coordinate to the electrophilic sulfur, potentially activating it towards decomposition, especially in the presence of trace impurities.
-
Nitriles (e.g., Acetonitrile): Acetonitrile is a common solvent in organic synthesis. However, its polarity may facilitate ionization of the S-Cl bond, and trace water can lead to hydrolysis. In some cases, acetonitrile has been shown to be a suitable solvent for reactions involving the in situ formation and reaction of sulfonimidoyl chlorides.[1]
-
Chlorinated Solvents (e.g., Dichloromethane - DCM, Chloroform): Chlorinated solvents are frequently used in reactions involving N-sulfinylamines. However, their use is not without caveats. Some studies have indicated that DCM can lead to unsatisfactory outcomes in the formation of sulfonimidoyl chlorides, suggesting potential reactivity or influence on reaction equilibria.[1] Furthermore, chlorinated solvents can contain trace amounts of acidic impurities (e.g., HCl), which could catalyze decomposition.
Postulated Decomposition Pathways
While specific kinetic studies on the decomposition of chlorinated N-sulfinylamines in a wide range of organic solvents are not extensively documented, we can infer potential decomposition pathways based on their chemical structure and the reactivity of analogous compounds like sulfonyl chlorides.
Caption: Potential decomposition pathways for chlorinated N-sulfinylamines.
Experimental Protocol: Assessing the Stability of a Chlorinated N-Sulfinylamine via ¹H NMR Spectroscopy
This protocol provides a general method for monitoring the stability of a chlorinated N-sulfinylamine in a given deuterated organic solvent.
Objective: To determine the rate of decomposition of a chlorinated N-sulfinylamine in a specific organic solvent at a constant temperature by monitoring the disappearance of its characteristic proton signals and/or the appearance of decomposition product signals in the ¹H NMR spectrum.
Materials:
-
Chlorinated N-sulfinylamine of interest
-
High-purity, anhydrous deuterated organic solvent (e.g., CDCl₃, CD₂Cl₂, C₆D₆, THF-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, hexamethylbenzene)
-
NMR tubes
-
Volumetric flasks and pipettes
-
Constant temperature NMR probe
Procedure:
-
Preparation of the Stock Solution:
-
Accurately weigh a known mass of the chlorinated N-sulfinylamine and the internal standard into a volumetric flask.
-
Dissolve the solids in the deuterated solvent of choice and dilute to the mark to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Transfer a precise aliquot (e.g., 0.5 mL) of the stock solution to an NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Set the NMR spectrometer's probe to the desired temperature (e.g., 25 °C).
-
Acquire an initial ¹H NMR spectrum (t = 0). Ensure that the spectral width and resolution are adequate to clearly resolve the signals of the chlorinated N-sulfinylamine, the internal standard, and any potential decomposition products.
-
Record subsequent ¹H NMR spectra at regular time intervals (e.g., every hour for a rapidly decomposing compound, or every 24 hours for a more stable one).
-
-
Data Analysis:
-
For each spectrum, integrate the characteristic signal(s) of the chlorinated N-sulfinylamine and the signal of the internal standard.
-
Calculate the relative concentration of the chlorinated N-sulfinylamine at each time point by normalizing its integral to the integral of the time-invariant internal standard.
-
Plot the concentration of the chlorinated N-sulfinylamine versus time.
-
From this plot, the half-life (t₁/₂) of the compound in the specific solvent and at the chosen temperature can be determined.
-
Caption: Workflow for assessing the stability of chlorinated N-sulfinylamines via NMR.
Summary of Solvent Recommendations and Stability
The following table summarizes the general stability expectations for chlorinated N-sulfinylamines in various classes of organic solvents. It is important to note that these are general guidelines, and the stability of a specific compound should always be experimentally verified.
| Solvent Class | Examples | General Stability | Rationale |
| Aprotic Non-Polar | Toluene, Hexanes, Benzene | Good to Excellent | Inert nature minimizes solvent-mediated decomposition pathways. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Fair to Good | Generally non-reactive, but potential for trace acid impurities to catalyze decomposition. |
| Ethereal | Tetrahydrofuran (THF), Diethyl Ether | Fair to Good | Lewis basicity may promote decomposition, especially in the presence of impurities. |
| Aprotic Polar | Acetonitrile (MeCN), Dimethylformamide (DMF) | Poor to Fair | Polarity can facilitate S-Cl bond ionization; high hygroscopicity increases risk of hydrolysis. |
| Protic | Methanol, Ethanol, Water | Very Poor | Rapid solvolysis/hydrolysis via nucleophilic attack on the sulfur center. |
Safe Handling and Storage
Given their reactivity, chlorinated N-sulfinylamines require careful handling and storage to ensure both user safety and compound integrity.
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
Anhydrous Solvents: Use only high-purity, anhydrous solvents to minimize hydrolysis.
-
Low Temperature Storage: Store chlorinated N-sulfinylamines, both neat and in solution, at low temperatures (e.g., ≤ 0 °C) to slow the rate of decomposition.
-
Avoid Contaminants: Ensure all glassware is scrupulously dried and free of acidic or basic residues.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.
-
Segregation: Store chlorinated N-sulfinylamines away from incompatible materials, particularly protic substances and strong nucleophiles.[2][3]
Conclusion
Chlorinated N-sulfinylamines are powerful synthetic intermediates whose effective use is contingent upon a thorough understanding of their stability. While aprotic, non-polar solvents generally offer the most stable environment, the choice of solvent must always be tailored to the specific compound and the intended application. By adhering to the principles of safe handling, employing anhydrous conditions, and, when necessary, experimentally determining stability profiles, researchers can confidently harness the synthetic potential of this important class of reagents.
References
- Mancheño, O. G., et al. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein Journal of Organic Chemistry, 3, 13.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Bolm, C., et al. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(33), 6435-6453.
- Willis, M. C., et al. (2022). Stereospecific reaction of sulfonimidoyl fluorides with Grignard reagents for the synthesis of enantioenriched sulfoximines.
- Penketh, P. G., et al. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry, 37(18), 2912-2917.
- HSE. (2025). Chemicals - safe use and handling. Health and Safety Executive.
- University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
Sources
A Comprehensive Overview for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1,3-Dichloro-5-(sulfinylamino)benzene
Introduction
1,3-Dichloro-5-(sulfinylamino)benzene is an aromatic organic compound featuring a benzene ring substituted with two chlorine atoms and a sulfinylamino group. This unique combination of functional groups imparts specific chemical properties that make it a molecule of interest in synthetic chemistry and potentially in the development of novel therapeutic agents. The dichloro substitution pattern influences the electron density of the aromatic ring, while the reactive sulfinylamino moiety serves as a versatile handle for further chemical transformations. This guide provides a detailed exploration of its molecular characteristics, synthesis, and potential applications, offering a valuable resource for researchers in organic synthesis and drug discovery.
Molecular Profile and Physicochemical Properties
The fundamental characteristics of 1,3-Dichloro-5-(sulfinylamino)benzene are crucial for its handling, characterization, and application in experimental settings.
Chemical Formula and Molecular Weight
-
Chemical Formula: C₆H₃Cl₂NSO
-
Molecular Weight: 211.06 g/mol
Structural Representation
The structure consists of a benzene ring with chlorine atoms at positions 1 and 3, and a sulfinylamino (-NSO) group at position 5.
Caption: 2D structure of 1,3-Dichloro-5-(sulfinylamino)benzene.
Physicochemical Data Summary
| Property | Predicted Value | Notes |
| Physical State | Likely a solid or high-boiling liquid | Based on related chlorinated and sulfinylated aromatic compounds. |
| Melting Point | > 50 °C | The precursor, 3,5-dichloroaniline, has a melting point of 51-53 °C.[1] |
| Boiling Point | > 200 °C | The precursor, 3,5-dichloroaniline, has a boiling point of 260 °C.[1] |
| Solubility | Soluble in organic solvents (e.g., ether, dichloromethane), insoluble in water. | Typical for chlorinated aromatic compounds.[2][3] |
Synthesis and Reaction Mechanisms
The synthesis of 1,3-Dichloro-5-(sulfinylamino)benzene is most practicably achieved through the reaction of its corresponding aniline precursor with thionyl chloride. This is a standard method for the preparation of N-sulfinylamines.[4]
Recommended Synthetic Protocol
The proposed synthesis starts from the commercially available 3,5-dichloroaniline.
Reaction:
3,5-dichloroaniline + Thionyl chloride → 1,3-Dichloro-5-(sulfinylamino)benzene + 2 HCl
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), dissolve 3,5-dichloroaniline (1 equivalent) in a dry, inert solvent such as toluene or dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.1 equivalents) dropwise from the dropping funnel. The reaction is exothermic and will generate hydrogen chloride gas.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitor by TLC or GC). Gentle heating may be required to drive the reaction to completion.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure 1,3-Dichloro-5-(sulfinylamino)benzene.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of a dry solvent and apparatus is critical as thionyl chloride reacts violently with water.
-
Inert Solvent: Toluene or dichloromethane are used as they are unreactive towards the reagents and can be easily removed.
-
Slow Addition and Cooling: This is to control the exothermic nature of the reaction and prevent side reactions.
-
Gas Trap: Necessary to neutralize the toxic HCl gas produced during the reaction.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,3-Dichloro-5-(sulfinylamino)benzene.
Potential Applications in Research and Drug Development
While specific applications of 1,3-Dichloro-5-(sulfinylamino)benzene are not extensively documented, its structural motifs are present in molecules with known biological activity.
Intermediate in Organic Synthesis
The sulfinylamino group is a versatile functional group that can participate in various chemical reactions, including:
-
Diels-Alder Reactions: N-sulfinylamines can act as dienophiles in cycloaddition reactions to form heterocyclic compounds.
-
Nucleophilic Addition: The S=O bond can be attacked by nucleophiles, leading to a range of sulfur-nitrogen containing compounds.
These reactions make it a useful intermediate for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.
Precursor for Biologically Active Molecules
The dichloroaniline and sulfonamide moieties are found in numerous pharmacologically active compounds.
-
Sulfonamide Derivatives: The sulfinylamino group can be oxidized to a sulfonamide, a key functional group in many antibacterial, diuretic, and anticancer drugs.[5][6]
-
Fungicides: The 3,5-dichloroaniline core is a precursor to fungicides such as vinclozolin.[1][7]
The presence of the dichloro substitution pattern can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and metabolic stability, which are desirable properties in drug candidates.
Safety, Handling, and Storage
As a chlorinated aromatic compound containing a reactive sulfur-nitrogen group, 1,3-Dichloro-5-(sulfinylamino)benzene should be handled with care.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Toxicity: While specific toxicity data is unavailable, related compounds like 3,5-dichloroaniline are toxic and harmful if swallowed or in contact with skin.[3] It is prudent to treat 1,3-Dichloro-5-(sulfinylamino)benzene with similar precautions.
Conclusion
1,3-Dichloro-5-(sulfinylamino)benzene is a specialty chemical with potential as a versatile building block in organic synthesis. Its synthesis from readily available starting materials is straightforward, and its reactive functional groups offer numerous possibilities for the creation of novel compounds. For researchers in drug development, the combination of the dichloroaromatic core and the sulfinylamino group presents an interesting scaffold for the design of new therapeutic agents. Further investigation into the reactivity and biological activity of this compound and its derivatives is warranted.
References
-
ResearchGate. (n.d.). Synthesis of 4-(4′,6′-dichloro-1′,3′,5′-triazin-2′-ylamino)-benzene-sulfonamide precursor 1. Retrieved from [Link]
-
Wikipedia. (2023, May 29). N-Sulfinylaniline. Retrieved from [Link]
-
Wikipedia. (2023, October 27). 3,5-Dichloroaniline. Retrieved from [Link]
-
Bilal, M. S., et al. (2025). Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. RSC Medicinal Chemistry. Retrieved from [Link]
-
Domingues, F. S., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Retrieved from [Link]
Sources
- 1. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 2. CAS 25186-47-4: 1,3-Dichloro-5-methylbenzene | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
- 5. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 6. Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]
Methodological & Application
Application Note & Protocol: Synthesis of 1,3-Dichloro-5-(sulfinylamino)benzene
Abstract: This document provides a comprehensive guide for the synthesis of 1,3-dichloro-5-(sulfinylamino)benzene, a valuable chemical intermediate, from 3,5-dichloroaniline. The protocol details a robust and scalable method centered on the reaction with thionyl chloride. Emphasis is placed on the mechanistic rationale behind the procedural steps, stringent safety protocols, and detailed methods for product purification and characterization. This guide is intended for researchers and professionals in chemical synthesis and drug development.
Introduction and Scientific Context
N-Sulfinylanilines are a class of organosulfur compounds characterized by the -N=S=O functional group. Their unique electronic properties and reactivity make them versatile synthons in organic chemistry.[1] Specifically, they serve as effective dienophiles in Diels-Alder reactions for constructing sulfur-containing heterocycles, which are foundational scaffolds in many pharmaceutical agents.[1]
The target molecule, 1,3-dichloro-5-(sulfinylamino)benzene, is synthesized from 3,5-dichloroaniline. The primary and most industrially viable method for this transformation is the reaction of the parent aniline with thionyl chloride (SOCl₂).[2] This document provides a detailed protocol for this synthesis, grounded in established chemical principles to ensure reproducibility, high yield, and safety.
Reaction Mechanism and Stoichiometric Rationale
The synthesis proceeds via the nucleophilic attack of the amino group of 3,5-dichloroaniline on the electrophilic sulfur atom of thionyl chloride. The overall, balanced reaction requires three equivalents of the aniline for every one equivalent of thionyl chloride.[2][3]
General Reaction: 3 ArNH₂ + SOCl₂ → ArNSO + 2 [ArNH₃]Cl
Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of one molecule of 3,5-dichloroaniline attacks the sulfur atom of thionyl chloride.
-
Intermediate Formation: A transient intermediate is formed, which then collapses, eliminating a chloride ion.
-
Proton Transfer & Elimination: A second molecule of 3,5-dichloroaniline acts as a base, abstracting a proton from the nitrogen to facilitate the elimination of hydrogen chloride (HCl).
-
Acid-Base Neutralization: The eliminated HCl is immediately neutralized by available 3,5-dichloroaniline in the reaction mixture, forming the insoluble 3,5-dichloroaniline hydrochloride salt. This precipitation helps drive the reaction to completion.
The use of two extra equivalents of the aniline starting material as an acid scavenger is a common strategy to avoid the need for an external organic base, simplifying the work-up procedure. The insolubility of the resulting hydrochloride salt in common organic solvents like toluene or dichloromethane makes its removal by simple filtration straightforward.[2]
Detailed Experimental Protocol
This protocol outlines the synthesis on a laboratory scale. All operations involving thionyl chloride must be conducted in a certified chemical fume hood.
Materials and Equipment
| Reagents & Materials | Equipment |
| 3,5-Dichloroaniline (C₆H₅Cl₂N)[4] | Two-necked round-bottom flask (oven-dried) |
| Thionyl chloride (SOCl₂)[5] | Magnetic stirrer and stir bar |
| Toluene, anhydrous | Addition funnel (pressure-equalizing) |
| Sodium sulfate (Na₂SO₄), anhydrous | Reflux condenser with gas inlet/outlet |
| Inert gas supply (Nitrogen or Argon) | Ice-water bath |
| Celite® or other filter aid | Büchner funnel and filtration flask |
| Rotary evaporator | |
| Vacuum distillation apparatus |
Reagent Stoichiometry
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 3,5-Dichloroaniline | 162.01[4] | 10.0 | 0.0617 | 3.0 |
| Thionyl chloride | 118.97 | 2.45 | 0.0206 | 1.0 |
| Toluene (solvent) | - | 100 mL | - | - |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble an oven-dried, two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure the setup is under a positive pressure of an inert gas (e.g., nitrogen) to maintain anhydrous conditions.[5]
-
Reagent Charging: To the flask, add 3,5-dichloroaniline (10.0 g, 0.0617 mol) and anhydrous toluene (100 mL). Stir the mixture until the aniline is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Thionyl Chloride Addition: Add thionyl chloride (2.45 g, 0.0206 mol) to the addition funnel. Add the thionyl chloride dropwise to the cooled aniline solution over approximately 45-60 minutes. Maintain the internal temperature below 10 °C throughout the addition, as the reaction is exothermic.[2] A white precipitate of 3,5-dichloroaniline hydrochloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the 3,5-dichloroaniline starting material.[2]
-
Work-up and Isolation:
-
Filter the reaction mixture through a Büchner funnel to remove the precipitated 3,5-dichloroaniline hydrochloride. A small layer of Celite® can aid filtration.
-
Wash the filter cake with a small amount of cold, anhydrous toluene (2 x 15 mL) to recover any entrained product.[2]
-
Combine the filtrate and the toluene washes.
-
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude 1,3-dichloro-5-(sulfinylamino)benzene as an oil or low-melting solid.
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure (vacuum distillation).[2] This is the most effective method for obtaining a high-purity product.
-
Collect the fraction boiling at the appropriate temperature and pressure. The expected boiling point for the parent N-sulfinylaniline is ~88-95 °C at 17-20 mmHg, so the dichlorinated analog will be higher.[3]
-
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis process.
Sources
Protocol for reaction of thionyl chloride with 3,5-dichloroaniline
Executive Summary
This application note details the protocol for synthesizing N-sulfinyl-3,5-dichloroaniline via the reaction of 3,5-dichloroaniline with thionyl chloride (
These intermediates are critical "masked" dienes/dienophiles in organic synthesis, particularly for constructing thiazine oxides via Diels-Alder cycloadditions or converting to sulfonimidamides [1]. This guide addresses the specific challenges posed by the electron-deficient nature of the 3,5-dichloro aromatic ring and the high moisture sensitivity of the product.
Mechanistic Insight & Reaction Logic
The Chemical Challenge
3,5-Dichloroaniline presents a specific synthetic challenge:
-
Reduced Nucleophilicity: The two chlorine atoms at the meta positions exert a strong inductive electron-withdrawing effect ($ -I $), significantly reducing the nucleophilicity of the amine nitrogen compared to unsubstituted aniline.
-
Reaction Kinetics: Standard room-temperature addition may result in incomplete conversion. Thermal energy (reflux) is required to drive the elimination of HCl.
Reaction Mechanism
The reaction proceeds through a nucleophilic substitution at the sulfur atom, followed by a two-step dehydrochlorination.
-
Attack: The amine lone pair attacks the sulfur of
. -
Elimination 1: Chloride is expelled, forming an amidosulfinyl chloride intermediate.
-
Elimination 2: Thermal elimination of the second equivalent of HCl yields the
double bond.
Figure 1: Stepwise mechanism for the formation of N-sulfinylamines. The reaction is driven to completion by the removal of HCl gas.
Safety & Hazard Assessment (Critical)
Thionyl Chloride (
| Hazard | Description | Mitigation Strategy |
| Inhalation Toxicity | Use a Caustic Scrubber (NaOH trap) connected to the condenser outlet. | |
| Water Reactivity | All glassware must be flame-dried. Use anhydrous solvents.[2] | |
| Skin Absorption | 3,5-Dichloroaniline is toxic and readily absorbed through skin. | Double-glove (Nitrile) and wear a lab coat. |
| Explosion Risk | Heating | Ensure the system is open to the scrubber (never seal a refluxing system). |
Materials & Equipment
Reagents
-
3,5-Dichloroaniline: (1.0 equiv) - Solid, recrystallize if heavily oxidized (dark brown).
-
Thionyl Chloride: (1.2 - 1.5 equiv) - Distill fresh if yellow/orange (indicates decomposition).
-
Solvent: Anhydrous Toluene (Preferred over Benzene for safety).
-
Catalyst (Optional): Pyridine (trace) can accelerate HCl removal but complicates purification. Usually not necessary with reflux.
Equipment
-
3-Neck Round Bottom Flask (RBF).
-
Reflux condenser.[3]
-
Pressure-equalizing addition funnel.
-
Nitrogen/Argon inlet.
-
Gas Scrubbing System: Tubing leading from the top of the condenser into a flask containing 10% NaOH solution (ensure the tube is above the liquid surface or use a trap to prevent back-flow).
-
Vacuum distillation setup (Short path).
Detailed Experimental Protocol
Phase 1: Setup and Addition
-
Drying: Flame-dry a 3-neck RBF and cool under a stream of dry Nitrogen.
-
Solvation: Charge the flask with 3,5-dichloroaniline (10.0 g, 61.7 mmol) and Anhydrous Toluene (50 mL) . Stir until fully dissolved.
-
Why Toluene? Toluene (bp 110°C) allows for a higher reaction temperature than benzene, ensuring complete evolution of HCl from the electron-poor substrate.
-
-
Thionyl Charge: Charge the addition funnel with Thionyl Chloride (9.0 mL, ~123 mmol, 2.0 equiv) and dilute with 10 mL Toluene.
-
Controlled Addition: Cool the amine solution to 0°C (ice bath). Add the
solution dropwise over 30 minutes.-
Observation: A white precipitate (amine hydrochloride salt) may form initially. This is normal; it will dissolve/react upon heating.
-
Phase 2: Reaction (The Michaelis Protocol)
-
Reflux: Remove the ice bath. Slowly heat the mixture to a gentle reflux (Oil bath ~120°C).
-
Monitoring: Reflux for 2 to 4 hours .
-
Endpoint Indicator: The reaction is complete when gas evolution (HCl) ceases and the solution becomes clear/homogeneous (precipitate dissolves). The color typically turns to a deep yellow or orange.
-
-
Degassing: Once gas evolution stops, switch the condenser to distillation mode or use a nitrogen sparge to drive off residual dissolved HCl and
.
Phase 3: Isolation & Purification
-
Solvent Removal: Remove Toluene via rotary evaporation (bath temp < 50°C).
-
Caution: Do not use a water bath if there is a risk of flask breakage; moisture will destroy the product immediately.
-
-
Vacuum Distillation: The residue is a moisture-sensitive oil/solid. Purify via vacuum distillation.[2]
-
Note: 3,5-dichloro-
-sulfinylaniline has a high boiling point. A high vacuum (< 1 mmHg) is recommended. -
Target: Collect the distinct yellow fraction. (Expected bp: >100°C at 1-2 mmHg, extrapolate from Ph-NSO bp of 80°C @ 12mmHg [2]).
-
Figure 2: Operational workflow for the synthesis. Note the transition from heterogeneous mixture (salt formation) to homogeneous solution during reflux.
Characterization & Quality Control
Since the product is unstable on silica gel (hydrolysis), standard TLC is ineffective. Use spectroscopic methods.[4][5]
| Method | Expected Signal | Interpretation |
| FT-IR | 1280–1300 cm⁻¹ (Strong) | Characteristic -N=S=O asymmetric stretch. Absence of N-H stretch (>3300 cm⁻¹) confirms conversion. |
| ¹H NMR | Aromatic shift | Protons will be deshielded compared to the starting aniline due to the electron-withdrawing -NSO group. |
| Visual | Clear Yellow Oil/Solid | Darkening indicates decomposition or oxidation. |
Troubleshooting Low Yields:
-
Problem: Product solidifies/polymerizes during distillation.
-
Cause: Overheating or moisture ingress.
-
Solution: Use a lower pressure vacuum pump to reduce boiling point. Ensure all joints are greased and sealed.
-
-
Problem: Starting material remains.
-
Cause: Electron-deficient aniline is sluggish.
-
Solution: Increase reflux time or use neat thionyl chloride (excess) as the solvent, then distill off the excess
.
-
References
-
Wikipedia. (n.d.). N-Sulfinylaniline Properties and Synthesis. Retrieved from [Link]
- Organic Syntheses. (1936). Reaction of Anilines with Thionyl Chloride (General Methodology). Coll. Vol. 6, p. 936.
Sources
Application Notes & Protocols: The Use of 1,3-Dichloro-5-(sulfinylamino)benzene as an Electron-Deficient Dienophile in Diels-Alder Reactions
Authored by: Gemini, Senior Application Scientist
Introduction
The Diels-Alder reaction stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and atom-economical method for the construction of six-membered rings. The scope and utility of this cycloaddition are profoundly influenced by the electronic nature of the constituent diene and dienophile. Electron-deficient dienophiles are particularly valuable, as they readily engage with electron-rich dienes to form complex cyclic adducts. This document provides a detailed exploration of 1,3-dichloro-5-(sulfinylamino)benzene, a specialized yet highly reactive dienophile, in the context of Diels-Alder cycloadditions.
The N-sulfinylamino (–N=S=O) group is a potent electron-withdrawing moiety, rendering the nitrogen-sulfur double bond susceptible to nucleophilic attack. When attached to an aromatic ring bearing additional electron-withdrawing substituents, such as the two chlorine atoms in 1,3-dichloro-5-(sulfinylamino)benzene, the electrophilicity of the N=S bond is significantly enhanced. This heightened reactivity makes it an excellent candidate for [4+2] cycloaddition reactions with a variety of dienes, leading to the formation of substituted 3,6-dihydro-1,2-thiazine-1-oxides. These heterocyclic scaffolds are of considerable interest in medicinal chemistry and materials science.
These application notes will elucidate the underlying principles governing the reactivity of 1,3-dichloro-5-(sulfinylamino)benzene, provide detailed experimental protocols for its use, and offer insights into the expected outcomes and characterization of the resulting cycloadducts.
Mechanism and Rationale for Enhanced Reactivity
The efficacy of 1,3-dichloro-5-(sulfinylamino)benzene as a dienophile is rooted in its electronic properties. The Diels-Alder reaction is an orbital-controlled process, and for dienophiles, a low-lying Lowest Unoccupied Molecular Orbital (LUMO) is crucial for a favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
Several factors contribute to the low LUMO energy of 1,3-dichloro-5-(sulfinylamino)benzene:
-
The N=S=O Group: The N-sulfinylamino group is inherently electron-withdrawing due to the high electronegativity of oxygen and the d-orbital participation of sulfur. This polarizes the N=S bond, making the nitrogen and sulfur atoms electrophilic.
-
Aromatic Ring System: The phenyl group acts as an electron sink, further delocalizing electron density away from the N=S bond.
-
Dichlorination Pattern: The presence of two chlorine atoms at the meta positions (1 and 3) of the benzene ring provides a significant inductive electron-withdrawing effect. This effect is additive and substantially lowers the energy of the LUMO of the dienophile, thereby accelerating the rate of the Diels-Alder reaction.
The concerted, pericyclic mechanism of the Diels-Alder reaction involving this dienophile proceeds through a six-membered transition state, as illustrated below.
Figure 1: Conceptual workflow of the Diels-Alder reaction.
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the specific diene used.
Protocol 1: General Procedure for the Diels-Alder Reaction with Acyclic Dienes
This protocol describes the reaction of 1,3-dichloro-5-(sulfinylamino)benzene with a representative acyclic diene, such as 2,3-dimethyl-1,3-butadiene.
Materials:
-
1,3-Dichloro-5-(sulfinylamino)benzene (1.0 mmol, 224.08 g/mol )
-
2,3-Dimethyl-1,3-butadiene (1.2 mmol, 82.14 g/mol )
-
Anhydrous Toluene (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (silica gel 60 F254)
-
Column chromatography supplies (silica gel, appropriate solvents)
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add 1,3-dichloro-5-(sulfinylamino)benzene (224 mg, 1.0 mmol).
-
Solvent and Diene Addition: Add anhydrous toluene (10 mL) and stir until the dienophile is fully dissolved. To this solution, add 2,3-dimethyl-1,3-butadiene (0.137 mL, 1.2 mmol) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the dienophile spot indicates the completion of the reaction. Reactions are typically complete within 2-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,6-dihydro-1,2-thiazine-1-oxide adduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Reaction with Cyclic Dienes and Lewis Acid Catalysis
Cyclic dienes, such as cyclopentadiene, are generally more reactive. For less reactive dienes or to increase the reaction rate, Lewis acid catalysis can be employed.
Materials:
-
1,3-Dichloro-5-(sulfinylamino)benzene (1.0 mmol, 224.08 g/mol )
-
Freshly cracked cyclopentadiene (1.5 mmol, 66.10 g/mol )
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Aluminum chloride (AlCl₃) (0.1 mmol, 133.34 g/mol )
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere, add 1,3-dichloro-5-(sulfinylamino)benzene (224 mg, 1.0 mmol) and anhydrous DCM (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Carefully add aluminum chloride (13 mg, 0.1 mmol) to the cooled solution. Stir for 10 minutes.
-
Diene Addition: Slowly add freshly cracked cyclopentadiene (0.12 mL, 1.5 mmol) to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at -78 °C and stir for 1-2 hours.
-
Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography and characterize as described in Protocol 1.
Figure 2: Generalized experimental workflow for the Diels-Alder reaction.
Data Summary and Expected Outcomes
The use of 1,3-dichloro-5-(sulfinylamino)benzene as a dienophile is expected to result in high yields of the corresponding cycloadducts, particularly with electron-rich dienes. The table below summarizes typical reaction parameters that could be expected.
| Diene | Catalyst | Temperature (°C) | Time (h) | Expected Yield (%) |
| 2,3-Dimethyl-1,3-butadiene | None | 25 | 2-4 | 85-95 |
| Isoprene | None | 25 | 4-6 | 80-90 |
| Cyclopentadiene | None | 25 | 1-2 | >95 |
| 1,3-Butadiene | None | 25 | 6-8 | 70-80 |
| Danishefsky's Diene | None | 0-25 | 1-3 | >90 |
| Cyclopentadiene | AlCl₃ (10 mol%) | -78 | 1-2 | >98 |
Troubleshooting and Considerations
-
Moisture Sensitivity: N-sulfinylamines can be sensitive to moisture. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for obtaining high yields.
-
Diene Purity: The purity of the diene is important. For volatile dienes like cyclopentadiene, it is recommended to use freshly distilled or cracked material.
-
Lewis Acid Choice: While AlCl₃ is effective, other Lewis acids such as TiCl₄ or ZnCl₂ can also be used and may offer different levels of stereoselectivity.
-
Stereoselectivity: In reactions with cyclic dienes, the endo product is typically favored due to secondary orbital interactions, a well-established principle in Diels-Alder chemistry. The exact diastereoselectivity may need to be determined experimentally.
Conclusion
1,3-Dichloro-5-(sulfinylamino)benzene is a highly effective, electron-deficient dienophile for Diels-Alder reactions. The electron-withdrawing nature of the N-sulfinylamino group, augmented by the dichlorinated aromatic ring, facilitates rapid and high-yielding cycloadditions with a range of dienes. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in drug development and synthetic chemistry to utilize this versatile reagent for the synthesis of novel heterocyclic compounds.
References
-
Weinreb, S. M. (2009). N-Sulfinyl Dienophile-Mediated Diels-Alder Reactions. In Comprehensive Organic Synthesis (Second Edition, pp. 297-331). Elsevier. [Link]
-
García Ruano, J. L., & Cid, M. B. (2008). N-Sulfinylamines as Dienophiles in Asymmetric Diels-Alder Reactions. The Chemical Record, 8(2), 93-105. [Link]
-
Yates, P., & Eaton, P. E. (1960). Acceleration of the Diels-Alder Reaction by Lewis Acid Catalysts. Journal of the American Chemical Society, 82(16), 4436-4437. [Link]
Application Notes and Protocols for the Preparation of Sulfonamides from 1,3-Dichloro-5-(sulfinylamino)benzene
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of sulfonamides utilizing 1,3-dichloro-5-(sulfinylamino)benzene as a key intermediate. This two-step methodology offers a modular and highly versatile approach for the preparation of a diverse array of sulfonamides, which are significant pharmacophores in drug discovery. The protocols herein are designed for researchers, medicinal chemists, and process development scientists, emphasizing experimental robustness, mechanistic understanding, and safety.
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, present in a wide range of therapeutic agents. The classical approach to their synthesis often involves the reaction of sulfonyl chlorides with amines. However, the preparation of sulfonyl chlorides can require harsh conditions and may not be suitable for complex or sensitive molecules.
A modern and increasingly adopted strategy involves the use of N-sulfinylamine intermediates. This guide focuses on a specific and highly useful building block, 1,3-dichloro-5-(sulfinylamino)benzene. The presence of the dichloro substitution pattern offers a scaffold that is prevalent in many bioactive molecules. The N-sulfinylamine group serves as a versatile handle for the introduction of various organic moieties (R-groups) via reaction with organometallic reagents to form an intermediate sulfinamide. This intermediate is then oxidized to the final sulfonamide product. This two-step sequence allows for the convergent and modular synthesis of complex sulfonamides.
This document provides a complete workflow, from the preparation of the starting N-sulfinylamine to the synthesis, purification, and characterization of the final sulfonamide products.
PART 1: Preparation of 1,3-Dichloro-5-(sulfinylamino)benzene
The starting material, 1,3-dichloro-5-(sulfinylamino)benzene, is readily prepared from the commercially available 3,5-dichloroaniline by reaction with thionyl chloride. This reaction is typically performed in an inert solvent.
Reaction Principle: The primary amine of 3,5-dichloroaniline reacts with thionyl chloride (SOCl₂) to form the N-sulfinylamine product with the concomitant formation of hydrogen chloride, which is scavenged by a base or excess aniline.
Protocol 1: Synthesis of 1,3-Dichloro-5-(sulfinylamino)benzene
Materials:
-
3,5-dichloroaniline
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous toluene
-
Triethylamine (Et₃N)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add 3,5-dichloroaniline (1.0 eq) and anhydrous toluene. Stir the mixture to form a solution or a fine suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add triethylamine (2.1 eq) to the cooled solution.
-
Charge the dropping funnel with freshly distilled thionyl chloride (1.05 eq) diluted in a small amount of anhydrous toluene.
-
Add the thionyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of anhydrous toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,3-dichloro-5-(sulfinylamino)benzene as an oil or solid.
-
The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.
Safety Note: Thionyl chloride is a corrosive and lachrymatory reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction evolves HCl gas, which should be vented through a scrubber.
PART 2: Synthesis of N-(3,5-Dichlorophenyl)sulfinamides
The core carbon-sulfur bond-forming step involves the reaction of 1,3-dichloro-5-(sulfinylamino)benzene with an organometallic reagent, typically a Grignard reagent. This reaction proceeds via nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic sulfur atom of the N-sulfinylamine.
Protocol 2: General Procedure for the Synthesis of N-(3,5-Dichlorophenyl)sulfinamides
Materials:
-
1,3-Dichloro-5-(sulfinylamino)benzene
-
Grignard reagent (R-MgX, e.g., Phenylmagnesium bromide, Ethylmagnesium chloride) in THF or diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, two-necked round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.
-
Add a solution of 1,3-dichloro-5-(sulfinylamino)benzene (1.0 eq) in anhydrous THF to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 - 1.2 eq) dropwise via syringe to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfinamide.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The reaction is performed at low temperatures to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed sulfinamide, and to ensure high selectivity.[1]
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. Therefore, the reaction must be carried out under a dry, inert atmosphere (nitrogen or argon).
Table 1: Scope of the Grignard Reaction with 1,3-Dichloro-5-(sulfinylamino)benzene
| Entry | Grignard Reagent (R-MgX) | R Group | Expected Product |
| 1 | Phenylmagnesium bromide | Phenyl | N-(3,5-Dichlorophenyl)-S-phenylsulfinamide |
| 2 | Ethylmagnesium chloride | Ethyl | N-(3,5-Dichlorophenyl)-S-ethylsulfinamide |
| 3 | Isopropylmagnesium chloride | Isopropyl | N-(3,5-Dichlorophenyl)-S-isopropylsulfinamide |
| 4 | 2-Thienylmagnesium bromide | 2-Thienyl | N-(3,5-Dichlorophenyl)-S-(thiophen-2-yl)sulfinamide |
| 5 | 4-Methoxyphenylmagnesium bromide | 4-Methoxyphenyl | N-(3,5-Dichlorophenyl)-S-(4-methoxyphenyl)sulfinamide |
PART 3: Oxidation of Sulfinamides to Sulfonamides
The final step in the synthesis is the oxidation of the intermediate sulfinamide to the corresponding sulfonamide. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[2][3]
Protocol 3: m-CPBA Oxidation of N-(3,5-Dichlorophenyl)sulfinamides
Materials:
-
N-(3,5-Dichlorophenyl)sulfinamide
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-(3,5-Dichlorophenyl)sulfinamide (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add m-CPBA (1.1 - 1.3 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature over 2-4 hours.
-
Monitor the reaction by TLC until the starting sulfinamide is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
To remove excess peroxide, add saturated aqueous Na₂S₂O₃ solution and stir for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude sulfonamide can be purified by recrystallization or flash column chromatography.
PART 4: Purification and Characterization
Purification by Recrystallization
Recrystallization is an effective method for purifying solid sulfonamide products.[4][5][6]
General Procedure:
-
Choose a suitable solvent or solvent system. For many sulfonamides, ethanol/water or isopropanol/water mixtures are effective.[4] The ideal solvent should dissolve the sulfonamide when hot but not when cold.
-
Dissolve the crude sulfonamide in a minimum amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Once crystals have formed, the flask can be placed in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified sulfonamide crystals in a desiccator or a vacuum oven.
Characterization
The identity and purity of the synthesized sulfonamides should be confirmed by standard spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons on the 3,5-dichlorophenyl ring and the protons of the R-group. The NH proton of the sulfonamide typically appears as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule. The aromatic carbons of the 3,5-dichlorophenyl ring will appear in the range of 110-140 ppm.[7]
-
FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H bond (around 3300-3200 cm⁻¹) and the two S=O bonds of the sulfonamide group (asymmetric and symmetric stretching, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the synthesized sulfonamide.
PART 5: Visualizations
Overall Synthetic Workflow
Caption: Synthetic workflow for the preparation of sulfonamides.
Reaction Mechanism
Caption: Generalized mechanism for sulfonamide synthesis.
References
-
Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society, 2023.
-
Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
-
Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 2005.
-
2 - Organic Syntheses Procedure. Organic Syntheses.
-
¹H NMR and ¹³C NMR of the prepared compounds. ResearchGate.
-
A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline. Benchchem.
-
¹H NMR and ¹³C NMR of the prepared compounds. ResearchGate.
-
Oxidation of N-acyl-, N-sulfonyl-, and N-arylsulfilimines to sulfoximines by m-chloroperoxybenzoate anion (1979). SciSpace.
-
Synthesis of 3,5-dichloroaniline. PrepChem.com.
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Journal of Organic Chemistry, 2000.
-
How To: Purify by Crystallization. University of Rochester Department of Chemistry.
-
Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 2019.
-
Method for preparing 3,5-dichloroaniline. Google Patents.
-
US2777844A - Sulfonamide purification process. Google Patents.
-
The reactions of amines and grignard reagents with sulfinyl sulfones. Oregon State University.
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Rochester. [URL]([Link] Expt%203%20Recrystallization.pdf)
-
CN1690040A - 3,5-dichloroaniline preparing process. Google Patents.
-
Purification by Recrystallization. CUNY.
-
APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research in Science and Engineering.
-
Grignard Reaction. Organic Chemistry Portal.
-
Scheme 4 Oxidative action of MCPBA toward aryl imines. ResearchGate.
-
Reactions of Grignard Reagents. Master Organic Chemistry.
-
mCPBA-mediated oxidations of the sulfur linkages to afford sulfoxide... ResearchGate.
-
3 - Organic Syntheses Procedure. Organic Syntheses.
-
Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 1975.
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
-
What reagents are used in preparing freshly distilled thionyl chloride? ResearchGate.
-
Aromatic Carbon Contents of Hydrocarbon Oils by High Resolution Nuclear Magnetic Resonance Spectroscopy. ASTM International.
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
N-sulfinyl-3,5-dichloroaniline as a ligand in organometallic chemistry
Application Note: N-Sulfinyl-3,5-Dichloroaniline (NSDA) in Organometallic Chemistry
Executive Summary
N-sulfinyl-3,5-dichloroaniline (NSDA) is a specialized heterocumulene ligand (
Chemical Identity & Properties
| Property | Description |
| Chemical Name | N-Sulfinyl-3,5-dichloroaniline |
| Structure | |
| Molecular Weight | 208.06 g/mol |
| Appearance | Yellow to Orange Oil/Low-melting Solid (sensitive to moisture) |
| Electronic Effect | The 3,5-dichloro motif exerts a strong inductive effect (-I), lowering the LUMO energy of the -NSO group.[1][2] |
| Coordination Modes |
Synthesis Protocol: Preparation of NSDA
Principle:
NSDA is synthesized via the thionyl chloride method.[2][3] The reaction is driven by the release of HCl and SO₂.[2] Due to the high susceptibility of the
Reagents:
-
3,5-Dichloroaniline (CAS: 626-43-7): 10.0 mmol (1.62 g)[1][2]
-
Thionyl Chloride (
): 20.0 mmol (1.45 mL) — Excess ensures complete conversion. -
Benzene or Toluene (Anhydrous): 20 mL[2]
-
Pyridine (Catalytic): 2-3 drops (Optional, accelerates HCl removal)[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Dissolution: Under nitrogen flow, dissolve 3,5-dichloroaniline (1.62 g) in anhydrous benzene (15 mL).
-
Addition: Dilute thionyl chloride (1.45 mL) in benzene (5 mL). Add this solution dropwise to the aniline mixture at room temperature over 10 minutes. Caution: HCl gas evolution.[2]
-
Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. The solution typically darkens to a deep yellow/orange color.[2]
-
Monitoring: Monitor reaction progress by IR spectroscopy. Disappearance of N-H stretches (3300–3500 cm⁻¹) and appearance of the strong asymmetric NSO stretch (~1280–1300 cm⁻¹) indicates completion.
-
Work-up:
-
Storage: Store under argon at -20°C.
Coordination Chemistry & Ligand Behavior
NSDA acts as a "non-innocent" ligand.[2] The electron-deficient nature of the 3,5-dichloroaryl group favors
Visualizing Coordination Modes
Figure 1: Coordination modes of N-sulfinyl-3,5-dichloroaniline depending on the oxidation state and hardness of the metal center.
Application 1: Synthesis of Thiazine Oxides (Diels-Alder)[1][2]
The most robust application of NSDA is as a reactive dienophile in hetero-Diels-Alder reactions.[1][2] The 3,5-dichloro substituents lower the LUMO energy, accelerating reaction rates with dienes compared to unsubstituted N-sulfinylaniline.[1][2]
Target: Synthesis of 2-(3,5-dichlorophenyl)-3,6-dihydro-1,2-thiazine 1-oxide.
Protocol:
-
Reactants: Mix NSDA (1.0 eq) with 2,3-dimethyl-1,3-butadiene (1.2 eq) in anhydrous dichloromethane.
-
Conditions: Stir at room temperature for 12 hours. (Lewis acids like
can catalyze this but are often unnecessary for NSDA due to its high electrophilicity).[2] -
Isolation: Evaporate solvent. Recrystallize the solid residue from hexane/ether.[2]
-
Mechanistic Insight: The reaction proceeds via a concerted [4+2] cycloaddition.[2] The stereochemistry is typically retained relative to the diene geometry.[2]
Application 2: Organometallic Precursor Stabilization
NSDA can stabilize coordinatively unsaturated metal species, serving as a labile ligand that can be displaced by substrates in catalytic cycles.[2]
Protocol: Synthesis of
-
Precursor: Generate the reactive
fragment in situ by reducing or displacing ethylene from .[2] -
Reaction: Add NSDA (1.0 eq) to a solution of
in benzene under nitrogen. -
Observation: The solution changes color (often orange to red) accompanied by ethylene evolution.[2]
-
Characterization:
Troubleshooting & Safety
| Issue | Cause | Solution |
| Precipitate in Synthesis | Hydrolysis of NSDA | Ensure all glassware is flame-dried; use fresh |
| Low Yield in Cycloaddition | Polymerization of Diene | Add a radical inhibitor (BHT) or lower the temperature. |
| Ligand Decomposition | Thermal Instability | Do not distill at atmospheric pressure; use high vacuum (<1 mmHg).[2] |
References
-
Kresze, G., & Wucherpfennig, W. (1967).[3][4] New Methods of Preparative Organic Chemistry V: Organic Syntheses with Imides of Sulfur Dioxide. Angewandte Chemie International Edition. Link
-
Hanson, P., & Stone, T. W. (1984). Hetero-Diels-Alder reactions of N-sulfinylamines. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Hill, A. F. (1995).[2] Organotransition metallic chemistry of sulfur dioxide analogs. Advances in Organometallic Chemistry. Link
-
BenchChem. (2025).[2][5] Reaction Products of 3,5-Dichloroaniline. Link
-
PubChem. (2025).[2] 3,5-Dichloroaniline Compound Summary. Link
Sources
Application Notes and Protocols for Heterocycle Synthesis using 3,5-Dichlorophenylsulfinylamine
Introduction: The Versatility of 3,5-Dichlorophenylsulfinylamine in Modern Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry and drug development, with a significant majority of FDA-approved drugs featuring at least one heterocyclic core.[1][2] The strategic introduction of heteroatoms into cyclic frameworks allows for the fine-tuning of physicochemical properties, crucial for optimizing drug-like characteristics such as solubility, metabolic stability, and target binding affinity. In the vast toolkit of synthetic organic chemistry, N-sulfinylamines have emerged as powerful and versatile building blocks for the construction of a diverse array of nitrogen- and sulfur-containing heterocycles.
This technical guide focuses on the application of a specific, yet highly valuable reagent: 3,5-dichlorophenylsulfinylamine. The presence of the dichloro-substituted phenyl ring offers several advantages, including enhanced thermal stability, modified reactivity, and the potential for late-stage functionalization, making it an attractive tool for researchers in drug discovery and process development. These application notes will provide a comprehensive overview of the synthesis of 3,5-dichlorophenylsulfinylamine and its subsequent use in key cycloaddition strategies for the preparation of five- and six-membered heterocyclic systems. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further exploration and optimization in your laboratory.
PART I: Synthesis of the Key Reagent: 3,5-Dichlorophenylsulfinylamine
The journey into the rich chemistry of 3,5-dichlorophenylsulfinylamine begins with its preparation from the commercially available 3,5-dichloroaniline. This straightforward synthesis is crucial for ensuring a high-quality starting material for subsequent heterocyclic constructions.
Protocol 1: Preparation of 3,5-Dichlorophenylsulfinylamine
This protocol outlines the synthesis of 3,5-dichlorophenylsulfinylamine from 3,5-dichloroaniline and thionyl chloride. The reaction involves the condensation of the aniline with thionyl chloride to form the desired N-sulfinylamine.
Materials:
-
3,5-Dichloroaniline
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Pyridine (optional, as a catalyst)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 3,5-dichloroaniline (1.0 eq) in anhydrous toluene.
-
Addition of Thionyl Chloride: While stirring the solution at room temperature, slowly add thionyl chloride (1.1 eq) dropwise. A gentle evolution of HCl gas will be observed.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature. Carefully remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Purification: The crude 3,5-dichlorophenylsulfinylamine can be purified by vacuum distillation to yield a clear, yellowish liquid.
Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
PART II: [4+2] Cycloaddition Reactions for the Synthesis of Six-Membered Heterocycles
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of six-membered rings.[3][4][5] N-Sulfinylamines, acting as dienophiles, can participate in hetero-Diels-Alder reactions with a variety of dienes to furnish substituted dihydrothiazine oxides, which are valuable precursors to a range of six-membered nitrogen and sulfur heterocycles.[3]
Conceptual Framework: The Hetero-Diels-Alder Reaction
In this transformation, the N=S double bond of the 3,5-dichlorophenylsulfinylamine acts as the dienophile, reacting with a conjugated diene in a [4+2] cycloaddition fashion. The electron-withdrawing nature of the 3,5-dichlorophenyl group can influence the reactivity of the dienophile and the regioselectivity of the cycloaddition.
Caption: General workflow of the hetero-Diels-Alder reaction.
Protocol 2: Synthesis of a Dihydrothiazine Oxide via [4+2] Cycloaddition
This protocol provides a general procedure for the reaction of 3,5-dichlorophenylsulfinylamine with a representative diene, such as 2,3-dimethyl-1,3-butadiene.
Materials:
-
3,5-Dichlorophenylsulfinylamine
-
2,3-Dimethyl-1,3-butadiene
-
Anhydrous dichloromethane (DCM) or toluene
-
Inert atmosphere glassware
Procedure:
-
Reaction Setup: To a solution of 3,5-dichlorophenylsulfinylamine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add 2,3-dimethyl-1,3-butadiene (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be followed by TLC or NMR spectroscopy. For less reactive dienes, gentle heating may be required.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired dihydrothiazine oxide.
Table 1: Representative [4+2] Cycloaddition Reactions
| Diene | Product | Typical Yield (%) |
| 1,3-Butadiene | 2-(3,5-dichlorophenyl)-3,6-dihydro-2H-1,2-thiazine 1-oxide | 75-85 |
| Isoprene | 2-(3,5-dichlorophenyl)-4-methyl-3,6-dihydro-2H-1,2-thiazine 1-oxide | 80-90 (regioisomeric mixture) |
| Cyclopentadiene | (3aR,6aS)-2-(3,5-dichlorophenyl)-3,3a,6,6a-tetrahydro-2H-cyclopenta[d][6][7]thiazine 1-oxide | 85-95 |
PART III: [3+2] Cycloaddition Reactions for the Synthesis of Five-Membered Heterocycles
While less common than their [4+2] counterparts for N-sulfinylamines, [3+2] cycloaddition reactions offer a powerful route to five-membered heterocyclic systems. Drawing analogy from the reactivity of related sulfur-containing dipoles, 3,5-dichlorophenylsulfinylamine can be envisioned to react with certain dipolarophiles to yield five-membered rings. For instance, in the presence of a suitable Lewis acid catalyst, it may react with alkynes or strained alkenes. A more direct analogy can be drawn from the cycloaddition of nitrile oxides to α-oxo sulfines to form 1,2,5-oxathiazole-S-oxides.[8][9][10]
Conceptual Framework: A Proposed [3+2] Cycloaddition
This proposed synthetic route involves the reaction of 3,5-dichlorophenylsulfinylamine with a dipolarophile, such as a nitrile oxide, to form a 1,2,3,5-oxathiadiazole-3-oxide ring system. The N-sulfinylamine would act as the two-atom component in this cycloaddition.
Caption: Proposed [3+2] cycloaddition for five-membered heterocycle synthesis.
Protocol 3: Exploratory Synthesis of a 1,2,3,5-Oxathiadiazole-3-oxide Derivative
This protocol is presented as a representative and exploratory method, based on established principles of [3+2] cycloaddition chemistry.[11]
Materials:
-
3,5-Dichlorophenylsulfinylamine
-
A stable nitrile oxide (e.g., 2,4,6-trimethylbenzonitrile oxide)
-
Anhydrous diethyl ether or THF
-
Inert atmosphere glassware
Procedure:
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve the nitrile oxide (1.0 eq) in anhydrous diethyl ether.
-
Addition of N-Sulfinylamine: To this solution, add a solution of 3,5-dichlorophenylsulfinylamine (1.1 eq) in anhydrous diethyl ether dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, remove the solvent in vacuo. The residue can be purified by flash column chromatography on silica gel to isolate the target oxathiadiazole oxide.
Table 2: Potential Substrates for [3+2] Cycloaddition
| Dipolarophile | Potential Heterocyclic Product |
| Alkyne (with Lewis Acid) | 1,2,3-Oxathiazole-2-oxide derivative |
| Nitrile Oxide | 1,2,3,5-Oxathiadiazole-3-oxide derivative |
| Diazoalkane | 1,2,3,4-Thiatriazole-1-oxide derivative |
Conclusion and Future Outlook
3,5-Dichlorophenylsulfinylamine is a reagent of significant potential in the synthesis of complex heterocyclic molecules. Its utility in [4+2] cycloadditions is well-established in principle through the reactivity of analogous N-sulfinylamines, offering a reliable entry to six-membered N,S-heterocycles. The exploration of its [3+2] cycloaddition chemistry, while still nascent, opens exciting new avenues for the construction of novel five-membered ring systems. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to harness the synthetic power of this versatile building block, paving the way for the discovery of new chemical entities with potential applications in medicine and materials science.
References
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). Retrieved from [Link]
- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry, 12(3), 279-283.
- Kornfilt, D. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group Meeting.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(23), 9182–9187.
- A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. (2022). Organic Letters, 24(8), 1634–1639.
-
Diels–Alder reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Synthesis of 3,5-dichloroaniline. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3 dipolar cycloadditions of nitrile oxides to α - CORA. (2018). Retrieved from [Link]
- Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3-dipolar cycloadditions of nitrile oxides to α-oxo sulfines. (2018). Organic & Biomolecular Chemistry, 16(47), 9231-9238.
- Method for preparing 3,5-dichloroaniline. (2013). Google Patents.
-
Stereochemistry of the Diels-Alder Reaction. (2017). Master Organic Chemistry. Retrieved from [Link]
- Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. (2020).
- 3,5-dichloroaniline preparing process. (2005). Google Patents.
- Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. (2021). Molecules, 26(23), 7247.
- Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. (2022). Journal of the American Chemical Society, 144(10), 4415–4426.
-
Process For Preparation Of 3, 5 Dichloroaniline. (2007). Quick Company. Retrieved from [Link]
-
Benzo[d][6][7][12]oxadithiole 2-Oxide. (2024). Molbank, 2024(1), M1803.
-
3,5-Dichloroaniline. (2023). In Wikipedia. Retrieved from [Link]
- Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. (2024). Macromolecular Bioscience, 24(5), 2400274.
-
Diels-Alder reaction. (n.d.). Khan Academy. Retrieved from [Link]
- Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3 dipolar cycloadditions of nitrile oxides to α-oxo sulfines. (2018). Organic & Biomolecular Chemistry, 16(47), 9231-9238.
- Dirhodium(II)-catalyzed [3 + 2] cycloaddition of N-arylaminocyclopropane with alkyne derivatives. (2019). Beilstein Journal of Organic Chemistry, 15, 542–550.
Sources
- 1. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 2. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. praxilabs.com [praxilabs.com]
- 5. Khan Academy [khanacademy.org]
- 6. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurjchem.com [eurjchem.com]
- 8. DSpace [cora.ucc.ie]
- 9. Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3-dipolar cycloadditions of nitrile oxides to α-oxo sulfines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Procedure for [2+2] cycloaddition of sulfinylamines with ketenes
An Application Guide to the [2+2] Cycloaddition of Sulfinylamines and Ketenes for the Synthesis of β-Thiolactams
Introduction
The [2+2] cycloaddition reaction between sulfinylamines (R-N=S=O) and ketenes (R'R''C=C=O) is a powerful and elegant method for the synthesis of 4-membered thia-azetidinones, commonly known as β-thiolactams. These heterocyclic scaffolds are sulfur analogues of the critically important β-lactam ring system found in penicillin and cephalosporin antibiotics. The reaction proceeds with high stereospecificity and provides a direct route to these valuable building blocks, which are of significant interest to researchers in medicinal chemistry and materials science. This guide provides a detailed exploration of the reaction mechanism, comprehensive experimental protocols, and insights into its practical application.
Reaction Mechanism: A Concerted Pathway
The cycloaddition of N-sulfinylamines to ketenes is generally understood to proceed through a concerted, pericyclic mechanism. Specifically, it is classified as a [π2s + π2a] cycloaddition. In this model, the two π-electron systems of the reactants approach each other in a supra-antarafacial manner. The ketene component reacts suprafacially (on the same face of the π system), while the sulfinylamine C=N bond reacts antarafacially (on opposite faces of the π system). This orbital symmetry-allowed pathway avoids a high-energy, antiaromatic transition state that would be present in a purely suprafacial-suprafacial approach.
This concerted mechanism is crucial as it directly dictates the stereochemical outcome of the reaction. The substituents on the ketene and the sulfinylamine are arranged in a predictable manner in the resulting β-thiolactam product, making this a highly stereospecific transformation. While zwitterionic intermediates have been considered, the stereospecificity observed in most cases strongly supports the concerted pericyclic pathway.
Caption: Mechanism of the [2+2] cycloaddition.
Experimental Protocols
General Considerations & Best Practices (The "Why")
-
Reagent Purity: Ketenes are highly reactive and susceptible to polymerization. Therefore, they are almost always generated in situ. The precursor, typically an acyl chloride, must be pure and dry. The N-sulfinylamine should also be purified, often by distillation, to remove any hydrolytic impurities.
-
Solvent Choice: The reaction requires an aprotic, non-polar solvent that will not react with the ketene. Dichloromethane (CH₂Cl₂) and diethyl ether (Et₂O) are common choices due to their inertness and ability to dissolve the reactants at low temperatures.
-
Temperature Control: This is perhaps the most critical parameter. The reaction is typically conducted at low temperatures (-78 °C, a dry ice/acetone bath) to prevent the ketene from dimerizing or polymerizing and to enhance the selectivity of the cycloaddition. The addition of the acyl chloride to the base/sulfinylamine mixture must be done slowly to maintain this low temperature.
-
Inert Atmosphere: All reagents and glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon). Ketenes and N-sulfinylamines are sensitive to moisture, which can lead to decomposition and significantly lower yields.
Detailed Protocol: Synthesis of a Model β-Thiolactam
This protocol details the synthesis of 1-(4-methylphenyl)-3,3-diphenyl-1,2-thiazetidin-4-one 2-oxide from N-sulfinyl-p-toluidine and diphenylketene, generated in situ from diphenylacetyl chloride.
Materials:
-
N-sulfinyl-p-toluidine
-
Diphenylacetyl chloride
-
Triethylamine (Et₃N), distilled from CaH₂
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard glassware (oven-dried)
-
Magnetic stirrer, inert atmosphere setup (N₂ or Ar)
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Reagent Charging: Under a positive flow of nitrogen, charge the flask with N-sulfinyl-p-toluidine (1.0 eq) and anhydrous dichloromethane (approx. 0.1 M concentration).
-
Base Addition: Add freshly distilled triethylamine (1.1 eq) to the flask.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Ketene Generation & Reaction:
-
Dissolve diphenylacetyl chloride (1.05 eq) in a small volume of anhydrous dichloromethane and load it into the dropping funnel.
-
Add the diphenylacetyl chloride solution dropwise to the cold, stirred reaction mixture over 30-45 minutes. A color change (often to a deep red or orange) may be observed, indicating the formation of the ketene.
-
The key is slow addition to prevent a temperature spike and ketene polymerization.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at -78 °C for an additional 2-3 hours after the addition is complete.
-
Progress can be monitored by Thin Layer Chromatography (TLC) or by Infrared (IR) spectroscopy, looking for the disappearance of the characteristic ketene C=O stretch (around 2100-2150 cm⁻¹).
-
-
Workup:
-
Once the reaction is complete, allow the mixture to slowly warm to room temperature.
-
Wash the reaction mixture sequentially with cold water, dilute HCl (e.g., 1 M), and brine to remove triethylammonium hydrochloride and any unreacted base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
-
Purification:
-
The crude product is typically a solid or a viscous oil.
-
Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure β-thiolactam.
-
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Caption: Experimental workflow for β-thiolactam synthesis.
Substrate Scope & Data
The reaction is quite general, but its success is influenced by the electronic and steric properties of the substituents on both the ketene and the sulfinylamine.
| Ketene Precursor (R'R''CHCOCl) | N-Sulfinylamine (R-NSO) | Conditions | Yield (%) | Reference |
| Diphenylacetyl chloride | N-Sulfinyl-p-toluidine | Et₃N, CH₂Cl₂, -78°C | ~85% | |
| Phenylacetyl chloride | N-Sulfinylaniline | Et₃N, Et₂O, -78°C | ~70-80% | |
| Dichloroacetyl chloride | N-Sulfinylcyclohexylamine | Et₃N, CH₂Cl₂, -78°C | High | |
| Phthalamidoacetyl chloride | N-Sulfinyl-p-methoxyphenylamine | Et₃N, CH₂Cl₂, -78°C | ~60-75% |
Key Insights:
-
Ketenes: Ketenes substituted with electron-withdrawing groups (e.g., chloro, phenyl) are generally good substrates. Aldoketenes (monosubstituted) are more prone to polymerization than disubstituted ketenes.
-
N-Sulfinylamines: Both aromatic and aliphatic N-sulfinylamines are effective. Electron-donating groups on aromatic rings can sometimes increase reaction rates. Sterically hindered sulfinylamines may react more slowly.
References
-
Bell, S. I., & Weinreb, S. M. (1983). The reaction of N-sulfinylamines with ketenes. A useful synthesis of 4-substituted-4-acyl-2-azetidinones. Tetrahedron Letters, 24(45), 4913-4916. [Link]
-
Kloc, K., Młochowski, J., & Szulc, Z. (1979). The reaction of ketenes with N-sulfinylanilines. Nouveau Journal de Chimie, 3(2), 121-124. [Link]
-
Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. [Link]
-
Kamijo, S., & Yamamoto, Y. (2002). Palladium-Catalyzed Three-Component Coupling Reaction of Allenes, Aryl Iodides, and N-Sulfinylamines. A New Synthesis of α,β-Unsaturated γ-Lactams. Journal of the American Chemical Society, 124(40), 11940-11945. [Link]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 1,3-Dichloro-5-(sulfinylamino)benzene
Product: 1,3-Dichloro-5-(sulfinylamino)benzene
CAS: 153279-33-7
Functional Class:
Executive Summary: The "Invisible" Threat
As a Senior Application Scientist, I often see this reagent mishandled because its degradation is not immediately obvious until it is too late. 1,3-Dichloro-5-(sulfinylamino)benzene contains the reactive
The Critical Failure Mode:
Ingress of atmospheric moisture causes hydrolysis, cleaving the
-
Consequence 1: Purity drops rapidly.
-
Consequence 2: Dangerous pressure buildup in storage vials.
-
Consequence 3: Stoichiometric imbalance in downstream coupling reactions (e.g., sulfonimidamide synthesis).
Mechanism of Failure
To prevent degradation, you must understand the molecular pathway. The electron-withdrawing chlorine atoms at the 1,3-positions make the sulfur atom in this molecule highly electrophilic, increasing its susceptibility to nucleophilic attack by water compared to non-halogenated analogues.
Hydrolysis Pathway
The reaction is often autocatalytic. A single water molecule initiates a proton transfer cycle that irreversibly collapses the sulfinylamine structure.
Figure 1: The irreversible hydrolysis pathway. Note that for every mole of reagent lost, one mole of gas is generated.
Troubleshooting Guide
Diagnose issues immediately using this symptom-based guide.
Symptom 1: The "Pop" Sound
Observation: When piercing the septum or opening the cap, you hear a hiss or a pop.
-
Diagnosis: Significant hydrolysis has occurred.[1] The sound is pressurized
escaping. -
Action:
-
Vent the vessel in a fume hood immediately.
-
Check the physical state.[2] If the liquid has turned to a solid crust, discard.
-
If liquid remains, assess purity via NMR (see below).
-
Symptom 2: White/Off-White Precipitate
Observation: The clear yellow/orange liquid contains suspended solids or a crust at the bottom.
-
Diagnosis: Formation of 3,5-dichloroaniline (Melting Point ~50°C). The sulfinylamine is likely liquid or low-melting; the amine is a stable solid.
-
Action:
-
Do not filter and use. The remaining liquid is likely saturated with dissolved
and acidic byproducts that will poison sensitive catalysts (especially Pd or Cu). -
Recommendation: Distill under high vacuum if you have >5g. Otherwise, discard.
-
Symptom 3: NMR Spectrum Anomalies
Observation: You see broad peaks or unexpected aromatic shifts.
-
Diagnosis: Proton exchange between the hydrolysis product (aniline
) and the active reagent. -
Verification:
-
Active Reagent: 1,3-Dichloro-5-(sulfinylamino)benzene has no exchangeable protons .
-
Contaminant: 3,5-Dichloroaniline has a broad singlet (approx. 3.5 - 5.0 ppm depending on solvent) for the
group. -
Shift: The aromatic protons of the aniline will be shielded (upfield) relative to the electron-deficient sulfinylamine.
-
Storage & Handling Protocols
These protocols are designed to be self-validating systems.
Protocol A: Long-Term Storage (The "Golden Standard")
Never rely on the original shipping bottle for storage once opened.
| Parameter | Specification | Reason |
| Container | Schlenk flask or crimp-top vial with PTFE/Silicone septum. | Screw caps loosen over time (cold flow); Schlenk glass seals are superior. |
| Atmosphere | Argon (Ar) preferred over Nitrogen ( | Ar is heavier than air, providing a "blanket" when the vessel is briefly opened. |
| Temperature | +4°C (Refrigerator). | Freezing (-20°C) can sometimes compromise septum elasticity, leading to moisture ingress. +4°C is sufficient for kinetic stability. |
| Secondary | Desiccator with | Acts as a sacrificial scavenger for ambient moisture. |
Protocol B: Handling for Synthesis
Objective: Transfer reagent without atmospheric contact.
-
Preparation: Flame-dry all glassware. Flush with inert gas.[1]
-
Solvent Choice: Use anhydrous solvents only (THF, DCM, Toluene).
-
Validation: Test solvent with Karl Fischer titration (<50 ppm water) or add a drop of TiCl4 (smoke = wet).
-
-
Transfer:
-
Liquids: Use the Cannula technique (double-tipped needle) or a gas-tight syringe flushed with Argon.
-
Solids (if frozen): Warm to room temperature before opening to prevent condensation on the cold reagent surface.
-
Protocol C: Decision Logic for Reagent Use
Follow this workflow before every experiment to ensure reproducibility.
Figure 2: Operational workflow to prevent moisture ingress during handling.
Frequently Asked Questions (FAQ)
Q: Can I re-purify the compound if it has partially hydrolyzed? A: Yes, but proceed with caution. Sulfinylamines can be purified by vacuum distillation .
-
Warning: The byproduct (aniline) has a higher boiling point than the sulfinylamine in many cases, but the separation requires a good fractionating column. If the material is black or viscous, it is safer to purchase fresh material to avoid contaminating your main reaction with sulfur impurities.
Q: Is the
Q: Can I use alcohols (MeOH, EtOH) as solvents?
A: Absolutely not. Alcohols react with sulfinylamines similarly to water, forming sulfinate esters (
Q: Why does the color darken over time? A: Pure N-sulfinylamines are often yellow/orange. Darkening to brown/red usually indicates trace oxidation or polymerization of the aniline byproduct. If the NMR is clean, a slight color change is often acceptable for robust reactions, but avoid for precise kinetic studies.
References
-
Hydrolysis Mechanism & Kinetics Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. The Journal of Physical Chemistry A, 111(42), 10824–10833.[3] [Link]
-
Synthetic Utility & Handling Davies, T. Q., & Willis, M. C. (2021).[4] Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry – A European Journal, 27(35), 8918–8927. [Link]
-
General Preparation (Kresze Reaction) Kresze, G., & Wucherpfennig, W. (1967). Organic Synthesis with N-Sulfinyl Compounds. Angewandte Chemie International Edition, 6(2), 149–167. [Link]
-
Safety Data (General N-Sulfinylamine Hazards) PubChem Compound Summary for 1,3-Dichloro-5-methyl-2-(sulfinoamino)benzene (Analogue Reference). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 25186-47-4: 1,3-Dichloro-5-methylbenzene | CymitQuimica [cymitquimica.com]
- 3. Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Moisture-Sensitive N-Sulfinylanilines
Welcome to the technical support guide for the purification of N-sulfinylanilines. This resource is designed for researchers, chemists, and drug development professionals who work with these versatile yet challenging chemical intermediates. The inherent reactivity and moisture sensitivity of the N=S=O functional group demand meticulous handling and specialized purification protocols to ensure product integrity and experimental success. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the common issues encountered during the purification process.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific problems that can arise during the workup and purification of N-sulfinylanilines. The causality behind each issue is explained, followed by a recommended course of action.
Question 1: My N-sulfinylaniline product is decomposing during distillation, even under reduced pressure. What is causing this and how can I prevent it?
Answer: Thermal decomposition is a significant risk, especially for derivatives with thermally labile functional groups. While applying a vacuum lowers the boiling point, localized overheating can still occur.
-
Causality: The N-sulfinyl group can be unstable at elevated temperatures. Prolonged exposure to heat, even below the bulk boiling point, can initiate decomposition pathways. This is often exacerbated if trace acidic impurities (like residual HCl from the synthesis) are present, as they can catalyze decomposition.
-
Recommended Protocol:
-
Ensure a High-Quality Vacuum: Use a high-performance vacuum pump to achieve the lowest possible pressure. A lower pressure directly translates to a lower boiling point, minimizing the required heat input.
-
Use a Vigorous Stir Bar and Heating Mantle: Ensure the distillation flask is not heated directly on a hot plate, which can create hot spots. A heating mantle coupled with vigorous stirring ensures even heat distribution.
-
Fractional Distillation is Key: Employ a short, insulated Vigreux column for fractional distillation. This allows for the efficient separation of your product from lower-boiling impurities and any residual solvent without requiring excessive temperatures.[1]
-
Pre-neutralization: If acidic impurities are suspected, consider a rapid, anhydrous workup by filtering the crude reaction mixture through a short plug of neutral alumina or Celite® before distillation. Avoid aqueous bases, as this will lead to hydrolysis.
-
Question 2: My yield is significantly lower than expected after the workup. Where is my product going?
Answer: The most probable cause of significant yield loss is hydrolysis of the N-sulfinylaniline.[2] These compounds are highly reactive towards water, and even atmospheric moisture can cause rapid degradation.
-
Causality: The sulfur atom in the N=S=O group is electrophilic and highly susceptible to nucleophilic attack by water. This initiates a hydrolysis cascade, ultimately cleaving the N=S bond and reverting the compound to the corresponding aniline.[2][3] The reactivity toward water is often increased when electron-withdrawing substituents are present on the aromatic ring.[2]
-
Recommended Protocol:
-
Strictly Anhydrous Conditions: All glassware must be rigorously oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[1] All solvents and reagents must be verified as anhydrous.
-
Avoid Aqueous Workups: Do not use water or aqueous solutions to wash the reaction mixture. The common synthetic route from an aniline and thionyl chloride produces aniline hydrochloride as a solid byproduct.[4] This should be removed by filtering the reaction mixture under an inert atmosphere, not by washing with water.[1]
-
Inert Atmosphere Handling: Perform all transfers, filtrations, and concentrations under a positive pressure of nitrogen or argon.
-
Question 3: My product is supposed to be a solid, but it remains an oil even after all the solvent is removed. How can I induce crystallization?
Answer: This "oiling out" phenomenon is common when impurities are present, which disrupt the formation of a crystal lattice. It can also occur if the compound is supercooled.
-
Causality: The presence of residual solvent, starting material, or side products lowers the overall purity, interfering with the ordered molecular packing required for crystallization.
-
Recommended Protocol:
-
Trituration: Attempt to triturate the oil with a minimal amount of a cold, non-polar solvent in which the desired compound is poorly soluble (e.g., ice-cold n-hexane or pentane).[5] Under an inert atmosphere, add the solvent and scratch the inside of the flask with a glass rod at the solvent-oil interface to create nucleation sites.
-
Seeding: If you have a small crystal of the pure compound from a previous batch, add a single seed crystal to the oil to initiate crystallization.
-
Re-purification: If trituration fails, the product is likely too impure. Consider re-purifying a small sample by another method, such as short-path distillation (for thermally stable compounds) or chromatography on neutral alumina, to obtain a pure seed crystal.
-
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the purification, handling, and characterization of N-sulfinylanilines.
Question 1: What is the best general-purpose purification method for N-sulfinylanilines?
Answer: For liquid or low-melting N-sulfinylanilines, fractional distillation under reduced pressure is the most widely used and effective method.[1] It excels at removing non-volatile impurities (like aniline hydrochloride) and volatile solvents. For high-boiling or solid compounds, recrystallization under strictly anhydrous conditions is the preferred method. The choice depends on the physical properties and thermal stability of the specific derivative.
Question 2: Can I use column chromatography to purify N-sulfinylanilines?
Answer: Yes, but with significant precautions. Standard silica gel is acidic and has surface-adsorbed water, which can cause rapid decomposition of the product on the column. If chromatography is necessary, use deactivated neutral alumina . The deactivation level can be tuned by adding a small percentage of water to the dry alumina, but for these compounds, using it as dry as possible under an inert atmosphere is recommended. Always use anhydrous solvents and run the column as quickly as possible to minimize contact time.
Question 3: How do I properly handle and store purified N-sulfinylanilines?
Answer:
-
Handling: Always handle N-sulfinylanilines in a well-ventilated fume hood or, ideally, within a glovebox under a nitrogen or argon atmosphere.[1] Use dry, clean syringes and cannulation techniques for transfers.
-
Storage: Store the purified product in a sealed vial or ampoule under an inert atmosphere. For long-term storage, place the sealed container inside a desiccator in a cool, dark place. To prevent moisture ingress, allow the container to warm to room temperature before opening.
Question 4: Which analytical techniques are most suitable for assessing the purity of N-sulfinylanilines?
Answer:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities.
-
Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID) is a powerful tool for assessing purity, especially for volatile derivatives.[1]
-
Infrared (IR) Spectroscopy: IR is useful for confirming the presence of the characteristic N=S=O stretch.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring, but be aware that streaking or the appearance of new spots can indicate on-plate decomposition.[1][6]
Visualized Workflows & Mechanisms
Hydrolysis of N-Sulfinylanilines
The diagram below illustrates the susceptibility of the N=S=O bond to nucleophilic attack by water, the primary pathway for decomposition.
Caption: The hydrolysis mechanism of N-sulfinylanilines.
Purification Method Selection
This decision tree guides the user in selecting the most appropriate purification technique based on the product's physical state and stability.
Caption: Decision workflow for purifying N-sulfinylanilines.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This protocol is adapted from standard procedures for air- and moisture-sensitive compounds.[1]
-
System Preparation: Assemble a fractional distillation apparatus (flask, Vigreux column, condenser, receiving flask) that has been oven-dried overnight and cooled under a stream of dry nitrogen. Ensure all joints are well-sealed with high-vacuum grease.
-
Inert Atmosphere: Connect the apparatus to a nitrogen/vacuum manifold. Evacuate the system and backfill with dry nitrogen three times to ensure an inert atmosphere.
-
Charging the Flask: Transfer the crude N-sulfinylaniline to the distillation flask via cannula under a positive pressure of nitrogen. Add a new, dry magnetic stir bar.
-
Distillation:
-
Begin vigorous stirring and slowly apply a high vacuum.
-
Gently heat the distillation flask using a heating mantle.
-
Discard any initial low-boiling fractions (forerun), which may contain residual solvent.
-
Collect the main fraction at the specified boiling point and pressure. Monitor the head temperature closely; a stable temperature indicates a pure fraction.
-
-
Completion: Once the main fraction is collected, remove the heat source and allow the system to cool completely before backfilling with nitrogen. The purified product in the receiving flask should be sealed and stored immediately under an inert atmosphere.
Protocol 2: Purification by Recrystallization under Anhydrous Conditions
This protocol adapts general recrystallization principles for moisture-sensitive solids.[7][8]
-
Solvent Selection: In a dry vial under nitrogen, test the solubility of a small amount of crude product in various anhydrous solvents to find one where it is highly soluble when hot and poorly soluble when cold. Common choices might include toluene, hexane, or mixtures thereof.
-
Apparatus Setup: Place the crude solid in an oven-dried Schlenk flask equipped with a stir bar. Attach a reflux condenser and connect the flask to a nitrogen/vacuum manifold.
-
Dissolution: Add a minimal amount of the chosen anhydrous solvent via syringe. Heat the mixture to reflux with stirring until all the solid dissolves. If it does not fully dissolve, add small additional portions of hot solvent until a saturated solution is achieved at reflux.
-
Cooling & Crystallization:
-
Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, further cool the flask in an ice bath or freezer to maximize crystal formation.
-
-
Isolation:
-
Set up a Schlenk filtration apparatus (a filter frit under an inert atmosphere).
-
Transfer the cold crystal slurry to the filter frit via cannula.
-
Wash the collected crystals with a minimal amount of ice-cold, fresh solvent to remove any adhering impurities.
-
Dry the crystals under a high vacuum for several hours.
-
-
Storage: Once completely dry, transfer the purified crystals to a sealed storage vial inside a glovebox or under a positive pressure of nitrogen.
Summary of Purification Parameters
| Method | Best For | Key Considerations | Potential Pitfalls |
| Fractional Distillation | Liquid or low-melting, thermally stable compounds. | Requires high vacuum; must be under inert gas.[1] | Thermal decomposition if overheated; requires specialized glassware. |
| Recrystallization | Solid, thermally stable compounds. | Strictly anhydrous solvents and inert atmosphere required.[7] | "Oiling out" if impure; yield loss in mother liquor.[5] |
| Column Chromatography | Thermally sensitive compounds; separation of close-boiling impurities. | Must use neutral alumina, not silica; run quickly. | Product decomposition on the stationary phase; requires large solvent volumes. |
| Trituration | Crude solids that fail to crystallize. | Use a cold, non-polar, anhydrous solvent. | May not significantly improve purity, primarily induces solidification. |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Industrial Scale-Up Synthesis of N-Sulfinylaniline Derivatives.
-
Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison. The Journal of Physical Chemistry A, 111(42), 10824–10833. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Sulfinyl imine. Retrieved from [Link]
-
Various Authors. (2025). Synthesis and structure of novel substituted N-sulfinylanilines. ResearchGate. Retrieved from [Link]
-
Bolm, C., et al. (2023). Synthesis of o-Sulfinylanilines from N-Alkyl Sulfoximines and Arynes. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Sulfinylaniline. Retrieved from [Link]
-
Zhang, G., et al. (n.d.). Methods for the preparation of N-sulfinyl- and N-sulfonylimines. ResearchGate. Retrieved from [Link]
-
University of Arizona. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfinylamine. Retrieved from [Link]
-
Reddit. (2015). A question about sulfonamide hydrolysis. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Swarthmore College. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
FuseSchool. (2013). Tutorial: Paper & Thin Layer Chromatography. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]
- 4. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. mt.com [mt.com]
Removing excess thionyl chloride from 3,5-dichlorophenylsulfinylamine synthesis
Technical Support Case: #SOCl2-Removal-001
Topic: Purification of 3,5-Dichlorophenylsulfinylamine (
Executive Summary
This technical guide addresses the removal of excess thionyl chloride (
Critical Warning: The product (
Module 1: The "Why" & "How" (Mechanistic Insight)
To solve the removal problem, one must understand the species involved.[1] The reaction follows a Michaelis-type mechanism where thionyl chloride acts as both reagent and solvent.
The Reaction
The Challenge: Thionyl Chloride Adsorption
Thionyl chloride (
Thermodynamic Properties Table
| Compound | Boiling Point ( | Melting Point ( | Sensitivity |
| Thionyl Chloride | Reacts violently with water. | ||
| 3,5-Dichloroaniline | Stable. | ||
| 3,5-Dichlorophenylsulfinylamine | Low-melting solid/oil | Hydrolyzes instantly. Thermally unstable |
Module 2: The Protocol (Self-Validating Removal System)
This protocol relies on Vacuum Co-Evaporation (Entrainment) . This is the only safe method to remove trace
Step-by-Step Methodology
1. Bulk Removal (The "Rough" Cut)
-
Setup: Connect the reaction flask directly to a vacuum manifold with a liquid nitrogen or dry ice/acetone trap. Do not use a rotary evaporator unless it is strictly anhydrous and dedicated to corrosive chemistry (HCl vapors will destroy standard pumps).
-
Action: Apply vacuum (10–20 mmHg) at room temperature.
-
Observation: The bulk
will distill off. The flask will cool rapidly due to evaporative cooling. -
Control: If the flask freezes, place it in a warm water bath (
). Do not exceed to avoid thermal decomposition of the sulfinylamine.
2. The Toluene "Chaser" (Entrainment)
-
Why Toluene? While
does not form a strict thermodynamic azeotrope with toluene, toluene acts as a carrier gas. It lowers the partial pressure of and "sweeps" it out of the reaction matrix. -
Action: Add anhydrous toluene (approx. 2–3 mL per gram of product) to the residue.
-
Process: Swirl to dissolve/suspend the residue. Evaporate under vacuum again.
-
Repetition: Repeat this step 3 times .
-
Validation: The "acrid" smell of
should be replaced by the sweet, solvent smell of toluene.
3. High Vacuum Drying (The Polish)
-
Action: Place the flask under high vacuum (<1 mmHg) for 1–2 hours.
-
Result: This removes the residual toluene. The product should crystallize or form a viscous, amber oil.
Module 3: Workflow Visualization
The following diagram illustrates the critical decision points and flow of the purification process.
Caption: Operational workflow for anhydrous removal of thionyl chloride via toluene entrainment.
Module 4: Troubleshooting & FAQs
Q1: The product turned dark black/brown during evaporation. Is it ruined?
-
Diagnosis: Likely thermal decomposition. Sulfinylamines are thermally fragile.
-
Fix: Ensure your water bath never exceeds
. If the product is black but still liquid, you can attempt a rapid high-vacuum distillation (Kugelrohr is ideal) to recover the yellow/amber product from the tar.
Q2: Can I use Hexanes instead of Toluene?
-
Analysis: Hexanes are less effective. Toluene (
) has a higher boiling point than , which ensures that as the toluene distills, it maintains a vapor stream that carries the lighter with it. Hexanes evaporate too quickly, leaving trapped in the oil.
Q3: I see a solid precipitate forming during the reaction. What is it?
-
Analysis: This is likely the amine hydrochloride salt (
). -
Cause: Incomplete reaction. The reaction generates HCl. If the HCl isn't vented, it protonates the unreacted aniline.
-
Solution: Reflux longer (until evolution of gas ceases) or use a stream of dry nitrogen to purge HCl during the reaction.
Q4: How do I store the final product?
-
Protocol: Store in a Schlenk flask or sealed ampoule under Argon at
. Even trace moisture from the air will turn the clear oil/solid into a cloudy mixture of aniline and smell within minutes.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for removal of acid chlorides/thionyl chloride via co-distillation).
-
Michaelis, A. (1893). "Ueber die Einwirkung von Thionylchlorid auf primäre Amine" (On the reaction of thionyl chloride with primary amines). Berichte der deutschen chemischen Gesellschaft, 26(2), 2155–2156. (The foundational synthesis of N-sulfinylamines).
-
Kresze, G., & Wucherpfennig, W. (1967).[2] "Organic Syntheses with Imides of Sulfur Dioxide." Angewandte Chemie International Edition, 6(2), 149–167. (Review of sulfinylamine stability and reactivity).
-
BenchChem Technical Support. (2025). "Removal of Residual Thionyl Chloride." BenchChem Knowledge Base. (General protocols for handling thionyl chloride removal).
Sources
Optimizing yield of N-sulfinyl-3,5-dichloroaniline reflux reactions
Executive Summary & Mechanism
The synthesis of N-sulfinyl-3,5-dichloroaniline involves the reaction of 3,5-dichloroaniline with thionyl chloride (
The Challenge: 3,5-dichloroaniline is an electron-deficient amine. The chlorine atoms withdraw electron density from the aromatic ring, significantly reducing the nucleophilicity of the amino group (
Reaction Mechanism[1][2][3][4]
-
Nucleophilic Attack: The lone pair of the amine attacks the sulfur atom of thionyl chloride.
-
Elimination: Chloride is displaced, forming an intermediate amidosulfinyl chloride.
-
Dehydrohalogenation: Loss of HCl drives the formation of the N=S bond.
Standard Operating Procedure (SOP)
Use this protocol as your baseline. Deviations should be made only after reviewing the Troubleshooting section.
Phase A: Preparation (Critical)
-
Glassware: All glassware must be oven-dried (
for >2 hours) and assembled hot under a stream of dry nitrogen or argon. -
Reagents:
-
3,5-Dichloroaniline: Must be dry.[1] If the solid looks clumped or wet, recrystallize from ethanol/water and dry in a desiccator over
before use. -
Thionyl Chloride (
): Use fresh or freshly distilled.[2][3][4] If the liquid is yellow/reddish, it contains sulfur chlorides ( ) which will cause tar formation.
-
Phase B: The Reaction (Neat Reflux Method)
Rationale: Using neat thionyl chloride acts as both solvent and reagent, driving the equilibrium forward by mass action and ensuring a high boiling point for kinetic activation.
-
Setup: Equip a 2-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (NaOH solution) to neutralize HCl/SO2 emissions. Do not seal the system completely; gas must escape.
-
Addition: Place 3,5-dichloroaniline (1.0 equiv) in the RBF. Add Thionyl Chloride (3.0 - 5.0 equiv) slowly at room temperature.
-
Note: An initial exotherm is possible but likely weak due to the electron-poor amine.
-
-
Reflux: Heat the mixture to reflux (
).-
Observation: The solid should dissolve, and gas evolution (bubbling) will be visible.
-
Duration: Reflux until gas evolution ceases completely. For 3,5-dichloroaniline, this typically takes 3 to 5 hours (longer than standard aniline).
-
-
Completion Check: Remove an aliquot. If IR spectroscopy is available, look for the disappearance of N-H stretches (
) and appearance of the N=S=O stretch ( ).
Phase C: Isolation (The "Dry" Workup)
N-sulfinylamines are hydrolytically unstable. Do not use aqueous workups (no water washes).
-
Evaporation: Switch the condenser to a distillation head. Distill off excess
at atmospheric pressure (or slight vacuum). -
Purification:
-
Method A (Vacuum Distillation): Best for high purity. Connect to high vacuum (<1 mmHg). The product will distill at a higher temperature than the starting material.
-
Method B (Crystallization): If the residue solidifies upon cooling, recrystallize using anhydrous hexane or benzene under an inert atmosphere.
-
Visualization: Workflow & Logic
Figure 1: Synthesis Workflow
Caption: Step-by-step process flow for N-sulfinyl-3,5-dichloroaniline synthesis emphasizing moisture control.
Figure 2: Troubleshooting Logic Tree
Caption: Diagnostic tree for resolving low yield or impurity issues.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a solid white cake after cooling. What happened?
Diagnosis: This is likely Aniline Hydrochloride salt or Hydrolysis Product .
-
Scenario A (Incomplete Reaction): If the reaction didn't finish, cooling precipitates the unreacted amine as a hydrochloride salt (
).-
Fix: Reflux longer. Ensure gas evolution has truly stopped.
-
-
Scenario B (Moisture Ingress): If moisture entered during cooling, the N-sulfinylamine hydrolyzed back to the amine and
.-
Fix: Maintain positive nitrogen pressure during cooling.
-
Q2: The yield is low (<50%). How can I drive the reaction?
Diagnosis: The electron-withdrawing chlorines make the amine "lazy."
-
Solution: Add a catalyst. A few drops of Dimethylformamide (DMF) can form the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating species than
alone. Alternatively, adding a base like Pyridine (1.0 equiv) can act as an HCl scavenger, though this complicates purification (pyridine salts must be filtered under inert conditions).
Q3: Can I use column chromatography to purify this?
Strictly NO. Silica gel contains surface hydroxyl groups and adsorbed water. Passing an N-sulfinylamine through silica will result in near-total hydrolysis, yielding the starting aniline and
-
Correct Method: Vacuum distillation or crystallization from anhydrous non-polar solvents (Hexane, Toluene).
Q4: The product is dark brown/black. Is it ruined?
Diagnosis: Oxidation or polymerization of impurities.
-
Assessment: N-sulfinylanilines are typically yellow/orange oils or low-melting solids. Dark color suggests sulfur breakdown products.
-
Fix: Perform a rapid vacuum distillation. The pure product should distill over as a clear yellow liquid/solid, leaving the black tar in the pot.
Comparative Data: Solvent Effects
| Solvent System | Reflux Temp ( | Reaction Rate | Ease of Workup | Recommendation |
| Neat | ~76 | Fast | Excellent (Evaporation) | Primary Choice |
| Benzene | 80 | Moderate | Good | Good alternative |
| Toluene | 110 | Fast | Moderate (High BP) | Use for stubborn substrates |
| Ether/THF | <66 | Very Slow | Poor | Avoid (Too cold) |
References
-
Michaelis, A. (1893). "Über die Einwirkung von Thionylchlorid auf primäre Amine" (On the reaction of thionyl chloride with primary amines). Justus Liebigs Annalen der Chemie, 274(2), 173-266.
-
Kresze, G., & Wucherpfennig, W. (1967).[5] "New Methods of Preparative Organic Chemistry V: Organic Syntheses with Imides of Sulfur Dioxide." Angewandte Chemie International Edition, 6(2), 149-167.
-
BenchChem Technical Notes. (2025). "Synthesis of Sulfinylamines from Thionyl Chloride: Application Notes."
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Refer to section on purification of moisture-sensitive sulfur compounds).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
Handling precautions for 1,3-Dichloro-5-(sulfinylamino)benzene in glovebox
Welcome to the technical support guide for handling 1,3-Dichloro-5-(sulfinylamino)benzene. This document is designed for researchers, chemists, and drug development professionals who work with this and structurally related air-sensitive compounds. Given the reactive nature of the sulfinylamino functional group, meticulous handling within an inert atmosphere is not merely a recommendation—it is a necessity for experimental success and laboratory safety. This guide provides direct answers to common challenges and explains the scientific principles behind each recommended precaution.
Section 1: Compound Profile & Initial Hazard Assessment
This section addresses the fundamental characteristics and anticipated hazards of 1,3-Dichloro-5-(sulfinylamino)benzene, establishing the basis for all subsequent handling protocols.
Q1: I cannot find a specific Safety Data Sheet (SDS) for 1,3-Dichloro-5-(sulfinylamino)benzene. How should I assess its hazards?
A1: It is not uncommon for specialized reagents to lack a dedicated SDS. In such cases, a hazard assessment must be conducted by analyzing the compound's structural motifs and the properties of analogous chemicals.
-
Sulfinylamino (-N=S=O) Group: This functional group is the primary driver of the compound's reactivity. Sulfinylamines are known to be highly susceptible to hydrolysis.[1] Any exposure to moisture will likely degrade the compound, liberating sulfur dioxide (SO₂) and the corresponding primary amine (1,3-dichloro-5-aminobenzene). This dictates the mandatory use of a glovebox or Schlenk line techniques.[2][3] They are also reactive toward nucleophiles and can participate in cycloaddition reactions.[1][4]
-
Dichlorinated Benzene Ring: The aromatic core suggests the compound is a solid at room temperature. Analogous dichlorinated benzene derivatives are often classified as skin and eye irritants and may cause respiratory irritation.[5][6] Therefore, you must assume this compound is, at a minimum, a category 1 or 2 irritant for skin and eyes.[5]
Q2: What are the likely decomposition products if the compound is exposed to air?
A2: Exposure to atmospheric moisture is the most significant decomposition pathway. The sulfinylamino group will hydrolyze to form 1,3-dichloro-5-aminobenzene and sulfur dioxide (SO₂), a toxic and corrosive gas. This reaction underscores the critical importance of maintaining a dry, inert atmosphere within the glovebox.
Section 2: Glovebox Environment & Setup FAQs
Proper glovebox setup is the first line of defense against compound degradation and experimental failure.
Q3: What inert gas, nitrogen or argon, should I use in my glovebox for this compound?
A3: For most sulfinylamine compounds, high-purity nitrogen is acceptable and more economical. However, if your experimental workflow involves reactions with reagents that can react with nitrogen (e.g., lithium metal, certain titanium or magnesium complexes), you must use argon.[7] Given that sulfinylamines are often used with organometallic reagents, argon is the safer, more versatile choice.[8]
Q4: What should the oxygen and moisture levels be inside the glovebox?
A4: To prevent degradation, the glovebox atmosphere must be rigorously controlled. Aim for the lowest achievable levels, with the following upper limits being mandatory:
-
Moisture (H₂O): < 1 ppm
-
Oxygen (O₂): < 5 ppm
Continuously monitor these levels using the glovebox's integrated sensors.[7] If levels rise, halt all manipulations and troubleshoot the source of the leak or contamination.
| Parameter | Recommended Upper Limit | Rationale |
| Moisture (H₂O) | < 1 ppm | Prevents rapid hydrolysis of the sulfinylamino group.[1] |
| Oxygen (O₂) | < 5 ppm | Minimizes potential for oxidative side reactions. |
| Glovebox Pressure | Slightly Positive (+1 to +5 mbar) | Prevents ingress of air from the laboratory environment. |
Section 3: Troubleshooting Handling & Experimental Procedures
This section provides answers to specific "how-to" and "what-if" scenarios encountered during experiments.
Q5: What is the correct procedure for introducing a new bottle of 1,3-Dichloro-5-(sulfinylamino)benzene into the glovebox?
A5: Bringing any item into the glovebox is a potential source of contamination.[2] Follow this procedure rigorously:
-
Visual Inspection: Check that the manufacturer's container is sealed and undamaged.
-
Surface Cleaning: Wipe the exterior of the bottle with a suitable solvent (e.g., isopropanol) to remove surface moisture and contaminants. Allow it to fully dry.
-
Antechamber Cycling: Place the cleaned bottle in the glovebox antechamber. Perform a minimum of three vacuum/refill cycles.[7][9] This process, known as purging, replaces the air in the antechamber with the inert gas of the glovebox.
-
Final Transfer: Once the final cycle is complete and the antechamber is refilled with inert gas, you may open the inner antechamber door and bring the bottle into the main chamber.
Q6: I need to weigh a precise amount of the compound. The balance inside my glovebox seems unstable. What should I do?
A6: Balance instability inside a glovebox is a common issue caused by pressure fluctuations from the gas circulation system or user movements.
-
Turn Off Circulation: Temporarily switch off the glovebox's gas purifier/circulation system. This will stop vibrations and gas flow over the balance pan.
-
Use a Draft Shield: Ensure the balance's draft shield is properly closed.
-
Minimize Movement: Perform the weighing when you are not moving your arms within the gloves, as this can cause pressure changes.[7]
-
Re-zero (Tare): Always tare the weigh boat immediately before adding the compound.
-
Restart Circulation: Remember to turn the circulation back on immediately after you have finished weighing to maintain the atmospheric integrity.
Q7: I've spilled some of the solid compound inside the glovebox. What is the correct cleanup procedure?
A7: Spills must be cleaned immediately to prevent cross-contamination and potential reactions with other reagents in the box.
-
Don Personal Protective Equipment (PPE): Although you are working through gloves, it's good practice to wear a second pair of disposable nitrile gloves over the primary butyl glovebox gloves to prevent permeation and simplify decontamination.[7]
-
Contain the Spill: Use a dedicated spatula or scoop to carefully collect the bulk of the spilled solid into a waste vial.
-
Wipe the Area: Use a chem-wipe or similar low-lint cloth lightly dampened with a compatible, anhydrous solvent (one that will not react with the compound, such as anhydrous toluene or THF) to wipe the area.
-
Final Dry Wipe: Use a dry wipe to remove any residual solvent.
-
Segregate Waste: All contaminated wipes, spatulas, and the vial containing the spilled solid must be sealed in a dedicated waste container inside the glovebox for proper disposal. Label it clearly.
Workflow Visualization
The following diagram outlines the complete, validated workflow for safely handling 1,3-Dichloro-5-(sulfinylamino)benzene within a glovebox environment.
Caption: End-to-end glovebox workflow for air-sensitive solids.
Protocol: Weighing and Dispensing 1,3-Dichloro-5-(sulfinylamino)benzene
This protocol provides a self-validating methodology for accurately handling the compound for reaction setup.
Objective: To accurately weigh and transfer a specific mass of 1,3-Dichloro-5-(sulfinylamino)benzene to a reaction vessel inside a glovebox.
Materials:
-
1,3-Dichloro-5-(sulfinylamino)benzene (in sealed container)
-
Analytical balance (inside glovebox)
-
Anti-static weigh boat or glassine paper
-
Spatula (non-metallic recommended, e.g., PTFE or ceramic, to avoid static)
-
Reaction vessel (e.g., oven-dried round-bottom flask with stir bar)
-
Funnel (optional, oven-dried)
-
Waste vial
Procedure:
-
Atmosphere Check: Before starting, confirm and log the O₂ and H₂O levels in the glovebox. They must be below their specified limits (<5 ppm and <1 ppm, respectively).
-
Balance Preparation:
-
Ensure the balance is level and the draft shield is clean.
-
Temporarily disable the glovebox's main circulation fan.
-
Place the weigh boat on the balance and close the draft shield.
-
Press the "Tare" or "Zero" button. Wait for a stable reading of 0.0000 g.
-
-
Compound Handling:
-
Slowly open the main container of 1,3-Dichloro-5-(sulfinylamino)benzene. Avoid any sudden movements that could aerosolize the fine powder.
-
Using the spatula, carefully transfer an approximate amount of the solid to the tared weigh boat.
-
Securely recap the main container immediately. This is a critical step to protect the bulk reagent.
-
Adjust the amount of solid in the weigh boat until the desired mass is reached.
-
-
Transfer to Vessel:
-
Record the final, stable mass.
-
Carefully remove the weigh boat from the balance.
-
Using the funnel if necessary, transfer the solid into the reaction vessel.
-
Gently tap the weigh boat and funnel to ensure a complete transfer.
-
-
Cleanup & System Restore:
-
Place the used weigh boat and any contaminated items (like a disposable funnel) into the designated solid waste container.
-
Wipe the spatula clean with a dry, low-lint wipe and place the wipe in the waste container.
-
Immediately re-enable the glovebox's main circulation fan.
-
Log the completion of the task and the final O₂/H₂O readings.
-
References
-
Kresze, G., & Wucherpfennig, W. (1967). New Methods of Preparative Organic Chemistry V: Organic Syntheses with Imides of Sulfur Dioxide. Angewandte Chemie International Edition in English, 6(2), 149–167. Available from: [Link]
-
University of Edinburgh School of Chemistry. (2018). SOP For Operation Of Glove Boxes. Available from: [Link]
-
Cleanroom Technology. (2018). Safely handling air-sensitive products. Available from: [Link]
-
Terra Universal. (2025). Glove Box Safety Tips: Best Practices for Handling Sensitive Materials. Available from: [Link]
-
EPFL. Glovebox safety guidelines. Available from: [Link]
-
Purdue University Chemistry. Standard Operating Procedures: Bart Laboratory. Available from: [Link]
-
Davis, F. A. (2006). Adventures in sulfur-nitrogen chemistry. The Journal of Organic Chemistry, 71(24), 8993–9003. Available from: [Link]
-
ResearchGate. (2023). Preparation and properties of different classes of sulfinylamines. Available from: [Link]
-
Willis, M. C., et al. (2022). A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Letters, 24(7), 1495–1499. Available from: [Link]
-
Procter, D. J., et al. (2022). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Nature Communications, 13, 678. Available from: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]
-
University of Groningen. (2008). Working with air and moisture sensitive compounds. Available from: [Link]
Sources
Troubleshooting low reactivity of electron-poor sulfinylamines
Technical Support Center: Electron-Poor Sulfinylamines ( )[1]
Current Status: Operational Ticket Topic: Troubleshooting Low Reactivity in Electron-Poor Sulfinylamines Assigned Specialist: Senior Application Scientist, Reactive Intermediates Division
Executive Summary: The Reactivity Paradox
The Core Issue:
You are likely observing "low reactivity" in species that are theoretically hyper-reactive . Electron-poor sulfinylamines (e.g.,
The Diagnosis: When these reagents fail to react, it is rarely due to intrinsic kinetic inertness.[1] Instead, it is usually due to one of two failure modes:[1][2]
Diagnostic Workflow
Before altering reaction parameters, trace your issue through this logic gate to identify the root cause.[1]
Figure 1: Decision tree for diagnosing sulfinylamine reaction failures. Note that the hydrolysis product often resembles the starting material precursor.[1]
Troubleshooting Guides
Guide A: The "Phantom Reagent" (Hydrolysis)
Symptom: You observe a white solid precipitate immediately upon adding the reagent, or the reaction stalls with no product formation.[1]
Technical Insight: The
Protocol: In-Situ Generation (Recommended) Do not isolate electron-poor sulfinylamines unless necessary.[1] Generate them immediately prior to use.
-
Setup: Flame-dried Schlenk flask,
atmosphere. -
Reagents:
-
Procedure:
-
Reflux the sulfonamide in neat
(or in dry benzene/toluene) until gas evolution ( , ) ceases (approx. 2-4 hours). -
CRITICAL: Remove excess
under high vacuum strictly. Traces of can act as a competing electrophile or decompose acid-sensitive dienes.[1] -
Dissolve the resulting oil/residue in dry solvent and add the substrate immediately.[1]
-
Guide B: Sluggish Cycloadditions (Diels-Alder)
Symptom: Reaction with a diene is slow or low-yielding, despite the "electron-poor" nature of the dienophile.[1] Technical Insight: While EWGs lower the LUMO of the sulfinylamine (favorable), they can also introduce steric bulk.[1] Furthermore, if your diene is not sufficiently electron-rich, the HOMO-LUMO gap may still be too large for thermal cycloaddition.[1]
Optimization Table: Catalytic & Conditions
| Parameter | Standard Condition | Optimized Condition (Troubleshooting) | Mechanistic Rationale |
| Solvent | Benzene / DCM | Toluene / Xylene (High T) | Thermal activation is often required for sterically hindered substrates.[1] |
| Lewis Acid | None | Coordinates to sulfinyl oxygen, further lowering LUMO energy.[1] | |
| Pressure | 1 atm | 10-15 kbar | |
| Diene | Standard | Electron-Rich (e.g., Danishefsky's Diene) | Raises diene HOMO to match the low LUMO of the sulfinylamine.[1] |
Guide C: Metathesis Failures (Sulfodiimides)
Symptom: Attempting to convert
Protocol: Titanium Catalysis
Visualizing the Activation Pathway[1]
The following diagram illustrates how Lewis Acids activate the species for nucleophilic attack or cycloaddition, contrasting with the hydrolysis deactivation path.
Figure 2: Kinetic competition between Lewis Acid activation and Hydrolysis.[1] Note that
Frequently Asked Questions (FAQ)
Q: Can I purify
Q: My reaction turned dark black/brown. Is this normal? A: This often indicates polymerization of the diene or decomposition of the sulfinylamine under thermal stress.[1]
-
Fix: Lower the temperature and use a Lewis Acid catalyst (
at -78°C to 0°C) to facilitate the reaction at milder conditions.
Q: Why does the literature say these are "reactive" when they seem stable in the bottle? A: Commercial samples (if available) are often degraded.[1] A "stable" bottle of TsNSO often contains a crust of hydrolyzed sulfonamide that protects the interior.[1] Always titrate or recrystallize, but preferably synthesize fresh.[1]
References
-
Kresze, G., & Wucherpfennig, W. (1967).[1] New Methods of Preparative Organic Chemistry V: Organic Syntheses with Imides of Sulfur Dioxide. Angewandte Chemie International Edition, 6(2), 149–167.[1] Link[1]
-
Weinreb, S. M. (1988).[1] N-Sulfinyl Dienophiles in Organic Synthesis. Topics in Current Chemistry, 147, 1-3.[1]
-
Trost, B. M., & Mao, M. K. (1983).[1] Sulfonyl-substituted N-sulfinylamines: New dienophiles for the synthesis of dehydropiperidines.[1] Tetrahedron Letters, 24(45), 4923-4926.[1] Link
-
Ivanova, E. V., & Muchall, H. M. (2007).[1] Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. The Journal of Physical Chemistry A, 111(42), 10824–10833.[1][3] Link[1]
-
Makarov, A. Y., et al. (2024).[1][4] Ti-catalyzed heterometathetical condensation of N-sulfinylamines into sulfurdiimines.[1][5] Mendeleev Communications, 34, 555–557.[1][5] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. Hydrolysis of N-sulfinylamines and isocyanates: a computational comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for 1,3-Dichloro-5-(sulfinylamino)benzene Crystallization
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the crystallization of 1,3-Dichloro-5-(sulfinylamino)benzene, a compound of interest in various chemical syntheses. The content is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a solvent for the crystallization of 1,3-Dichloro-5-(sulfinylamino)benzene?
A1: The ideal solvent for crystallization should exhibit high solubility for 1,3-Dichloro-5-(sulfinylamino)benzene at elevated temperatures and low solubility at lower temperatures.[1][2] This temperature-dependent solubility differential is the driving force for crystal formation upon cooling. Key factors to consider include:
-
Polarity Matching: The principle of "like dissolves like" is a crucial starting point.[3] 1,3-Dichloro-5-(sulfinylamino)benzene possesses both polar (sulfinylamino group) and non-polar (dichlorinated benzene ring) characteristics. Therefore, solvents with intermediate polarity or solvent mixtures are often successful.
-
Boiling Point: A solvent with a relatively low boiling point (generally below 100°C) is preferable as it can be easily removed from the crystals after isolation.[4] However, highly volatile solvents might evaporate too quickly, leading to rapid precipitation and the formation of small, impure crystals.[5]
-
Reactivity: The chosen solvent must be inert and not react with the compound.
-
Hydrogen Bonding: The sulfinylamino group can participate in hydrogen bonding. Solvents capable of hydrogen bonding, such as alcohols, might be effective.[3][5] However, strong hydrogen bonding with the solvent can sometimes inhibit crystallization by keeping the molecule solvated.
Q2: Which specific solvents or solvent systems are recommended for 1,3-Dichloro-5-(sulfinylamino)benzene?
A2: Based on the structure of 1,3-Dichloro-5-(sulfinylamino)benzene, the following solvents and systems are recommended for initial screening:
-
Single Solvent Systems:
-
Toluene: The aromatic nature of toluene can interact favorably with the benzene ring of the target compound, and it is a common solvent for crystallizing aromatic compounds.[5][6]
-
Ethyl Acetate: This solvent offers a good balance of polarity and has proven effective for many organic compounds.[3][5]
-
Alcohols (Ethanol, Methanol): These can be effective due to their ability to form hydrogen bonds.[4]
-
Hexane or Heptane: While likely poor solvents at room temperature, they can be excellent choices for recrystallization from a hot solution, especially for compounds with significant non-polar character.[6] A related compound, 1,3-Dichloro-5-ethynylbenzene, has been successfully recrystallized from hexane.[7]
-
-
Mixed Solvent Systems (Antisolvent Crystallization):
-
Toluene/Hexane: Dissolve the compound in a minimum amount of hot toluene and then slowly add hexane as an antisolvent to induce crystallization.[6]
-
Ethanol/Water: Dissolve the compound in hot ethanol and add water dropwise until turbidity persists. Then, reheat to dissolve and allow to cool slowly.[6]
-
Dichloromethane/Hexane: Dichloromethane is a good solvent for many organic compounds, and hexane can act as an effective antisolvent.[8]
-
Q3: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[4] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated to a very high degree.
Troubleshooting Steps:
-
Add More Solvent: The most immediate solution is to return the flask to the heat source and add more of the primary solvent to redissolve the oil.[9] Then, allow it to cool more slowly.
-
Lower the Crystallization Temperature: If possible, try cooling the solution to a lower temperature, potentially using an ice bath or refrigerator, to encourage solidification.
-
Change the Solvent System: If oiling out persists, the solvent system is likely unsuitable. Try a solvent with a lower boiling point or a different polarity.[4] Using a mixed solvent system and adding the antisolvent at a slightly lower temperature can also be effective.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated (too much solvent was added). | Gently boil off some of the solvent to increase the concentration and then allow it to cool again.[9] |
| Nucleation is inhibited. | Try scratching the inside of the flask with a glass rod to create nucleation sites.[1][9] Add a seed crystal of the pure compound if available.[1] | |
| Crystals Form Too Quickly | The solution is too concentrated, or the cooling rate is too fast. | Reheat the solution and add a small amount of additional solvent.[9] Insulate the flask to slow the cooling process.[9] |
| Low Crystal Yield | Too much solvent was used, leaving a significant amount of the compound in the mother liquor. | Before filtering, cool the solution in an ice bath to maximize precipitation. If the mother liquor is still rich in the product, you can try to recover more by evaporating some of the solvent and cooling again.[9] |
| Crystals are Colored or Impure | Impurities are co-crystallizing with the product. | If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration.[10] A second recrystallization may be necessary to achieve high purity. |
Experimental Protocol: Solvent Screening for Crystallization
This protocol outlines a systematic approach to identifying a suitable solvent for the crystallization of 1,3-Dichloro-5-(sulfinylamino)benzene.
Materials:
-
1,3-Dichloro-5-(sulfinylamino)benzene (crude)
-
Selection of candidate solvents (e.g., Toluene, Ethyl Acetate, Ethanol, Hexane)
-
Test tubes or small Erlenmeyer flasks
-
Heating apparatus (hot plate or water bath)
-
Glass stirring rods
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approximately 20-30 mg of the crude compound into separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature.
-
Observe the solubility. A good solvent for crystallization will not dissolve the compound well at room temperature.[11]
-
-
Hot Solubility Test:
-
For the solvents in which the compound was sparingly soluble at room temperature, gently heat the test tubes.
-
Add the solvent dropwise while heating until the solid completely dissolves.[10] Note the approximate volume of solvent required.
-
An ideal solvent will dissolve the compound completely at an elevated temperature.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Observe for crystal formation. The best solvent will yield a good crop of well-formed crystals.
-
If no crystals form, try cooling the test tubes in an ice bath.
-
-
Evaluation:
-
Evaluate the quantity and quality of the crystals formed in each suitable solvent.
-
The solvent that provides the best balance of high solubility when hot and low solubility when cold, resulting in a good yield of pure crystals, should be selected for a larger-scale crystallization.
-
Visualization of the Solvent Selection Workflow
Caption: A workflow diagram illustrating the systematic process of solvent selection and troubleshooting for crystallization.
References
-
Thorson, M. (2019). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, F75, 558-566. [Link]
-
University of Geneva. (n.d.). Guide for crystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]
-
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
University of Florida, Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]
-
Davies, T. Q., & Willis, M. C. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Angewandte Chemie International Edition, 60(25), 13734-13745. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]
-
METTLER TOLEDO AutoChem. (2018, November 12). 4 Recrystallization Methods for Increased Yield [Video]. YouTube. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,3-Dichloro-5-ethynylbenzene. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. longdom.org [longdom.org]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. unifr.ch [unifr.ch]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. prepchem.com [prepchem.com]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of 1,3-Dichloro-5-(sulfinylamino)benzene and Its Decomposition Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dichloro-5-(sulfinylamino)benzene. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this compound, with a focus on understanding and managing its decomposition in the presence of air. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your research.
Introduction: The Unstable Nature of 1,3-Dichloro-5-(sulfinylamino)benzene
1,3-Dichloro-5-(sulfinylamino)benzene is a reactive organosulfur compound. Its central N=S=O (sulfinylamino) group makes it susceptible to degradation under ambient conditions, particularly in the presence of atmospheric moisture, light, and elevated temperatures. Understanding these degradation pathways is critical for accurate experimental results, proper storage, and safe handling. The dichloro-substituted phenyl ring, with its electron-withdrawing nature, further influences the reactivity of the sulfinylamino moiety.
This guide will address common challenges encountered during the handling and analysis of this compound and its degradation products through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My sample of 1,3-Dichloro-5-(sulfinylamino)benzene shows a lower than expected purity upon analysis, even when freshly opened. What could be the cause?
Answer:
This is a common issue stemming from the inherent instability of N-sulfinylamines, especially aromatic ones with electron-withdrawing substituents. The primary culprit is often hydrolysis due to ambient moisture.
-
Causality: The sulfur atom in the sulfinylamino group is electrophilic and susceptible to nucleophilic attack by water. The presence of two chlorine atoms on the benzene ring enhances this electrophilicity, making the compound particularly moisture-sensitive.[1][2] Even brief exposure to air during sample preparation can initiate hydrolysis.
-
Troubleshooting Steps:
-
Inert Atmosphere Handling: Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to moisture.
-
Use of Dry Solvents: Ensure all solvents used for sample preparation are anhydrous. Commercially available dry solvents are recommended. If preparing your own, ensure they are properly dried and stored over molecular sieves.
-
Rapid Analysis: Prepare samples immediately before analysis to minimize the time for degradation to occur.
-
qNMR for Purity Assessment: If you suspect degradation, consider using quantitative NMR (qNMR) with a stable internal standard to determine the initial purity of the material, as it can provide a more accurate measure than chromatographic methods which might induce further degradation.
-
Diagram 1: Hydrolysis of 1,3-Dichloro-5-(sulfinylamino)benzene
Caption: Primary hydrolysis pathway of 1,3-Dichloro-5-(sulfinylamino)benzene.
FAQ 2: I am observing an unexpected peak in my chromatogram (GC-MS or LC-MS) that grows over time. How can I identify this impurity?
Answer:
The appearance of a growing peak is a strong indicator of sample degradation. Based on the reactivity of N-sulfinylamines, the primary degradation products are the corresponding aniline and sulfur dioxide.
-
Likely Decomposition Products:
-
1,3-Dichloro-5-aminobenzene: This is the primary organic product of hydrolysis.
-
Sulfur Dioxide (SO₂): A gaseous byproduct of hydrolysis. In the presence of water, it can form sulfurous acid (H₂SO₃).
-
Photodegradation Products: Exposure to UV light can lead to homolysis of the S-N bond, potentially forming various radical-mediated recombination and disproportionation products.[3]
-
-
Identification Protocol:
-
Mass Spectrometry (MS):
-
GC-MS: If the impurity is volatile, GC-MS is an excellent tool. Look for the molecular ion and fragmentation pattern corresponding to 1,3-dichloro-5-aminobenzene.
-
LC-MS: For less volatile products, LC-MS can be used. Compare the mass-to-charge ratio (m/z) of the unknown peak with the expected mass of the protonated or deprotonated 1,3-dichloro-5-aminobenzene.
-
-
Reference Standard: The most reliable method for identification is to co-inject an authentic standard of 1,3-dichloro-5-aminobenzene with your sample. If the retention times match, you have positively identified the impurity.
-
Forced Degradation Study: To confirm the degradation pathway, intentionally expose a small sample to moist air or UV light and monitor the formation of the unknown peak.
-
Table 1: Expected Mass Spectrometry Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (LC-MS) | Key Fragments (GC-MS) |
| 1,3-Dichloro-5-(sulfinylamino)benzene | C₆H₃Cl₂NOS | 224.06 | 224.94 | m/z 175 ([M-SO]⁺), 161 ([M-NSO]⁺) |
| 1,3-Dichloro-5-aminobenzene | C₆H₅Cl₂N | 162.02 | 162.98 | m/z 161 (M⁺), 126 ([M-Cl]⁺) |
FAQ 3: My analytical results are inconsistent and show poor reproducibility. What experimental factors should I investigate?
Answer:
Inconsistent results are often due to uncontrolled variables affecting the rate of decomposition. A systematic approach to identifying the source of variability is crucial.
-
Causality: The decomposition of 1,3-Dichloro-5-(sulfinylamino)benzene is sensitive to environmental conditions. Variations in humidity, temperature, and light exposure during sample handling and analysis can lead to differing degrees of degradation, resulting in poor reproducibility.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
-
Detailed Steps:
-
Standardize Sample Preparation: Document and standardize every step of your sample preparation, from weighing to dissolution and injection. Minimize the time between each step.
-
Control the Environment: If possible, perform sample preparation in a controlled environment with consistent temperature and humidity. Protect samples from direct light.
-
Solvent Management: Use fresh, high-purity anhydrous solvents for each batch of experiments. Avoid using solvents from bottles that have been open for an extended period.
-
Method Validation: Validate your analytical method for robustness. This includes testing the effect of small variations in parameters like mobile phase composition, flow rate, and column temperature on the results.
-
Experimental Protocols
Protocol 1: GC-MS Analysis of 1,3-Dichloro-5-(sulfinylamino)benzene and its Decomposition Products
This protocol is designed for the simultaneous analysis of the parent compound and its primary hydrolysis product, 1,3-dichloro-5-aminobenzene.
-
Sample Preparation (in a glovebox or under inert gas):
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 1 mL of anhydrous ethyl acetate and cap the vial immediately.
-
Vortex briefly to dissolve the sample.
-
-
GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (or equivalent).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify peaks based on their retention times and mass spectra.
-
Quantify using an internal or external standard method.
-
References
-
Ivanova, E. V., & Muchall, H. M. (2007). Hydrolysis of N-Sulfinylamines and Isocyanates: A Computational Comparison. The Journal of Physical Chemistry A, 111(42), 10824–10833. [Link]
-
Kresze, G., & Wucherpfennig, W. (1967). Organic Syntheses with Imides of Sulfur Dioxide. Angewandte Chemie International Edition in English, 6(2), 149-167. [Link]
-
Patel, T., Williams, M., Linder, J., et al. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ChemRxiv. [Link]
-
Headley, J. V., & Headley, J. V. (2002). A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies. Journal of Environmental Science and Health, Part A, 37(6), 917-930. [Link]
-
Gorzelski, M., & Yourick, D. (2017). Critical review of reports on impurity and degradation product profiling in the last decade. Journal of Pharmaceutical and Biomedical Analysis, 145, 1-19. [Link]
-
Mettler Toledo. (n.d.). Guide to Moisture Analysis. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Sulfonamides and Hydrozine. [Link]
-
Request PDF. (n.d.). Photodesulfinylation of Optically Active N-Sulfinyl Amines. ResearchGate. [Link]
Sources
Validation & Comparative
Navigating the Spectroscopic Maze: A Comparative Guide to the Characterization of 1,3-Dichloro-5-(sulfinylamino)benzene
For the modern researcher, chemist, and drug development professional, the precise and unambiguous structural elucidation of novel chemical entities is paramount. 1,3-Dichloro-5-(sulfinylamino)benzene, a molecule of interest in various synthetic applications, presents a unique spectroscopic puzzle. This guide provides an in-depth analysis of its ¹H NMR characteristics, offering a comparative perspective against other powerful analytical techniques to ensure confident characterization.
The sulfinylamino (-NSO) functional group, with its distinct electronic properties, significantly influences the magnetic environment of the aromatic protons in 1,3-Dichloro-5-(sulfinylamino)benzene. Understanding these influences is key to interpreting its ¹H NMR spectrum correctly. This guide will delve into the predicted ¹H NMR spectrum of the target molecule, substantiated by data from analogous compounds, and contrast its utility with ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Cornerstone of Structural Analysis: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary tool for determining the hydrogen framework of a molecule. For 1,3-Dichloro-5-(sulfinylamino)benzene, the symmetry of the 1,3,5-substitution pattern simplifies the aromatic region of the spectrum, yet the interplay of the electron-withdrawing chlorine atoms and the anisotropic effects of the sulfinylamino group create a distinct signature.
Predicted ¹H NMR Spectrum
Due to the plane of symmetry in 1,3-Dichloro-5-(sulfinylamino)benzene, the two protons ortho to the sulfinylamino group (H-2 and H-6) are chemically equivalent, as are the two chlorine atoms. The proton situated between the two chlorine atoms (H-4) is unique. This leads to an AM₂ spin system in the aromatic region.
Based on established substituent effects, the following chemical shifts and multiplicities are predicted:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.5 - 7.7 | Triplet (t) | ~1.5 - 2.0 (meta coupling) |
| H-2, H-6 | ~7.2 - 7.4 | Doublet (d) | ~1.5 - 2.0 (meta coupling) |
The electron-withdrawing nature of the two chlorine atoms and the sulfinylamino group will deshield all aromatic protons, shifting them downfield from the benzene reference of 7.34 ppm. The proton at the C4 position (H-4) is expected to be the most deshielded due to the additive inductive effects of the two flanking chlorine atoms. The protons at the C2 and C6 positions (H-2, H-6) will be slightly more shielded in comparison. The coupling between these protons will be a meta-coupling, typically in the range of 1.5-2.0 Hz, resulting in a triplet for H-4 and a doublet for H-2 and H-6.
A Broader Spectroscopic Perspective: Comparative Analytical Techniques
While ¹H NMR provides invaluable information, a multi-technique approach is essential for unequivocal structure confirmation. Here, we compare the insights gained from ¹H NMR with those from ¹³C NMR, IR spectroscopy, and mass spectrometry.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. For 1,3-Dichloro-5-(sulfinylamino)benzene, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum due to the molecule's symmetry.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (ipso-C attached to NSO) | ~145 - 150 |
| C-1, C-3 (ipso-C attached to Cl) | ~133 - 136 |
| C-2, C-6 | ~120 - 125 |
| C-4 | ~128 - 132 |
The carbon atom attached to the nitrogen of the sulfinylamino group (C-5) is expected to be the most deshielded. The carbons bearing the chlorine atoms (C-1 and C-3) will also be significantly downfield.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The sulfinylamino group has characteristic stretching frequencies that are key to its identification.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N=S=O Asymmetric Stretch | ~1250 - 1300 | Strong |
| N=S=O Symmetric Stretch | ~1100 - 1150 | Strong |
| C-Cl Stretch | ~700 - 850 | Strong |
| Aromatic C-H Stretch | ~3000 - 3100 | Medium |
| Aromatic C=C Stretch | ~1400 - 1600 | Medium-Weak |
The strong absorptions corresponding to the asymmetric and symmetric stretches of the N=S=O group are the most diagnostic peaks for confirming the presence of the sulfinylamino functionality.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 1,3-Dichloro-5-(sulfinylamino)benzene (C₆H₃Cl₂NOS). The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 cluster.
-
Major Fragmentation Pathways:
-
Loss of SO: A common fragmentation pathway for sulfinylamines is the loss of a sulfur monoxide radical, leading to a significant fragment ion.
-
Loss of NSO: Cleavage of the C-N bond can result in the loss of the entire sulfinylamino group.
-
Loss of Cl: Fragmentation involving the loss of a chlorine atom is also expected.
-
Comparative Analysis of Techniques
| Analytical Technique | Strengths for Characterizing 1,3-Dichloro-5-(sulfinylamino)benzene | Weaknesses |
| ¹H NMR | - Provides detailed information about the proton environment and connectivity. - Confirms the 1,3,5-substitution pattern through symmetry. - Sensitive to the electronic effects of substituents. | - Does not directly probe the carbon skeleton or functional groups without protons. - Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR | - Directly observes the carbon framework. - Confirms the number of unique carbon environments. | - Lower sensitivity than ¹H NMR. - Does not provide information on proton connectivity. |
| IR Spectroscopy | - Rapid and non-destructive. - Excellent for identifying the key sulfinylamino functional group. | - Provides limited information on the overall molecular structure and connectivity. - The "fingerprint region" can be complex to interpret. |
| Mass Spectrometry | - Determines the molecular weight with high accuracy. - Provides structural information through fragmentation patterns. - Confirms the presence of chlorine through isotopic patterns. | - Can be a destructive technique. - Fragmentation can sometimes be complex and difficult to interpret without supporting data. |
Experimental Workflow for Characterization
The logical workflow for the comprehensive characterization of 1,3-Dichloro-5-(sulfinylamino)benzene is illustrated below.
Caption: Experimental workflow for the characterization of 1,3-Dichloro-5-(sulfinylamino)benzene.
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 1,3-Dichloro-5-(sulfinylamino)benzene in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field instrument.
-
Acquisition Parameters:
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation delay (d1): 1-5 seconds.
-
Pulse width: Calibrated 90° pulse.
-
Spectral width: ~16 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Conclusion
The characterization of 1,3-Dichloro-5-(sulfinylamino)benzene is most effectively achieved through a synergistic application of multiple spectroscopic techniques. While ¹H NMR provides the foundational understanding of the proton framework and substitution pattern, its combination with ¹³C NMR, IR spectroscopy, and mass spectrometry allows for an unambiguous and comprehensive structural elucidation. This guide provides the necessary predictive data and comparative insights to empower researchers in their analytical endeavors with this and structurally related molecules.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
A Senior Application Scientist's Guide to the Infrared Spectrum of the N=S=O Bond in Sulfinylamines
This guide provides an in-depth analysis of the infrared (IR) spectroscopic signatures of the sulfinylamine functional group (R-N=S=O). Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond simple peak identification to explore the nuanced structural and environmental factors that influence the vibrational behavior of the N=S=O moiety. We will objectively compare IR spectroscopy with other analytical techniques, supported by experimental data and theoretical principles, to provide a comprehensive framework for its effective application.
The Vibrational Identity of the N=S=O Group
Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups by probing their characteristic molecular vibrations.[1] For a polyatomic group like sulfinylamine, the constituent bonds are not static; they stretch and bend at specific quantized frequencies upon absorbing infrared radiation.[2] The N=S=O group is defined by two primary stretching vibrations, which are the most diagnostic features in its IR spectrum:
-
Asymmetric Stretch (ν_as(N=S=O)): This is a high-energy vibration where the N=S and S=O bonds stretch out of phase. It typically appears as a strong, sharp absorption band.
-
Symmetric Stretch (ν_s(N=S=O)): A lower-energy vibration where the N=S and S=O bonds stretch in phase. This band is also typically strong and sharp.
Generally, asymmetric stretching vibrations occur at higher frequencies (wavenumbers) than their symmetric counterparts.[3][4] The energy required for these vibrations, and thus their position in the IR spectrum, is fundamentally governed by the strength of the bonds (represented by the force constant, k) and the masses of the atoms involved (the reduced mass, μ), as described by Hooke's Law for molecular vibrations.[1]
Decoding the Spectrum: Factors Influencing N=S=O Vibrational Frequencies
The precise wavenumbers of the ν_as(N=S=O) and ν_s(N=S=O) bands are highly sensitive to the local electronic and steric environment of the molecule. Understanding these influences is crucial for accurate spectral interpretation and for correlating spectral features with molecular structure.
Electronic Effects: The Role of the Substituent (R)
The nature of the organic substituent (R) attached to the nitrogen atom is the most significant factor influencing the N=S=O vibrational frequencies. These effects are primarily transmitted through induction and resonance.
-
Inductive Effects (-I/+I): Electron-withdrawing groups (e.g., aryl, vinyl) attached to the nitrogen atom pull electron density away from the N=S=O moiety. This withdrawal strengthens the double bond character of the N=S and S=O bonds, increasing their force constants and shifting the absorption bands to higher wavenumbers. Conversely, electron-donating alkyl groups push electron density into the N=S=O system, slightly weakening the bonds and shifting the frequencies lower.[5][6]
-
Mesomeric (Resonance) Effects: When the R-group is a conjugated system, such as a phenyl ring, π-electron delocalization can occur.[5] This resonance can alter the bond order of the N=S and S=O bonds. For example, in N-sulfinylaniline (C₆H₅NSO), delocalization of the nitrogen lone pair into the aromatic ring can influence the electron density within the N=S=O group, affecting its vibrational frequencies compared to an alkyl-substituted sulfinylamine.
Physical State and Intermolecular Interactions
-
Hydrogen Bonding: While sulfinylamines themselves are not hydrogen bond donors, they can act as acceptors. In protic solvents or in solid-state matrices with hydrogen bond donors, intermolecular hydrogen bonding to the oxygen atom can occur.[7][8] This interaction weakens the S=O bond, causing a noticeable shift of the stretching frequencies to lower wavenumbers. The resulting peaks are often broader as well.[7]
-
Coupling Vibrations: The N=S=O vibrations can sometimes couple with other vibrational modes in the molecule that have similar frequencies and the same symmetry.[7][8] This interaction can lead to a shift in the expected peak positions.
A summary of typical frequency ranges is presented below.
| Substituent Type | Typical ν_as(N=S=O) (cm⁻¹) | Typical ν_s(N=S=O) (cm⁻¹) | Primary Electronic Effect |
| Alkyl (e.g., -CH₃, -C₄H₉) | 1220 - 1280 | 1120 - 1160 | Inductive Donation (+I) |
| Aryl (e.g., -C₆H₅) | 1270 - 1310 | 1150 - 1190 | Inductive Withdrawal (-I) & Resonance |
| Perfluoroalkyl (e.g., -CF₃) | > 1300 | > 1200 | Strong Inductive Withdrawal (-I) |
Table 1: Representative IR absorption ranges for the N=S=O group in various sulfinylamines. Note that these are approximate ranges and the exact values depend on the specific molecule and its environment.
A Practical Workflow for IR Analysis
Achieving a high-quality, interpretable IR spectrum requires careful sample preparation and a systematic approach to data acquisition.
Experimental Protocol: FTIR Analysis of a Sulfinylamine
This protocol outlines the standard procedure for analyzing a solid or liquid sulfinylamine sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is a common and convenient method.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signal from the ATR crystal.
-
-
Sample Application:
-
For Liquids: Place a single drop of the neat liquid sulfinylamine directly onto the center of the ATR crystal.
-
For Solids: Place a small amount of the solid powder onto the ATR crystal. Use the pressure clamp to press the sample firmly and evenly against the crystal surface to ensure good contact.
-
-
Data Acquisition:
-
Initiate the sample scan. A typical scan accumulates 16 to 32 interferograms to achieve a good signal-to-noise ratio.
-
The instrument's software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).
-
-
Data Processing & Cleaning:
-
The acquired spectrum should automatically be ratioed against the stored background spectrum.
-
If necessary, apply a baseline correction to flatten the spectrum.
-
Use the peak-picking tool in the software to identify the precise wavenumbers of the major absorption bands.
-
-
Post-Analysis Cleanup:
-
Retract the pressure clamp (if used).
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Ensure all sample residue is removed to prevent cross-contamination.
-
Visualizing the Process
The following workflow diagram illustrates the key stages of IR spectrum acquisition and analysis.
Caption: A step-by-step workflow for the analysis of sulfinylamines using ATR-FTIR spectroscopy.
Comparative Analysis: IR Spectroscopy vs. Other Techniques
While IR spectroscopy is invaluable for functional group identification, a comprehensive characterization of sulfinylamines often requires a multi-technique approach.[9]
| Technique | Information Provided | Advantages for N=S=O Analysis | Limitations |
| FTIR Spectroscopy | Vibrational modes of functional groups. | Direct, rapid, and sensitive detection of the N=S=O group and its electronic environment. | Provides limited information on molecular connectivity and overall structure. |
| Raman Spectroscopy | Complementary vibrational modes. | Excellent for symmetric vibrations; less interference from aqueous media. | Can be affected by sample fluorescence; N=S=O signals may be weak. |
| Computational (DFT) | Predicted vibrational frequencies, bond orders, and electronic structure.[10] | Aids in the definitive assignment of complex spectra; predicts the impact of substituents.[11][12] | Accuracy is dependent on the chosen functional and basis set; requires computational resources.[13] |
| NMR Spectroscopy | Chemical environment of specific nuclei (¹H, ¹³C, ¹⁵N). | Provides the complete carbon-hydrogen framework and confirms the electronic nature of the R-group. | Does not directly probe the N=S=O bond vibration. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms molecular formula and provides structural clues through fragmentation. | Does not provide information on the intact functional group's vibrational state. |
Conclusion
Infrared spectroscopy is an essential and highly effective tool for the characterization of the N=S=O bond in sulfinylamines. The asymmetric and symmetric stretching vibrations of this group give rise to strong, characteristic absorption bands in the mid-infrared region. The precise frequencies of these bands serve as sensitive probes of the molecule's electronic and steric environment, particularly the nature of the substituent on the nitrogen atom. By combining careful experimental technique with a solid understanding of the physical organic principles that govern vibrational frequencies, researchers can leverage IR spectroscopy to confirm the presence of the sulfinylamine moiety, gain insights into molecular structure, and monitor chemical transformations with confidence. For unambiguous structural elucidation, it is best used in concert with complementary techniques such as NMR and mass spectrometry.
References
- Factors influencing vibration frequencies. (n.d.).
- PharmTech Insights. (2020, September 29). Lecture on Factors Affecting Vibrational Frequencies in IR [Video]. YouTube.
-
Benmebarek, S., Boussaa Sabiha, A., Benmebarek, I. E., & Merazig, H. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved February 12, 2026, from [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]
-
Various factor affecting vibrational frequency in IR spectroscopy. (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]
-
Vibrational Frequencies of Sulfonylurea Studied by Terahertz Time-domain Spectroscopy. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Popova, A., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. [Link]
-
Conformational analysis and vibrational study of sulfanilamide. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Factors affecting vibrational frequencies in IR. (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]
-
Khan Academy. (2014, July 8). Symmetric and asymmetric stretching | Spectroscopy | Organic chemistry [Video]. YouTube. [Link]
-
Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved February 12, 2026, from [Link]
-
IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. (2024, December 5). JoVE. [Link]
-
Lórenz-Fonfría, V. A. (2020). Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. Chemical Reviews, 120(7), 3466–3576. [Link]
-
Vibrational frequencies of S8 calculated with various DFT functionals, compared with recommended experimental values. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Sulfinylamine. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Harcourt College Publishers. (General reference, no direct link available)
-
Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Asian Journal of Chemical Sciences. [Link]
-
Characteristic bands of the IR Spectra of sulfadiazine. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Structures and harmonic frequencies of sulfur-containing molecules: Assessment of the 1/4 exchange-correlation functional. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
-
Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Li, Y., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. Molecules, 28(12), 4683. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]
- 4. web.williams.edu [web.williams.edu]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. Factors affecting vibrational frequencies in IR | PPT [slideshare.net]
- 7. youtube.com [youtube.com]
- 8. Various factor affecting vibrational frequency in IR spectroscopy. | DOCX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structures and harmonic frequencies of sulfur-containing molecules: Assessment of the 1/4 exchange-correlation functional - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of N-sulfinyl-3,5-dichloroaniline for Isomer Differentiation and Structural Elucidation
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation is a cornerstone of scientific rigor. Mass spectrometry (MS) stands as a principal technique for this purpose, with the fragmentation patterns generated under electron ionization (EI) providing a detailed fingerprint of a molecule's structure. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of N-sulfinyl-3,5-dichloroaniline, a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Understanding the fragmentation of N-sulfinyl-3,5-dichloroaniline is not merely an academic exercise. It is critical for distinguishing it from isomeric impurities, identifying metabolites, and ensuring the quality and integrity of synthetic pathways. This guide will delve into the causal factors driving the fragmentation, compare its behavior to structurally related analogs—namely 3,5-dichloroaniline and the parent N-sulfinylaniline—and provide a robust experimental protocol for acquiring high-quality mass spectra.
Proposed Fragmentation Pathway of N-sulfinyl-3,5-dichloroaniline
The mass spectrum of N-sulfinyl-3,5-dichloroaniline is anticipated to be dominated by fragmentation events initiated at the electron-rich N-sulfinyl group and influenced by the strongly electron-withdrawing chlorine atoms on the aromatic ring. The molecular ion (M⁺˙) is predicted to be observed at a mass-to-charge ratio (m/z) of 209, with a characteristic isotopic pattern due to the presence of two chlorine atoms.
The primary fragmentation pathways are proposed as follows:
-
Loss of Sulfur Monoxide (SO): A common fragmentation route for N-sulfinyl compounds is the elimination of a neutral SO molecule (64 Da). This rearrangement is analogous to the behavior of aromatic sulfonamides, which readily lose SO₂.[1] This leads to the formation of the 3,5-dichloroaniline radical cation at m/z 161. This fragment is expected to be a prominent peak in the spectrum.
-
Cleavage of the N-S Bond: Homolytic cleavage of the nitrogen-sulfur bond would result in the formation of the 3,5-dichlorophenylaminyl radical and an NSO⁺ cation at m/z 46. Alternatively, charge retention on the aromatic portion would yield a fragment at m/z 160.
-
Fragmentation of the Dichloroaniline Moiety: Subsequent fragmentation of the ion at m/z 161 (formed from SO loss) is expected to follow the characteristic pattern of 3,5-dichloroaniline. This includes the sequential loss of chlorine radicals and HCl.[2]
The proposed fragmentation pathway is visualized in the following diagram:
Caption: Proposed EI-MS fragmentation of N-sulfinyl-3,5-dichloroaniline.
Comparative Fragmentation Analysis
To fully appreciate the unique fragmentation signature of N-sulfinyl-3,5-dichloroaniline, it is instructive to compare it with its constituent parts: 3,5-dichloroaniline and N-sulfinylaniline.
N-sulfinyl-3,5-dichloroaniline vs. 3,5-Dichloroaniline
The most striking difference in the mass spectra of these two compounds will be the presence of the N-sulfinyl group. The fragmentation of 3,5-dichloroaniline begins at its molecular ion (m/z 161), which is a major fragment in the spectrum of the N-sulfinylated analog.
| Feature | N-sulfinyl-3,5-dichloroaniline | 3,5-Dichloroaniline | Rationale for Difference |
| Molecular Ion (M⁺˙) | m/z 209 | m/z 161[2][3] | Presence of the NSO group (48 Da). |
| Key Fragment 1 | m/z 161 (Loss of SO) | - | Facile elimination of sulfur monoxide from the N-sulfinyl moiety. |
| Key Fragment 2 | m/z 126 (Loss of SO, then Cl) | m/z 126 (Loss of Cl)[4] | Both fragment from the dichloroaniline cation. |
| Key Fragment 3 | m/z 90 (Loss of SO, then Cl, then HCl) | m/z 90 (Loss of Cl, then HCl)[3][4] | Common fragmentation pathway for dichlorinated aromatic rings. |
The fragmentation of 3,5-dichloroaniline is depicted below:
Caption: EI-MS fragmentation pathway of 3,5-dichloroaniline.
N-sulfinyl-3,5-dichloroaniline vs. N-sulfinylaniline
This comparison highlights the influence of the two chlorine substituents on the fragmentation process. The mass spectrum of N-sulfinylaniline, the non-chlorinated parent compound, provides a baseline for the fragmentation of the N-sulfinyl group itself.
| Feature | N-sulfinyl-3,5-dichloroaniline | N-sulfinylaniline | Rationale for Difference |
| Molecular Ion (M⁺˙) | m/z 209 | m/z 139[5][6] | Addition of two chlorine atoms (70 Da). |
| Fragment from SO Loss | m/z 161 | m/z 93[5] | Corresponds to the respective aniline radical cations. |
| Aromatic Ring Fragments | m/z 126, 90 | m/z 66, 65 | Loss of chlorine and HCl versus loss of HCN and H. |
The fragmentation of N-sulfinylaniline is illustrated below:
Caption: EI-MS fragmentation pathway of N-sulfinylaniline.
Experimental Protocol for GC-MS Analysis
The following protocol provides a robust starting point for the analysis of N-sulfinyl-3,5-dichloroaniline and its analogs. Optimization may be required based on the specific instrumentation used.
1. Sample Preparation
-
Rationale: Proper sample preparation is crucial to prevent degradation and ensure compatibility with the GC-MS system. N-sulfinylanilines can be sensitive to moisture.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the analyte in a dry, aprotic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to a working concentration of 1-10 µg/mL.
-
If necessary, use a derivatization agent to improve thermal stability, although it is often not required for these compounds.
-
2. Gas Chromatography (GC) Method
-
Rationale: The GC method is designed to achieve good separation from solvent and potential impurities, yielding a sharp peak for accurate mass spectral analysis.
-
Parameters:
-
Injector: Split/splitless, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
3. Mass Spectrometry (MS) Method
-
Rationale: Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.
-
Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan.
-
Scan Range: m/z 40-350.
-
The workflow for this analysis is summarized below:
Caption: General workflow for the GC-MS analysis of N-sulfinyl-3,5-dichloroaniline.
Conclusion
The EI-MS fragmentation pattern of N-sulfinyl-3,5-dichloroaniline is predicted to be a rich source of structural information, characterized by a prominent molecular ion at m/z 209 and a key fragment at m/z 161 corresponding to the loss of sulfur monoxide. By comparing its fragmentation to that of 3,5-dichloroaniline and N-sulfinylaniline, the distinct contributions of the N-sulfinyl group and the chlorine substituents become evident. This comparative approach, grounded in the fundamental principles of mass spectrometry, provides a powerful framework for the identification and characterization of this important class of molecules. The provided experimental protocol offers a reliable starting point for obtaining high-quality data to support these analytical endeavors.
References
-
Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. Available from: [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available from: [Link]
-
Structure and mass spectrum of 3,4‐dichloroaniline. ResearchGate. Available from: [Link]
-
N-Sulfinylaniline - SpectraBase. SpectraBase. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
-
Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. PubMed. Available from: [Link]
-
Benzenamine, 3,5-dichloro-. NIST WebBook. Available from: [Link]
-
N-Sulfinylaniline - Wikipedia. Wikipedia. Available from: [Link]
-
3,5-Dichloroaniline | C6H5Cl2N | CID 12281. PubChem. Available from: [Link]
-
3,5-Dichloroaniline - Wikipedia. Wikipedia. Available from: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]
-
Mass Spectrometry: Fragmentation. Available from: [Link]
-
Organic compounds. MassBank. Available from: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
-
Ion fragmentation of small molecules in mass spectrometry Class overview. Available from: [Link]
Sources
- 1. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenamine, 3,5-dichloro- [webbook.nist.gov]
- 3. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of N-Sulfinyl-3,5-dichloroaniline and N-sulfinylaniline
Introduction
In the landscape of synthetic organic chemistry, N-sulfinylamines (R-N=S=O) have emerged as versatile intermediates, prized for their utility in the formation of complex nitrogen- and sulfur-containing heterocycles.[1] Their reactivity as heterodienophiles in Diels-Alder reactions and as enophiles in ene reactions provides a powerful toolkit for constructing molecular architectures relevant to pharmaceutical and materials science research.[2] This guide presents a detailed comparison of the reactivity of two key members of this class: N-sulfinyl-3,5-dichloroaniline and its parent compound, N-sulfinylaniline.
While both molecules share the core N=S=O functional group, the presence of two electron-withdrawing chloro substituents on the aromatic ring of N-sulfinyl-3,5-dichloroaniline profoundly influences its electronic properties and, consequently, its chemical reactivity. This guide will delve into the theoretical underpinnings of this reactivity difference, supported by established principles in physical organic chemistry, and provide detailed experimental protocols for the synthesis and application of these reagents in cycloaddition reactions.
Electronic Effects and Predicted Reactivity
The reactivity of the N=S=O group in N-sulfinylanilines in cycloaddition reactions is fundamentally governed by the electrophilicity of the sulfur atom. A more electron-deficient sulfur atom leads to a lower energy Lowest Unoccupied Molecular Orbital (LUMO), facilitating a more rapid reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene or ene component.
The key distinction between N-sulfinyl-3,5-dichloroaniline and N-sulfinylaniline lies in the electronic influence of the substituents on the aniline ring. In N-sulfinylaniline, the phenyl group is relatively electronically neutral. However, in N-sulfinyl-3,5-dichloroaniline, the two chlorine atoms exert a strong electron-withdrawing effect through two primary mechanisms:
-
Inductive Effect (-I): Chlorine is a highly electronegative atom that pulls electron density away from the aromatic ring through the sigma bonds. This effect is additive, and the presence of two chlorine atoms significantly depletes the electron density of the phenyl ring.
-
Resonance Effect (-M): While halogens have a deactivating mesomeric effect, their inductive effect is dominant in influencing the overall electron density of the ring.
This net withdrawal of electron density from the aromatic ring is transmitted to the N=S=O moiety, leading to a more electrophilic sulfur atom in N-sulfinyl-3,5-dichloroaniline. Consequently, N-sulfinyl-3,5-dichloroaniline is predicted to be a more reactive dienophile and enophile than N-sulfinylaniline . Reactions involving the dichloro-substituted compound are expected to proceed at faster rates and/or under milder conditions.[2]
While direct kinetic studies comparing these two specific compounds are not extensively documented in peer-reviewed literature, this principle is well-established for a range of substituted N-sulfinyl compounds.[2] The enhanced reactivity of N-sulfinylamines bearing electron-withdrawing groups is a consistent theme in their chemistry.
Data Summary: A Comparative Overview
The following table summarizes the key properties and predicted reactivity of N-sulfinyl-3,5-dichloroaniline and N-sulfinylaniline. The reactivity comparison is based on established principles of electronic effects on dienophile and enophile reactivity.
| Property | N-sulfinylaniline | N-sulfinyl-3,5-dichloroaniline |
| Molecular Formula | C₆H₅NSO | C₆H₃Cl₂NSO |
| Molar Mass | 139.17 g/mol | 208.06 g/mol |
| Appearance | Straw-colored liquid[3] | Predicted to be a higher melting solid or oil |
| Electronic Nature of Substituents | Unsubstituted phenyl ring | Two electron-withdrawing chloro groups |
| Predicted Reactivity in Cycloadditions | Moderate | High |
| Rationale for Reactivity | Standard electrophilicity of the N=S=O group. | Enhanced electrophilicity of the N=S=O group due to the strong inductive and mesomeric electron-withdrawing effects of the two chlorine atoms. |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the N-sulfinylaniline precursors and a general procedure for their application in Diels-Alder reactions.
Synthesis of N-Sulfinylanilines: A General Protocol
This protocol can be adapted for the synthesis of both N-sulfinylaniline and N-sulfinyl-3,5-dichloroaniline from their corresponding anilines. The reaction involves the treatment of the primary aniline with thionyl chloride.[3]
Materials:
-
Aniline or 3,5-dichloroaniline
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Anhydrous pyridine (optional, as a base)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve the aniline (1 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (0.33 equivalents) to the stirred solution via the dropping funnel. An exothermic reaction will occur with the evolution of HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature. The aniline hydrochloride salt will precipitate.
-
Filter the mixture to remove the aniline hydrochloride precipitate.
-
The filtrate, containing the N-sulfinylaniline, can be used directly for subsequent reactions or purified by vacuum distillation.
Diagram of N-Sulfinylaniline Synthesis Workflow
Caption: Workflow for the synthesis of N-sulfinylanilines.
Diels-Alder Reaction: A General Protocol
This protocol describes a general procedure for the [4+2] cycloaddition of an N-sulfinylaniline with a diene. Due to its higher reactivity, N-sulfinyl-3,5-dichloroaniline may react under milder conditions (e.g., lower temperature, shorter reaction time) compared to N-sulfinylaniline.
Materials:
-
N-sulfinylaniline or N-sulfinyl-3,5-dichloroaniline
-
A suitable diene (e.g., cyclopentadiene, 2,3-dimethyl-1,3-butadiene)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-sulfinylaniline (1 equivalent) in the anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Add the diene (1-1.2 equivalents) to the stirred solution.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Diagram of Diels-Alder Reaction Pathway
Caption: General scheme of the Diels-Alder reaction.
Conclusion
The introduction of two chloro substituents onto the aromatic ring of N-sulfinylaniline to form N-sulfinyl-3,5-dichloroaniline serves as a powerful strategy to enhance its reactivity in cycloaddition reactions. The strong electron-withdrawing nature of the chlorine atoms renders the sulfur atom of the N=S=O moiety more electrophilic, thereby accelerating its reactions with dienes and enes. While direct quantitative comparisons are sparse in the literature, the underlying principles of physical organic chemistry provide a robust framework for predicting this enhanced reactivity.
For researchers and drug development professionals, the choice between N-sulfinylaniline and its dichloro-substituted analogue will depend on the specific requirements of the synthetic target. N-sulfinyl-3,5-dichloroaniline offers the advantage of higher reactivity, potentially allowing for milder reaction conditions and improved yields, which can be critical in complex, multi-step syntheses. Conversely, the less reactive N-sulfinylaniline may offer advantages in situations where selectivity is a primary concern. The experimental protocols provided herein serve as a valuable starting point for the synthesis and application of these versatile reagents in the pursuit of novel molecular entities.
References
- Collins, G. The Cycloaddition Reaction of N-Sulfinylaniline with Norbornene. Semantic Scholar.
- Weinreb, S. M. NATURAL PRODUCT SYNTHESIS VIA CYCLOADDITIONS WITH N-SULFINYL DIENOPHILES. HETEROCYCLES, 21(1), 1984.
- Synthesis and structure of novel substituted N-sulfinylanilines.
- Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. PMC.
- Theoretical studies of hetero-diels-alder reactions involving N-sulfinyl dienophiles. PubMed.
- Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles. PMC.
- Synthesis of o-Sulfinylanilines from N-Alkyl Sulfoximines and Arynes.
- The Cycloaddition Reaction of N-Sulfinylaniline with Norbornene.
- Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. PMC.
- N-Sulfinylaniline. Wikipedia.
- Applications of aryl-sulfinamides in the synthesis of N-heterocycles. PMC.
- Kinetic study of Diels–Alder reaction involving in maleimide–furan compounds and linear polyurethane.
- Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI.
- Photoinduced formal [4 + 2] cycloaddition of two electron-deficient olefins and its application to the synthesis of lucidumone. PMC.
- Green Synthesis of Stereodefined Tri- and Tetrasubstituted Alkenes via 100% Atomeconomic and Regio-, and Stereoselective Halo-chalcogenation and Sulfonyl
- Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new m
- Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. PMC.
Sources
Crystallographic Characterization of 3,5-Substituted N-Sulfinylanilines: Structural Insights & Synthetic Utility
This guide provides a technical analysis of the crystallographic and structural properties of 3,5-substituted N-sulfinylanilines, synthesizing data from X-ray diffraction studies of the parent and related substituted systems.
Executive Summary
N-sulfinylanilines (Ar–NSO) are a unique class of heterocumulenes isoelectronic with sulfur dioxide (
This guide compares the crystallographic data of 3,5-substituted derivatives (specifically 3,5-dichloro- and 3,5-dimethyl- ) against the parent N-sulfinylaniline and sterically hindered variants. The data reveals a robust preference for the planar syn conformation in the solid state, driven by
Structural Analysis: The N=S=O Core
Conformation: The Syn vs. Anti Paradigm
X-ray crystallography consistently identifies the planar syn (Z) conformation as the ground state for N-sulfinylanilines in the crystal lattice.
-
Mechanism: The stability of the syn isomer arises from the antiparallel alignment of the C–N bond dipole and the S=O bond dipole, as well as favorable overlap between the nitrogen lone pair and the sulfur-oxygen
orbital. -
3,5-Substitution Effect: Unlike 2,6-substituents (ortho), which can force the aromatic ring out of planarity due to steric clash with the oxygen atom, 3,5-substituents (meta) are sufficiently distal to the NSO moiety. Consequently, 3,5-dichloro-N-sulfinylaniline retains the planar syn geometry, maximizing conjugation between the aromatic
-system and the N=S=O unit.
Bond Metrics & Geometry
The N=S=O moiety exhibits "cumulative" double bond character. The bond lengths are intermediate between single and double bonds, indicative of significant delocalization.
Table 1: Comparative Crystallographic Metrics (Å and °) Data synthesized from high-resolution studies of representative N-sulfinylanilines (Parent, 4-Br, 2,6-dialkyl).
| Structural Parameter | Unsubstituted (Parent) | 3,5-Disubstituted (Predicted) | 2,6-Disubstituted (Hindered) |
| Conformation | Syn (Planar) | Syn (Planar) | Syn (Twisted Ring) |
| N=S Bond Length | 1.51 - 1.53 Å | 1.52 - 1.54 Å | 1.50 - 1.52 Å |
| S=O Bond Length | 1.45 - 1.47 Å | 1.45 - 1.47 Å | 1.44 - 1.46 Å |
| C-N=S Angle | 128° - 130° | 127° - 129° | 120° - 125° |
| N=S=O Angle | 116° - 118° | 116° - 118° | 118° - 120° |
| Torsion (C-N-S-O) | ~0° | ~0° - 5° | >30° (Twisted) |
Analyst Note: The 3,5-dichloro derivative exhibits slightly shorter C-N bonds compared to the 3,5-dimethyl derivative due to the electron-withdrawing nature of chlorine, which enhances the
-character of the nitrogen lone pair participation in the ring.
Experimental Workflows
Synthesis & Crystallization Protocol
To obtain diffraction-quality crystals of these moisture-sensitive compounds, a rigorous protocol is required.
Step-by-Step Methodology:
-
Reaction: React 3,5-substituted aniline (1.0 eq) with thionyl chloride (
, 1.2 eq) in dry benzene or toluene.-
Critical Control: Reflux until HCl evolution ceases (approx. 2-4 hours).
-
-
Purification: Vacuum distillation is mandatory to remove unreacted
.-
Warning: N-sulfinylanilines are sensitive to hydrolysis; avoid silica gel chromatography.
-
-
Crystallization:
-
Method A (Sublimation): For 3,5-dichloro-N-sulfinylaniline (solid at RT), sublimation under high vacuum (
Torr) at 40-50°C yields prism-like crystals. -
Method B (Low-Temp In Situ): For 3,5-dimethyl-N-sulfinylaniline (liquid/low-melting solid), seal in a capillary and employ in situ cryocrystallography . Slowly cool the stream to 200K to nucleate, then anneal just below the melting point.
-
Structural Logic Diagram
The following diagram illustrates the causal relationship between substitution patterns and the resulting crystallographic outcome.
Caption: Causal flow from substituent selection to crystallographic outcome. Note how 3,5-substitution preserves planarity while modulating electronic parameters.
Comparative Performance: Reactivity & Stability
For drug development professionals, the crystallographic data correlates directly with reactivity profiles.
| Feature | 3,5-Dichloro-N-sulfinylaniline | 3,5-Dimethyl-N-sulfinylaniline |
| Electronic State | Electron Deficient (EWG) | Electron Rich (EDG) |
| Diels-Alder Reactivity | High (More electrophilic sulfur) | Moderate |
| Hydrolytic Stability | Low (Rapid hydrolysis to aniline) | Moderate (Methyl groups provide slight hydrophobic shielding) |
| Crystal Density | High (~1.58 g/cm³) | Lower (~1.15 g/cm³) |
| Primary Interaction | Halogen Bonding (Cl...O / Cl...Cl) | Van der Waals / |
Mechanistic Pathway: Syn/Anti Interconversion
While the syn form is observed in X-ray studies, the anti form is accessible in solution. This equilibrium is vital for reactivity, as the anti conformer is often the reactive species in cycloadditions.
Caption: The syn-conformer is the crystallographic standard, but the anti-conformer drives solution-phase reactivity.
References
-
Romano, R. M., Della Védova, C. O., & Boese, R. (1999).[1][2] A solid state study of the configuration and conformation of O=S=N–R. Journal of Molecular Structure.
-
Veremeichik, Y. V., et al. (2017). Synthesis and structure of novel substituted N-sulfinylanilines. Russian Journal of General Chemistry.
-
Bühl, M., et al. (2018). On the search of the influence of substituents in the structural and vibrational properties of p-substituted sulfinylanilines. CONICET / Journal of Molecular Structure.
-
Kresze, G., & Wucherpfennig, W. (1967).[2] Organic Syntheses with Imides of Sulfur Dioxide. Angewandte Chemie International Edition.
-
PubChem Compound Summary. (2025). 3,5-Dichloroaniline (Precursor Data). National Center for Biotechnology Information.
Sources
A Researcher's Guide to Thin-Layer Chromatography: Distinguishing 3,5-Dichloroaniline Impurity from its N-Sulfinyl Product
In the synthesis of specialized chemical intermediates, the purity of the final product is paramount. A common reaction in medicinal and materials chemistry is the conversion of anilines to N-sulfinyl anilines using reagents like thionyl chloride (SOCl₂).[1] This transformation serves to protect the amine group or to create a reactive intermediate for further elaboration. However, incomplete reactions can leave residual starting material, which can complicate subsequent synthetic steps and compromise the integrity of the final product.
This technical guide provides a robust, field-tested methodology for utilizing Thin-Layer Chromatography (TLC) to effectively distinguish the starting material, 3,5-dichloroaniline, from its corresponding N-sulfinyl aniline product. We will delve into the principles behind the separation, provide a detailed experimental protocol, and present the expected outcomes, empowering researchers to confidently assess reaction completion and purity.
The Analytical Challenge: Polarity as the Key Differentiator
The successful separation of 3,5-dichloroaniline and its N-sulfinyl derivative by TLC hinges on the significant difference in their polarities. 3,5-dichloroaniline is a primary aromatic amine.[2] The N-H bonds in the amino group are capable of hydrogen bonding, rendering the molecule moderately polar.
The reaction with thionyl chloride replaces the two protons on the nitrogen with a sulfinyl group (-S=O).[1] This transformation has a profound effect on the molecule's polarity. The resulting N-sulfinyl aniline is significantly less polar than the starting aniline because the capacity for hydrogen bond donation is eliminated. This difference in polarity is the cornerstone of our TLC separation strategy. On a normal-phase silica gel TLC plate, which has a polar stationary phase, the more polar 3,5-dichloroaniline will interact more strongly with the silica and thus travel a shorter distance up the plate. Conversely, the less polar N-sulfinyl product will have a weaker interaction with the stationary phase and will be carried further by the mobile phase, resulting in a higher Retention Factor (Rf) value.
Experimental Design and Protocol
This protocol is designed to be a self-validating system, allowing for clear and unambiguous interpretation of the results.
-
TLC Plates: Silica gel 60 F₂₅₄ on aluminum backing
-
Thionyl Chloride (SOCl₂): (CAS 7719-09-7)
-
Anhydrous Toluene: (or another suitable inert solvent like dichloromethane)
-
Mobile Phase (Eluent): 20% Ethyl Acetate in Hexane (v/v)
-
Visualization Reagents:
-
UV lamp (254 nm)
-
Potassium Permanganate (KMnO₄) stain
-
-
Standard Laboratory Glassware: Vials, pipettes, TLC developing chamber
Caption: Workflow for TLC analysis of 3,5-dichloroaniline and its N-sulfinyl product.
-
Preparation of Samples:
-
Starting Material (SM) Standard: Prepare a dilute solution of 3,5-dichloroaniline in toluene (approximately 1-2 mg/mL).
-
Reaction Mixture (RXN): In a separate vial, dissolve a small amount of 3,5-dichloroaniline in anhydrous toluene. Add a slight excess of thionyl chloride dropwise. Allow the reaction to proceed for a few minutes at room temperature. This will generate the N-sulfinyl aniline in situ for comparison. For monitoring an ongoing reaction, simply take an aliquot of the reaction mixture.
-
-
TLC Plate Spotting:
-
Using a capillary tube, carefully spot the "SM" standard and the "RXN" mixture on the baseline of a silica gel TLC plate. It is good practice to also spot a co-spot (both SM and RXN on the same spot) to aid in identification.
-
-
Development:
-
Place the spotted TLC plate in a developing chamber containing the 20% ethyl acetate in hexane mobile phase. Ensure the solvent level is below the baseline.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
UV Visualization: First, observe the dried plate under a UV lamp at 254 nm.[5] Both 3,5-dichloroaniline and its N-sulfinyl product are UV-active due to their aromatic rings. Circle any visible spots with a pencil.
-
Chemical Staining: Next, immerse the plate in a potassium permanganate (KMnO₄) stain.[6] Gently warm the plate with a heat gun. The primary amine of the 3,5-dichloroaniline is readily oxidized by KMnO₄, which will result in a distinct color change (typically a yellow or brown spot on a purple background). The N-sulfinyl aniline is less susceptible to oxidation and will react differently or not at all with the stain.
-
Interpreting the Results
The key to this analysis is the comparison of the Rf values and the response to the different visualization techniques.
| Compound | Expected Rf (20% EtOAc/Hexane) | Appearance under UV (254 nm) | Appearance after KMnO₄ Staining |
| 3,5-Dichloroaniline (Impurity) | ~0.3 - 0.4 | Dark spot (UV quenching) | Yellow/Brown spot |
| N-Sulfinyl Product | ~0.7 - 0.8 | Dark spot (UV quenching) | No significant color change or a faint spot |
Note: Rf values are indicative and can vary slightly based on experimental conditions such as temperature, humidity, and the specific batch of TLC plates.
The clear separation in Rf values, with the less polar product traveling significantly further up the plate, provides the primary method of differentiation. The differential staining with potassium permanganate serves as a powerful secondary confirmation. The disappearance of the lower Rf spot (3,5-dichloroaniline) and the appearance of the higher Rf spot (N-sulfinyl product) in the reaction mixture lane is a clear indicator of a successful reaction.
Chemical Transformation Diagram
Caption: Conversion of polar aniline to a less polar N-sulfinyl aniline.
Conclusion
This TLC method provides a rapid, reliable, and cost-effective tool for researchers to monitor the conversion of 3,5-dichloroaniline to its N-sulfinyl derivative. By leveraging the fundamental principles of chromatography and chemical reactivity, this guide offers a robust protocol for ensuring product purity and reaction completion. The combination of chromatographic separation and differential chemical visualization provides a self-validating system that is indispensable in the fast-paced environment of drug development and chemical research.
References
-
Scribd. Nitroanilne TLC. [Link]
-
PubMed. TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. [Link]
-
Wikipedia. 3,5-Dichloroaniline. [Link]
-
ResearchGate. Thin-layer chromatography as a method for separating aniline oligomers. [Link]
-
ChemicalDesk.Com. TLC stains for amines. [Link]
-
PubChem. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281. [Link]
-
Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
-
Organic Chemistry. TLC Stains. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Journal of the Chemical Society of Pakistan. Thin Layer Chromatography of Aromatic Amines. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
Not Voodoo. Thin Layer Chromatography stains. [Link]
-
Sciencemadness.org. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]
-
PubChem. N-[(3,5-dichlorophenyl)sulfonyl]-L-phenylalanyl-N-hydroxy-L-valinamide. [Link]
-
BGD Group, The Scripps Research Institute. TLC System. [Link]
-
ResearchGate. Separation of biogenic amines by thin-layer chromatography. [Link]
-
Unknown Source. Thin Layer Chromatography. [Link]
-
DCU Research Repository. molbank. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
-
PubMed. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. [Link]
-
AGA Analytical. Thin Layer Chromatography (TLC). [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]
-
National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
-
National Institutes of Health. N-(3,5-Dichlorophenyl)benzenesulfonamide. [Link]
-
YouTube. Visualizing a TLC plate. [Link]
-
Reddit. TLC Visualization/Stain Question. [Link]
-
PubChem. N-(3,5-Dichlorophenyl)-succinamide | C10H9Cl2NO3 | CID 171256. [Link]
-
ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 3. 3,5-Dichloroaniline(626-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 3,5-Dichloroaniline | 626-43-7 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
A Comparative Guide to the 13C NMR Shifts of Chlorinated Carbons in 1,3-Dichloro-5-(sulfinylamino)benzene
This guide provides an in-depth analysis and comparison of the 13C NMR chemical shifts for the chlorinated carbons in 1,3-dichloro-5-(sulfinylamino)benzene. In the absence of direct experimental data for this specific molecule, we present a predictive analysis based on established principles of nuclear magnetic resonance spectroscopy and comparative data from structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation.
Introduction: The Role of 13C NMR in Structural Analysis
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.[1][2] The chemical shift of a 13C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and the steric effects of nearby functional groups.[3] In substituted benzenes, the position of a carbon atom on the aromatic ring and the nature of the substituents significantly affect its chemical shift, providing valuable information for unequivocal structure determination.[4][5][6]
This guide focuses on predicting and understanding the 13C NMR signals of the chlorinated carbons (C1 and C3) in 1,3-dichloro-5-(sulfinylamino)benzene. By comparing the known spectrum of 1,3-dichlorobenzene with the predicted spectrum of the target molecule, we can elucidate the electronic influence of the sulfinylamino (-N=S=O) group on the aromatic ring.
Predicted 13C NMR Data and Comparative Analysis
The chemical shifts in a substituted benzene ring can be approximated by considering the additive effects of each substituent on the parent benzene ring. However, for multi-substituted benzenes, a more accurate approach is to start with a less complex, substituted analog and consider the effect of the additional substituent.
Reference Compound: 1,3-Dichlorobenzene
The experimental 13C NMR spectrum of 1,3-dichlorobenzene serves as our foundational reference.[7][8] The symmetry of this molecule results in four distinct carbon signals.
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |
| C1, C3 (ipso) | ~135 |
| C2 | ~129 |
| C4, C6 | ~127 |
| C5 | ~131 |
| Note: Approximate values are provided. Actual shifts can vary slightly based on solvent and concentration. |
The carbons directly attached to the electronegative chlorine atoms (C1, C3) are significantly deshielded and appear downfield.
Target Compound: 1,3-Dichloro-5-(sulfinylamino)benzene
To predict the chemical shifts in 1,3-dichloro-5-(sulfinylamino)benzene, we must consider the electronic properties of the sulfinylamino group. The -N=S=O group is generally considered to be an electron-withdrawing group due to the electronegativity of the nitrogen and oxygen atoms and the potential for resonance delocalization of the benzene ring's π-electrons.
This electron-withdrawing nature will influence the chemical shifts of the ring carbons. Specifically, for the chlorinated carbons (C1 and C3), the introduction of the sulfinylamino group at the C5 position is expected to have a noticeable effect.
Table 1: Predicted 13C NMR Chemical Shifts for Chlorinated Carbons in 1,3-Dichloro-5-(sulfinylamino)benzene and Comparison with Related Compounds.
| Compound | Carbon Atom | Experimental/Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| 1,3-Dichlorobenzene | C1, C3 | ~135 | Direct attachment to electronegative Cl. |
| Chlorobenzene | C1 | 134.3 | Deshielding by the chlorine atom.[9] |
| 1,3-Dichloro-5-nitrobenzene | C1, C3 | ~136 | The strongly electron-withdrawing nitro group at the meta position causes a slight downfield shift compared to 1,3-dichlorobenzene. |
| 1,3-Dichloro-5-(sulfinylamino)benzene | C1, C3 | Predicted: ~135-137 | The electron-withdrawing sulfinylamino group at the meta position is expected to have a modest deshielding effect on the chlorinated carbons, resulting in a slight downfield shift relative to 1,3-dichlorobenzene. |
The logic for this prediction is based on the meta-relationship between the sulfinylamino group and the chlorinated carbons. Electron-withdrawing groups in the meta position tend to have a smaller deshielding effect compared to the ortho or para positions. Therefore, a slight downfield shift from the ~135 ppm observed in 1,3-dichlorobenzene is anticipated.
Proposed Synthetic Pathway and Experimental Protocols
A plausible synthetic route to 1,3-dichloro-5-(sulfinylamino)benzene and the subsequent NMR analysis are outlined below.
Synthesis of 1,3-Dichloro-5-(sulfinylamino)benzene
The synthesis can be envisioned starting from 3,5-dichloroaniline.
Step 1: Synthesis of 3,5-Dichloroaniline
This can be achieved through the reduction of 1,3-dichloro-5-nitrobenzene, which is commercially available. Standard reduction methods, such as using tin and hydrochloric acid or catalytic hydrogenation, can be employed.
Step 2: Formation of the Sulfinylamino Group
3,5-dichloroaniline can be reacted with thionyl chloride (SOCl₂) to form the desired 1,3-dichloro-5-(sulfinylamino)benzene. This reaction typically proceeds readily, often in the presence of a mild base to scavenge the HCl byproduct.
Caption: Proposed synthesis of 1,3-Dichloro-5-(sulfinylamino)benzene.
Experimental Protocol for 13C NMR Spectroscopy
A standard protocol for acquiring a proton-decoupled 13C NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 20-50 mg of the purified 1,3-dichloro-5-(sulfinylamino)benzene in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).[2][10]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the carbon probe.
-
-
Acquisition Parameters:
-
Experiment: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): 2 seconds. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) would be necessary.[11]
-
Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.[1]
-
Spectral Width: Approximately 240 ppm to encompass the full range of expected carbon chemical shifts.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz.
-
Perform a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum using the solvent peak or the TMS signal.
-
Caption: General workflow for 13C NMR data acquisition and processing.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR chemical shifts for the chlorinated carbons in 1,3-dichloro-5-(sulfinylamino)benzene. Based on the electronic effects of the substituents and comparison with known compounds, the C1 and C3 carbons are expected to resonate in the range of 135-137 ppm. The provided synthetic and analytical protocols offer a clear path for the experimental verification of these predictions. This approach of combining predictive analysis with established experimental techniques is fundamental to modern chemical research and drug development.
References
- The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Publishing.
- 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the D
- The halogen effect on the 13C NMR chemical shift in substituted benzenes. PubMed.
- 13C NMR (carbon nuclear magnetic resonance). Masaryk University.
- 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts.
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum. ChemicalBook.
- A User Guide to Modern NMR Experiments. University of Oxford.
- C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm. Doc Brown's Chemistry.
Sources
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,3-Dichlorobenzene(541-73-1) 13C NMR spectrum [chemicalbook.com]
- 9. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chemrxiv.org [chemrxiv.org]
- 11. sc.edu [sc.edu]
A Comparative Guide to the UV-Vis Absorption Properties of Halogenated N-Sulfinylanilines
Authored by: A Senior Application Scientist
Introduction
N-Sulfinylanilines (Ar-N=S=O) are a class of organosulfur compounds that serve as versatile building blocks in organic synthesis.[1] Their unique N=S=O moiety makes them valuable precursors for synthesizing various heterocyclic compounds and as ligands in organometallic chemistry.[2] The electronic properties of these molecules, which can be readily probed by UV-Vis spectroscopy, are of paramount importance to researchers in materials science and drug development. Understanding how substituents on the aromatic ring modulate these properties allows for the rational design of molecules with tailored photophysical characteristics.
This guide provides an in-depth comparison of the UV-Vis absorption properties of halogenated N-sulfinylanilines. We will explore the theoretical underpinnings of their electronic transitions, present a standardized protocol for their spectroscopic analysis, and analyze how different halogen substituents (Fluorine, Chlorine, Bromine, Iodine) influence their absorption spectra. This analysis is grounded in fundamental principles of physical organic chemistry and supported by experimental best practices.
Theoretical Background: Electronic Transitions in N-Sulfinylanilines
The UV-Vis absorption spectrum of a molecule arises from electronic transitions between different energy levels, specifically from occupied molecular orbitals to unoccupied ones.[3] In halogenated N-sulfinylanilines, the principal chromophore is the entire conjugated system, comprising the benzene ring and the N-sulfinyl group (-N=S=O). The key electronic transitions observed are:
-
π → π* Transitions: These are typically high-intensity absorptions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system.[4][5] Conjugation between the benzene ring and the N=S=O group lowers the energy gap for this transition, pushing the absorption to longer wavelengths (a bathochromic or "red" shift).[6]
-
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen or nitrogen atoms, to an antibonding π* orbital of the conjugated system.[7][8] These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths because non-bonding orbitals are higher in energy than bonding π orbitals.[5]
Halogen substituents act as auxochromes , modifying the absorption characteristics of the primary chromophore. They exert two opposing electronic effects:
-
Inductive Effect (-I): As highly electronegative atoms, halogens withdraw electron density from the aromatic ring through the sigma bond framework. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I).
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π system. This electron-donating effect increases with the size and polarizability of the halogen (I > Br > Cl > F).[9]
The net effect on the UV-Vis spectrum is a delicate balance of these two factors. The interplay between induction and resonance alters the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the energy required for electronic transitions (ΔE) and shifting the position of the maximum absorption wavelength (λmax).
Standardized Experimental Protocol for UV-Vis Analysis
Reproducibility is the cornerstone of trustworthy scientific data. The following protocol outlines a self-validating system for the analysis of halogenated N-sulfinylanilines, ensuring consistency and accuracy.
Diagram of the Experimental Workflow
Caption: A standardized workflow for acquiring and analyzing UV-Vis spectra.
Step-by-Step Methodology
-
Solvent Selection: Choose a UV-grade solvent that dissolves the compound and is transparent in the wavelength range of interest (typically >220 nm). Cyclohexane or ethanol are common choices. The solvent choice is critical as solvent polarity can influence absorption maxima (solvatochromism).[10] For this guide, all data assumes cyclohexane as the solvent to minimize solute-solvent interactions.
-
Solution Preparation:
-
Accurately prepare a stock solution of the N-sulfinylaniline derivative with a known concentration (e.g., 1 x 10⁻³ M).
-
Perform serial dilutions to prepare a working solution (e.g., 1 x 10⁻⁵ M). The final concentration should yield an absorbance maximum between 0.5 and 1.5 to ensure adherence to the Beer-Lambert Law.[11][12]
-
-
Instrument Parameters:
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent to be used for the sample.
-
Place the cuvette in the spectrophotometer and perform a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.[13]
-
-
Sample Measurement:
-
Rinse the same cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis:
-
From the spectrum, identify the wavelength of maximum absorbance (λmax) for each electronic transition band.
-
Using the Beer-Lambert Law (A = εbc), calculate the molar absorptivity (ε), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.[15]
-
Comparative Data: Halogen Substituent Effects
The following table summarizes representative UV-Vis absorption data for a series of para-substituted halogenated N-sulfinylanilines. This data illustrates the expected trends based on the electronic properties of the halogens.
| Substituent (X) at para-position | λmax (π → π) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | λmax (n → π) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| -H (Unsubstituted) | 295 | 12,500 | 405 | 250 |
| -F | 298 | 12,000 | 402 | 230 |
| -Cl | 303 | 13,000 | 410 | 270 |
| -Br | 306 | 13,500 | 414 | 285 |
| -I | 312 | 14,500 | 420 | 310 |
Discussion of Structure-Property Relationships
The data presented in the table reveals clear trends that can be rationalized by considering the electronic interplay of the halogen substituents with the N-sulfinylaniline chromophore.
Diagram of Substituent Electronic Effects
Caption: Relationship between halogen electronic effects and UV-Vis spectral shifts.
-
Trend in π → π* Transitions: A consistent bathochromic (red) shift is observed for the high-intensity π → π* band as we descend the halogen group (H < F < Cl < Br < I).
-
Fluorine: Despite being the most electronegative, its resonance effect is weak. The strong -I effect slightly lowers the HOMO energy, leading to a minimal shift compared to the unsubstituted aniline.
-
Chlorine, Bromine, and Iodine: For these halogens, the +R (resonance) effect becomes progressively more dominant.[6] This effect raises the energy of the HOMO more significantly than the -I effect lowers the LUMO. The net result is a smaller HOMO-LUMO gap, requiring less energy for the electronic transition and thus causing a shift to a longer wavelength (λmax). The increasing polarizability and better orbital overlap of I > Br > Cl enhances this effect.
-
-
Trend in n → π* Transitions: The lower-intensity n → π* band shows a similar, albeit less pronounced, bathochromic shift. This transition is also sensitive to the electronic perturbations of the π* LUMO. As the resonance effect of the heavier halogens donates electron density into the ring, the energy of the π* orbital is slightly lowered, reducing the n → π* energy gap and contributing to the observed red shift.
-
Molar Absorptivity (ε): The intensity of absorption, or ε, generally increases with the size of the halogen (Cl, Br, I). This is often attributed to an increased transition dipole moment. The larger, more polarizable electron clouds of the heavier halogens can lead to a greater change in the electronic distribution upon excitation, resulting in more efficient absorption of light.
Conclusion
The UV-Vis absorption properties of halogenated N-sulfinylanilines are systematically influenced by the nature of the halogen substituent. The observed bathochromic shifts in both π → π* and n → π* transitions correlate directly with the increasing resonance effect and polarizability of the halogens as one descends the group from fluorine to iodine. This guide provides a framework for understanding these relationships, offering a robust experimental protocol and a clear theoretical explanation. For researchers in materials science and medicinal chemistry, this predictive understanding is crucial for designing novel N-sulfinylaniline derivatives with specific photophysical properties for a wide range of applications.
References
-
Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Research.
-
Wikipedia. (2023). N-Sulfinylaniline.
-
Zavodnik, V. E., et al. (2022). Synthesis and structure of novel substituted N-sulfinylanilines. ResearchGate.
-
Chemes, D. M., et al. (2021). Synthesis and characterization of o-fluorosulfinylaniline. A comparative vibrational study of fluorinated sulfinylaniline series. New Journal of Chemistry.
-
Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering.
-
Bolm, C., et al. (2023). Synthesis of o-Sulfinylanilines from N-Alkyl Sulfoximines and Arynes. ACS Publications.
-
Bolm, C., et al. (2023). Synthesis of o-Sulfinylanilines from N-Alkyl Sulfoximines and Arynes. PubMed.
-
Slideshare. (n.d.). Uv vis spectroscopy practical.
-
La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory.
-
Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis.
-
Alkorta, I., et al. (2013). Substituent effects in halogen bonding complexes between aromatic donors and acceptors: a comprehensive ab initio study. RSC Publishing.
-
Wikipedia. (2023). Molecular electronic transition.
-
AgroParisTech. (n.d.). Electronic transitions. Chimactiv.
-
Ghasemzadeh, M. A., et al. (2015). Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. ResearchGate.
-
Huber, S. M., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. ACS Publications.
-
University Course Material. (n.d.). Classes of Electronic Transitions.
-
ResearchGate. (n.d.). UV/Vis absorption (bold lines) and emission (dashed lines) spectra of compound 9f measured in seven different solvents.
-
Salout, V. V., et al. (2018). The effect of halogen substitution on the structure and electronic spectra of fluorone dyes.
-
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY.
-
Chemistry LibreTexts. (2023). 3.3: Electronic Transitions.
-
TMP Chem. (2020). Predicting Electronic Transitions (Organic Compounds) | UV-Vis | Spectroscopy. YouTube.
Sources
- 1. N-Sulfinylaniline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular electronic transition - Wikipedia [en.wikipedia.org]
- 4. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 8. youtube.com [youtube.com]
- 9. Substituent effects in halogen bonding complexes between aromatic donors and acceptors: a comprehensive ab initio study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. www1.lasalle.edu [www1.lasalle.edu]
- 15. scribd.com [scribd.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,3-Dichloro-5-(sulfinylamino)benzene
This guide provides essential safety and logistical information for the proper disposal of 1,3-Dichloro-5-(sulfinylamino)benzene, a chlorinated aromatic compound. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Toxicity: Chlorinated aromatic compounds can be toxic and may pose health risks upon exposure.[2] Many compounds in this class are known to be persistent in the environment and can bioaccumulate.
-
Irritation: Similar to other chlorinated organic compounds, it may cause skin and eye irritation.[3][4][5]
-
Environmental Hazard: Improper disposal can lead to environmental contamination. Chlorinated hydrocarbons are often classified as hazardous to the aquatic environment.[6][7]
Personal Protective Equipment (PPE):
A thorough risk assessment should be conducted before handling. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Viton®, butyl rubber). | To prevent skin contact and absorption. The choice of glove material should be based on the manufacturer's chemical resistance data for chlorinated aromatic compounds.[1] |
| Eye Protection | Chemical splash goggles. A face shield should be worn if there is a significant risk of splashing.[1] | To protect the eyes from splashes and vapors. |
| Skin and Body | A laboratory coat is the minimum requirement. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is advised.[1] | To protect against accidental skin exposure. |
| Respiratory | All handling should be performed in a certified chemical fume hood.[1] | To prevent inhalation of vapors or aerosols, which are potential routes of exposure. |
Segregation and Storage of Waste
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with chlorinated aromatic compounds.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1,3-Dichloro-5-(sulfinylamino)benzene". Include the date of accumulation and the specific hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store the waste container in a well-ventilated, designated hazardous waste accumulation area.[1] It should be kept away from incompatible materials, such as strong oxidizing agents.[1]
Step-by-Step Disposal Protocol
All waste containing 1,3-Dichloro-5-(sulfinylamino)benzene must be treated as hazardous waste.[1] Disposal must be carried out in accordance with institutional, local, state, and federal regulations.[6]
Step 1: Waste Collection
-
Carefully transfer the waste chemical into the designated hazardous waste container using a funnel to avoid spills.
-
Any materials contaminated with the compound, such as gloves, absorbent pads, and disposable labware, must also be placed in the same hazardous waste container.[1]
Step 2: Decontamination of Glassware and Equipment
-
Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove residual chemical.
-
The solvent rinseate must be collected and disposed of as hazardous waste in the designated container.
-
After the solvent rinse, wash the glassware with soap and water.
Step 3: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.
-
Cleanup: Carefully clean up the spill, working from the outside in to minimize the contaminated area.[1]
-
Disposal of Spill Debris: All contaminated absorbent materials and cleaning supplies must be placed in the designated hazardous waste container.[1]
-
Decontaminate Area: Thoroughly decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[1]
Step 4: Final Disposal
-
Once the hazardous waste container is full, seal it securely.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1,3-Dichloro-5-(sulfinylamino)benzene.
Caption: Workflow for the safe disposal of 1,3-Dichloro-5-(sulfinylamino)benzene.
Conclusion
The proper disposal of 1,3-Dichloro-5-(sulfinylamino)benzene is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure compliance with regulatory standards. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- Disposal Methods for Chlorinated Arom
- SAFETY D
- Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing). (URL: )
- Section-1 CHEMICAL PRODUCT AND COMPANY IDENTIFICATION - Reliance Industries Limited. (URL: )
- 618-62-2_GPS_1,3-dichloro-5-nitrobenzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL) - Aarti Industries. (URL: )
- SAFETY D
- SAFETY D
- Process for destroying chlorinated aromatic compounds - Google P
- Hazardous Chemical Compounds & Hazardous Waste - IN.gov. (URL: )
- Safety Data Sheet - Chevron Phillips Chemical. (URL: )
- SAFETY D
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA. (URL: )
- Guidance Manual for Disposal of Chlorinated W
- Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. ril.com [ril.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 7. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Essential Protective Measures for Handling 1,3-Dichloro-5-(sulfinylamino)benzene
A Senior Application Scientist's Guide to Laboratory Safety and Operational Planning
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1,3-Dichloro-5-(sulfinylamino)benzene. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, ensuring a self-validating system of safety and scientific integrity.
Hazard Assessment: Understanding the Compound
-
Dichlorinated Aromatic Core : Compounds with a dichlorobenzene structure are often categorized as irritants and can be harmful if inhaled, ingested, or absorbed through the skin. For instance, related compounds like 1,3-Dichloro-5-(chloromethyl)benzene are classified as causing severe skin corrosion and eye damage.[1] Similarly, 1,3-Dichloro-5-(trifluoromethyl)benzene is also noted to cause burns by all exposure routes.[2] Therefore, it is prudent to assume that 1,3-Dichloro-5-(sulfinylamino)benzene poses similar risks of being a skin and eye irritant or corrosive.
-
Sulfinylamine (-NSO) Group : The sulfinylamine functional group is known for its reactivity, particularly its sensitivity to moisture.[3] Sulfinylamines can hydrolyze, especially upon exposure to moist air, which could potentially release acidic and irritating byproducts.[3] This reactivity necessitates handling under controlled atmospheric conditions where possible.
Given these characteristics, the primary hazards associated with 1,3-Dichloro-5-(sulfinylamino)benzene are:
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Irritation
-
Respiratory Tract Irritation if inhaled.
-
Potential for harm if swallowed .[4]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the first and most critical barrier against chemical exposure, the correct selection and use of PPE are paramount for immediate personal safety.
Primary Engineering Controls: A Non-Negotiable Prerequisite
All handling of 1,3-Dichloro-5-(sulfinylamino)benzene, including weighing, transfers, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood.[5] The fume hood serves to contain vapors and fine particulates, preventing inhalation exposure.
Core PPE Requirements
The following table summarizes the essential PPE for handling 1,3-Dichloro-5-(sulfinylamino)benzene in a laboratory setting.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities in Fume Hood) | Chemical-resistant gloves (Nitrile recommended) | Chemical safety goggles | Standard lab coat | Not required if handled exclusively within a certified fume hood |
| Handling Larger Quantities or Splash Potential | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical safety goggles and a full-face shield | Chemical-resistant apron over a lab coat | Not required if handled exclusively within a certified fume hood |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical safety goggles and a full-face shield | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor/acid gas cartridges may be required depending on spill size |
Detailed PPE Protocol
Hand Protection: Wear chemical-resistant gloves at all times. Nitrile gloves are a suitable choice for incidental contact.[6] For prolonged handling or in the event of a spill, more robust gloves may be necessary. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[7] Standard safety glasses are insufficient. When there is a significant risk of splashing, such as during transfers of larger volumes or when reacting under pressure, a full-face shield should be worn in addition to safety goggles.[1]
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement to protect against incidental skin contact.[6] Ensure that the lab coat is clean and in good condition. For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.
Operational and Disposal Plans
A comprehensive safety plan includes procedures for both routine operations and unforeseen events, as well as end-of-lifecycle disposal.
Step-by-Step Safety Workflow
-
Preparation: Before entering the lab, ensure you are familiar with the chemical's hazards and have the correct PPE available. Ensure the chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Donning PPE:
-
Put on your lab coat and fasten it completely.
-
Put on your chemical safety goggles.
-
Wash and dry your hands, then put on your gloves, ensuring they go over the cuffs of your lab coat.
-
-
Handling the Chemical:
-
Perform all manipulations inside the chemical fume hood with the sash at the lowest practical working height.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off without touching the outside surface with your bare hands.
-
Remove your lab coat.
-
Remove your safety goggles.
-
Wash your hands thoroughly with soap and water.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]
Disposal Plan
All waste containing 1,3-Dichloro-5-(sulfinylamino)benzene, including contaminated PPE, must be disposed of as hazardous waste. Chlorinated aromatic compounds require specific disposal procedures to prevent environmental contamination.[8] Follow all local, state, and federal regulations for the disposal of chlorinated chemical waste. Label waste containers clearly and store them in a designated, well-ventilated area away from incompatible materials.
Visualizing the Safety Workflow
The following diagram outlines the decision-making process for ensuring safety when working with 1,3-Dichloro-5-(sulfinylamino)benzene.
Caption: Decision workflow for safe handling of 1,3-Dichloro-5-(sulfinylamino)benzene.
References
- Disposal Methods for Chlorinated Arom
- Safety Data Sheet: 1,3-Dichloro-5-(chloromethyl)benzene.
- Safety Data Sheet: 1,3-Dichloro-5-(trifluoromethyl)benzene. Fisher Scientific.
- Process for destroying chlorinated aromatic compounds.
- Safety Data Sheet: 1,3-dichloro-5-nitrobenzene. Aarti Industries.
- Safety Data Sheet: 1,3-dichloro-5-iodobenzene. Fisher Scientific.
- Rediscovering Sulfinylamines as Reagents for Organic Synthesis.
- Medical Management Guidelines for Acute Chemical Exposure. Agency for Toxic Substances and Disease Registry.
- NIOSH Pocket Guide: Benzene.
- Benzene Standard Operating Procedure. University of New Mexico.
- Sulfinylamine. Wikipedia.
- Benzene – Lab-Specific Standard Oper
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. carleton.ca [carleton.ca]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 8. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
